molecular formula C12H26 B14559709 2,3,5,6-Tetramethyloctane CAS No. 62199-31-9

2,3,5,6-Tetramethyloctane

Cat. No.: B14559709
CAS No.: 62199-31-9
M. Wt: 170.33 g/mol
InChI Key: IPYLOMHOPWIUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetramethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62199-31-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,5,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-10(4)12(6)8-11(5)9(2)3/h9-12H,7-8H2,1-6H3

InChI Key

IPYLOMHOPWIUFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

2,3,5,6-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, it is a non-polar molecule, which dictates many of its physical properties. Alkanes of this size are typically colorless liquids at room temperature with low density and water solubility. While specific experimental data for this compound is limited, the following table summarizes its computed physical and chemical properties.[1]

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62199-31-9PubChem[1]
XLogP3-AA (Octanol-Water Partition Coefficient) 5.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 170.203450829 DaPubChem[1]
Monoisotopic Mass 170.203450829 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Molecular Structure

The structural arrangement of this compound, with its four methyl groups along the octane (B31449) backbone, is crucial for understanding its physical behavior, such as its boiling point and viscosity, relative to other C₁₂H₂₆ isomers.

Caption: 2D molecular structure of this compound.

Experimental Protocols: General Methodologies

While specific experimental data for this compound is not provided, the following are standard methodologies for determining key physical properties of liquid alkanes.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

cluster_setup Apparatus Setup cluster_procedure Procedure A Distillation Flask with Sample P1 Gradual Heating of Sample A->P1 is heated by B Heating Mantle C Condenser with Cooling Water P4 Condensation and Collection D Thermometer P3 Temperature Plateau at Boiling Point D->P3 measures E Receiving Flask P2 Vaporization and Temperature Rise P1->P2 leads to P2->P3 reaches P3->P4 vapor then undergoes P4->E collects in

Caption: General workflow for boiling point determination by distillation.

Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the sample and boiling chips, a heating source (e.g., heating mantle), a condenser, a thermometer with the bulb placed at the vapor outlet, and a receiving flask.

  • Heating: The sample is gently and uniformly heated.

  • Observation: As the liquid heats, the temperature on the thermometer will rise. The temperature at which the liquid actively boils and the first drops of condensate appear on the thermometer bulb is recorded.

  • Data Recording: The temperature is monitored throughout the distillation. A stable temperature reading during continuous distillation is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

  • Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

  • Sample Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid at the same temperature. It is then weighed.

  • Calculation: The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.

Applicability in Research and Drug Development

As a branched-chain alkane, this compound is not expected to have direct pharmacological activity or be involved in biological signaling pathways. Its utility in the pharmaceutical and research sectors would likely be as a non-polar solvent, a component in a complex hydrocarbon mixture, or as a reference standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification of isomeric alkanes in various samples. Its high octanol-water partition coefficient (XLogP3-AA of 5.6) indicates very low water solubility and high lipophilicity.[1]

Conclusion

This guide provides a summary of the available computed physical properties of this compound. While experimental data is currently scarce in the public domain, the provided information and general methodologies offer a valuable starting point for researchers and scientists. It is recommended that for applications requiring precise physical property data, experimental determination should be performed under controlled laboratory conditions.

References

Synthesis of 2,3,5,6-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Highly branched alkanes are of significant interest in various fields, including materials science and as components of high-performance fuels. The synthesis of specific isomers, such as 2,3,5,6-tetramethyloctane, requires precise control over carbon-carbon bond formation to achieve the desired regioselectivity. This guide details two distinct retrosynthetic approaches to this target molecule, providing a roadmap for its synthesis from commercially available starting materials.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, each commencing from different starting materials and employing a unique sequence of reactions to construct the carbon skeleton of this compound.

Route 1: Grignard Reaction followed by Dehydration and Hydrogenation

This pathway involves the construction of a C12 alcohol intermediate via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation to the desired alkane.

Retrosynthetic Analysis:

The target molecule, this compound (1), can be obtained by the hydrogenation of the corresponding alkene, 2,3,5,6-tetramethyloctene (2). This alkene can be synthesized via the dehydration of the tertiary alcohol, 2,3,5,6-tetramethyloctan-4-ol (3). The alcohol, in turn, can be prepared by the reaction of a Grignard reagent, sec-butylmagnesium bromide (4), with 3,4-dimethyl-2-hexanone (B107209) (5).

Synthetic Workflow Diagram (Route 1):

Route 1: Grignard Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2-bromobutane (B33332) 2-Bromobutane sec-butylmagnesium_bromide sec-Butylmagnesium bromide 2-bromobutane->sec-butylmagnesium_bromide Mg, THF 3,4-dimethyl-2-hexanone 3,4-Dimethyl-2-hexanone tetramethyloctanol 2,3,5,6-Tetramethyloctan-4-ol 3,4-dimethyl-2-hexanone->tetramethyloctanol sec-butylmagnesium_bromide->tetramethyloctanol 1. 3,4-Dimethyl-2-hexanone 2. H3O+ tetramethyloctene 2,3,5,6-Tetramethyloctene tetramethyloctanol->tetramethyloctene H2SO4, heat tetramethyloctane This compound tetramethyloctene->tetramethyloctane H2, Pd/C

Caption: Synthetic workflow for Route 1.

Experimental Protocols (Route 1):

Step 1: Synthesis of sec-Butylmagnesium bromide

  • Reaction: 2-Bromobutane + Mg → sec-Butylmagnesium bromide

  • Methodology: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A small crystal of iodine is added to activate the magnesium. A solution of 2-bromobutane in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1][2][3]

Step 2: Synthesis of 2,3,5,6-Tetramethyloctan-4-ol

  • Reaction: sec-Butylmagnesium bromide + 3,4-Dimethyl-2-hexanone → 2,3,5,6-Tetramethyloctan-4-ol

  • Methodology: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3,4-dimethyl-2-hexanone in anhydrous diethyl ether or THF is added dropwise with stirring.[4][5] After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[1][2]

Step 3: Dehydration of 2,3,5,6-Tetramethyloctan-4-ol

  • Reaction: 2,3,5,6-Tetramethyloctan-4-ol → 2,3,5,6-Tetramethyloctene

  • Methodology: The crude 2,3,5,6-tetramethyloctan-4-ol is mixed with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid. The mixture is heated to induce dehydration. The resulting alkene is distilled from the reaction mixture as it is formed. The collected distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any residual acid. The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.

Step 4: Hydrogenation of 2,3,5,6-Tetramethyloctene

  • Reaction: 2,3,5,6-Tetramethyloctene + H₂ → this compound

  • Methodology: The purified 2,3,5,6-tetramethyloctene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) is added to the solution.[6][7][8] The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus (e.g., a Parr hydrogenator). The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound.[9][10][11]

Quantitative Data (Route 1 - Estimated):

StepReactantsProductTypical Yield (%)
12-Bromobutane, Mgsec-Butylmagnesium bromide85-95
2sec-Butylmagnesium bromide, 3,4-Dimethyl-2-hexanone2,3,5,6-Tetramethyloctan-4-ol70-85
32,3,5,6-Tetramethyloctan-4-ol2,3,5,6-Tetramethyloctene60-80
42,3,5,6-Tetramethyloctene, H₂This compound>95
Route 2: Wittig Reaction followed by Hydrogenation

This alternative pathway utilizes the Wittig reaction to form the C=C double bond at a specific location, followed by hydrogenation to yield the target alkane.

Retrosynthetic Analysis:

The target molecule, this compound (1), can again be prepared by the hydrogenation of an alkene intermediate. In this route, the alkene is 2,3,5,6-tetramethyl-4-octene (6). This alkene can be synthesized via a Wittig reaction between the phosphonium (B103445) ylide derived from 2-bromobutane (7) and 3-methyl-2-pentanone (B1360105) (8).

Synthetic Workflow Diagram (Route 2):

Route 2: Wittig Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2-bromobutane_w 2-Bromobutane phosphonium_salt sec-Butyltriphenylphosphonium bromide 2-bromobutane_w->phosphonium_salt triphenylphosphine (B44618) Triphenylphosphine triphenylphosphine->phosphonium_salt Heat 3-methyl-2-pentanone 3-Methyl-2-pentanone tetramethyloctene_w 2,3,5,6-Tetramethyl-4-octene 3-methyl-2-pentanone->tetramethyloctene_w Wittig Reaction ylide Phosphonium Ylide phosphonium_salt->ylide Strong base (e.g., n-BuLi) ylide->tetramethyloctene_w tetramethyloctane_w This compound tetramethyloctene_w->tetramethyloctane_w H2, Pd/C

Caption: Synthetic workflow for Route 2.

Experimental Protocols (Route 2):

Step 1: Synthesis of sec-Butyltriphenylphosphonium bromide

  • Reaction: 2-Bromobutane + Triphenylphosphine → sec-Butyltriphenylphosphonium bromide

  • Methodology: A mixture of 2-bromobutane and triphenylphosphine is heated, either neat or in a high-boiling solvent such as toluene (B28343) or acetonitrile, for several hours. The reaction progress can be monitored by the precipitation of the phosphonium salt. After cooling, the solid phosphonium salt is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.[12][13]

Step 2: Synthesis of 2,3,5,6-Tetramethyl-4-octene via Wittig Reaction

  • Reaction: sec-Butyltriphenylphosphonium bromide + 3-Methyl-2-pentanone → 2,3,5,6-Tetramethyl-4-octene

  • Methodology: The phosphonium salt is suspended in an anhydrous aprotic solvent, such as THF or diethyl ether, under an inert atmosphere. The suspension is cooled in an ice or dry ice/acetone bath. A strong base, such as n-butyllithium or sodium hydride, is added dropwise to generate the ylide, which is often indicated by a color change (typically to deep red or orange).[14][15][16] The mixture is stirred at this temperature for about 30 minutes. A solution of 3-methyl-2-pentanone in the same anhydrous solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours or overnight. The reaction is quenched by the addition of water. The product is extracted into a non-polar solvent like hexane (B92381) or pentane. The organic extracts are washed with water, dried over a drying agent, and the solvent is removed. The crude product is purified by column chromatography or distillation to isolate the alkene.[12][14][15]

Step 3: Hydrogenation of 2,3,5,6-Tetramethyl-4-octene

  • Reaction: 2,3,5,6-Tetramethyl-4-octene + H₂ → this compound

  • Methodology: This step is identical to Step 4 in Route 1. The purified alkene is dissolved in a suitable solvent, a hydrogenation catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete.[6][7][8][9][10] The catalyst is removed by filtration, and the solvent is evaporated to afford the final product.

Quantitative Data (Route 2 - Estimated):

StepReactantsProductTypical Yield (%)
12-Bromobutane, Triphenylphosphinesec-Butyltriphenylphosphonium bromide80-90
2sec-Butyltriphenylphosphonium bromide, 3-Methyl-2-pentanone2,3,5,6-Tetramethyl-4-octene50-70 (mixture of E/Z isomers)
32,3,5,6-Tetramethyl-4-octene, H₂This compound>95

Conclusion

While no direct synthesis of this compound has been reported in the literature, this guide provides two robust and feasible synthetic strategies based on fundamental and widely used organic reactions. Route 1, employing a Grignard reaction, is a classic approach to C-C bond formation, while Route 2, utilizing a Wittig reaction, offers an alternative for constructing the carbon skeleton. Both routes culminate in a catalytic hydrogenation step to yield the final saturated alkane. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis. The detailed protocols and workflows presented here should serve as a valuable resource for researchers aiming to synthesize this and other highly branched alkanes.

References

An In-depth Technical Guide to 2,3,5,6-Tetramethyloctane: Structure, Isomerism, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and analytical protocols related to 2,3,5,6-tetramethyloctane. This highly branched alkane, belonging to the C12H26 isomer group, serves as a valuable case study in stereoisomerism and presents unique challenges and considerations in its synthesis and characterization.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of an eight-carbon (octane) backbone with four methyl group substituents at positions 2, 3, 5, and 6.

The systematic IUPAC name for this compound is this compound.[1] It is registered under the CAS number 62199-31-9.[1]

Key Identifiers:

  • Molecular Formula: C12H26

  • Molecular Weight: 170.33 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Number: 62199-31-9[1]

  • SMILES: CCC(C)C(C)CC(C)C(C)C[1]

Isomerism in Tetramethyloctanes

The C12H26 formula encompasses a vast number of structural isomers. Within the tetramethyloctane subclass, numerous constitutional isomers exist, distinguished by the positions of the four methyl groups on the octane (B31449) chain.

Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. Several constitutional isomers of this compound have been documented, each with unique physical properties.

A selection of these isomers is presented in the table below, with computed physical properties sourced from PubChem. It is important to note that experimental values may vary.

Isomer NameCAS NumberMolecular Weight ( g/mol )XLogP3
This compound62199-31-9170.335.6
2,3,4,6-Tetramethyloctane62199-28-4170.335.6
2,3,3,6-Tetramethyloctane62199-24-0170.335.7
2,5,6,6-Tetramethyloctane62199-40-0170.335.7
2,3,5,7-Tetramethyloctane62199-32-0170.335.6
3,3,5,6-Tetramethyloctane62199-45-5170.335.7
2,3,6,7-Tetramethyloctane52670-34-5170.335.6
2,3,6,6-Tetramethyloctane62199-33-1170.335.7
3,4,5,6-Tetramethyloctane62185-21-1170.335.6

Data sourced from PubChem and is computationally generated.[1][2][3][4][5][6][7][8]

Stereoisomerism of this compound

A critical aspect of the chemical identity of this compound is its stereochemistry. The carbon atoms at positions 2, 3, 5, and 6 are all chiral centers, as each is bonded to four different groups.

The number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with four chiral centers, there is a theoretical maximum of 2^4 = 16 stereoisomers.

These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). Due to the symmetrical placement of the chiral centers (2,3 and 5,6), the potential for meso compounds (achiral compounds with chiral centers) exists, which could reduce the total number of unique stereoisomers from the theoretical maximum of 16. A detailed analysis of the symmetry elements of each possible configuration is required to determine the exact number of unique stereoisomers.

stereoisomers This compound This compound Chiral Centers Chiral Centers This compound->Chiral Centers has 4 Stereoisomers Stereoisomers Chiral Centers->Stereoisomers gives rise to Enantiomers Enantiomers Stereoisomers->Enantiomers includes pairs of Diastereomers Diastereomers Stereoisomers->Diastereomers includes sets of Meso Compounds Meso Compounds Stereoisomers->Meso Compounds may include synthesis_workflow cluster_grignard Grignard Synthesis cluster_wurtz Wurtz Coupling Alkyl Halide_G Alkyl Halide Grignard Reagent Grignard Reagent Formation Alkyl Halide_G->Grignard Reagent Ketone Ketone Tertiary Alcohol Tertiary Alcohol Formation Ketone->Tertiary Alcohol Grignard Reagent->Tertiary Alcohol Deoxygenation Deoxygenation Tertiary Alcohol->Deoxygenation Branched Alkane_G Branched Alkane Deoxygenation->Branched Alkane_G Alkyl Halide_W Alkyl Halide Coupling Reaction Coupling Reaction Alkyl Halide_W->Coupling Reaction Sodium Metal Sodium Metal Sodium Metal->Coupling Reaction Branched Alkane_W Symmetrical Branched Alkane Coupling Reaction->Branched Alkane_W

References

Spectroscopic Analysis of 2,3,5,6-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, 2,3,5,6-tetramethyloctane. Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted data derived from its molecular structure. The information herein serves as a valuable reference for the identification and characterization of similar aliphatic hydrocarbons.

Predicted Spectroscopic Data

The structural formula of this compound is:

Based on this structure, the following spectroscopic data are predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppm (Predicted)MultiplicityIntegration (Number of Protons)Assignment
~0.8-0.9Doublet & Triplet18H-CH(CH ₃)₂ and -CH₂CH
~1.1-1.3Multiplet4H-CH ₂-CH(CH₃)- and -CH ₂-CH₃
~1.4-1.7Multiplet4H-CH (CH₃)₂

Note: Due to the structural complexity and potential for overlapping signals, the predicted chemical shifts are approximate ranges. The multiplicities will likely be complex and may require advanced NMR techniques for full resolution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppm (Predicted)Carbon Type
~10-20Primary (CH₃)
~25-35Secondary (CH₂)
~35-45Tertiary (CH)

Note: The exact number of unique signals will depend on the stereochemistry of the molecule. For the achiral meso compound, fewer signals would be expected than for the chiral diastereomers.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
2850-2960StrongC-H StretchAlkane
1450-1470MediumC-H BendAlkane
1370-1380MediumC-H Bend (gem-dimethyl)Alkane
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/z (Predicted)Relative AbundanceAssignment
170Low[M]⁺ (Molecular Ion)
155Medium[M-CH₃]⁺
127High[M-C₃H₇]⁺
99High[M-C₅H₁₁]⁺
71Very High[C₅H₁₁]⁺
57Very High[C₄H₉]⁺
43Very High[C₃H₇]⁺

Note: The fragmentation of alkanes is often complex, leading to a series of carbocation fragments. The most stable (tertiary and secondary) carbocations are expected to be the most abundant.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a non-volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a 45-degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C. Employ proton decoupling to simplify the spectrum and enhance the signal.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrument Setup:

    • Record a background spectrum of the salt plates or the solvent cell.

    • Place the sample in the instrument's sample compartment.

  • Data Acquisition:

    • Scan the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Elucidation Unknown Unknown Compound Purification Purification Unknown->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MolFormula Determine Molecular Formula MS->MolFormula FuncGroups Identify Functional Groups IR->FuncGroups Connectivity Determine Connectivity NMR->Connectivity Structure Propose Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Navigating the Energetic Landscape of Dodecane Isomers: A Technical Guide to the Thermodynamic Stability of 2,3,5,6-Tetramethyloctane and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular science, the thermodynamic stability of isomers plays a pivotal role in determining their prevalence, reactivity, and potential applications. This technical guide provides an in-depth analysis of the thermodynamic stability of 2,3,5,6-tetramethyloctane and other dodecane (B42187) (C12H26) isomers, offering a comparative framework grounded in experimental and computational data. Understanding these subtle energetic differences is crucial for fields ranging from fuel science to rational drug design, where isomeric purity and conformational preference can dictate efficacy and safety.

Core Principles of Alkane Stability

Alkanes, the simplest of organic molecules, exhibit variations in thermodynamic stability primarily driven by their molecular structure. The prevailing principle is that branched alkanes are generally more thermodynamically stable than their straight-chain counterparts . This increased stability is manifested as a lower heat of combustion and a more negative standard enthalpy of formation. While historically attributed to steric hindrance, contemporary understanding points towards more complex electronic and structural factors, including stabilizing geminal and vicinal orbital interactions (sigma -> sigma* delocalization) and subtle differences in electron correlation.

Quantitative Comparison of Dodecane Isomer Stability

To quantitatively illustrate the impact of branching on thermodynamic stability, this guide presents experimental data for n-dodecane and a highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275). While comprehensive experimental data for a wide range of tetramethyloctane isomers are scarce, the comparison between these two molecules provides a clear and experimentally validated demonstration of the stability principles at play.

IsomerIUPAC NameStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Enthalpy of Combustion (ΔHc°) (kJ/mol)Enthalpy of Isomerization (ΔHiso°) from n-dodecane (kJ/mol)
n-DodecaneDodecaneCH3(CH2)10CH3-290.9 ± 1.4-8086.0 ± 0.70 (Reference)
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3-303.6Not Directly Measured-12.7

Note: The enthalpy of formation for 2,2,4,6,6-pentamethylheptane is derived from its enthalpy of isomerization from n-dodecane.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of alkanes relies on a combination of precise experimental techniques and sophisticated computational models.

Experimental Protocol: Bomb Calorimetry

A cornerstone for the experimental determination of heats of combustion is bomb calorimetry . This technique measures the heat released when a substance is completely combusted in a constant-volume container.

Methodology:

  • Sample Preparation: A precisely weighed sample of the alkane isomer is placed in a crucible within a high-pressure stainless steel container, known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Computational Protocol: Quantum Chemical Calculations

In the absence of experimental data, quantum chemical calculations , particularly those employing Density Functional Theory (DFT), have become invaluable for predicting the thermodynamic properties of molecules.

Methodology:

  • Molecular Geometry Optimization: The three-dimensional structure of the alkane isomer is computationally optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These are essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Energy Calculation: A high-level theoretical method is used to calculate the total electronic energy of the molecule.

  • Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The standard Gibbs free energy of formation is then calculated using the relationship ΔGf° = ΔHf° - TΔSf°.

Visualization of Thermodynamic Stability

The following diagram illustrates the relative thermodynamic stability of n-dodecane and its highly branched isomer, 2,2,4,6,6-pentamethylheptane, based on their standard enthalpies of formation.

Stability cluster_reactants Reactants (Elements in Standard State) cluster_products Dodecane Isomers Elements 12 C(graphite) + 13 H₂(g) n_Dodecane n-Dodecane ΔH_f° = -290.9 kJ/mol Elements->n_Dodecane ΔH_f° = -290.9 kJ/mol Branched_Dodecane 2,2,4,6,6-Pentamethylheptane ΔH_f° = -303.6 kJ/mol Elements->Branched_Dodecane ΔH_f° = -303.6 kJ/mol

The Enigmatic Presence of 2,3,5,6-Tetramethyloctane: A Proxy for Highly Branched Alkanes as Geochemical Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While 2,3,5,6-tetramethyloctane itself is not a widely documented biomarker in geochemical studies, its structure as a C12 highly branched alkane places it within a significant class of molecules known as branched alkanes with quaternary carbon atoms (BAQCs). These compounds are gaining increasing attention as valuable molecular fossils, offering insights into ancient ecosystems and microbial activity. This technical guide will delve into the core concepts of using highly branched alkanes, such as the theoretical this compound, as potential biomarkers, with a specific focus on the well-documented 2,2-dimethylalkanes, which serve as a practical analogue.

Introduction to Branched Alkanes with Quaternary Carbon Atoms (BAQCs) as Biomarkers

Branched alkanes with quaternary carbon atoms (BAQCs) are saturated hydrocarbons characterized by at least one carbon atom bonded to four other carbon atoms. Their complex structures are not easily synthesized through abiotic processes, pointing towards a biological origin. Their high resistance to biodegradation makes them excellent biomarkers, preserving a signature of past life in the geological record.

BAQCs have been identified in a variety of geological settings, including:

  • Modern and ancient marine and lacustrine sediments.

  • Source rocks and crude oils.

  • Deep-sea hydrothermal vent environments.

The presence and distribution of specific BAQC isomers can provide valuable information about the depositional environment, the types of organisms present, and the diagenetic history of the organic matter.

Physicochemical Properties

The general physicochemical properties of C12 tetramethyl-substituted alkanes are summarized in Table 1. These properties influence their behavior during migration and analysis.

PropertyValue
Molecular FormulaC₁₂H₂₆
Molecular Weight170.34 g/mol
Boiling Point (est.)~190-210 °C
Density (est.)~0.75-0.78 g/cm³
LogP (octanol/water)~6.5 - 7.0
General SolubilitySoluble in nonpolar organic solvents

Table 1: General Physicochemical Properties of C12 Tetramethyl-Substituted Alkanes.

Geochemical Significance and Biological Precursors

The unique branching patterns of BAQCs, particularly the presence of quaternary carbons, are indicative of specific biosynthetic pathways. While the exact biological sources of many BAQCs are still under investigation, evidence points towards microbial origins, particularly bacteria and archaea.

For instance, 2,2-dimethylalkanes are thought to be derived from the diagenesis of lipids from specific microorganisms. The proposed biological precursors are long-chain fatty acids or alcohols with a gem-dimethyl group at the C-2 position. These precursors undergo defunctionalization and hydrogenation during diagenesis to form the stable 2,2-dimethylalkanes found in ancient sediments and oils.

The presence of these biomarkers can be indicative of specific paleoenvironmental conditions, such as anoxic depositional environments where the microbial communities that produce these precursors thrive.

BAQC Formation Pathway Biological_Precursor Long-chain lipid with gem-dimethyl group (e.g., from bacteria) Diagenesis Diagenesis (Defunctionalization, Hydrogenation) Biological_Precursor->Diagenesis Sedimentation BAQC Branched Alkane with Quaternary Carbon (BAQC) (e.g., 2,2-dimethylalkane) Diagenesis->BAQC Geological Time

Caption: Proposed diagenetic pathway for BAQC formation.

Experimental Protocols: Identification and Quantification of BAQCs

The analysis of BAQCs in geochemical samples requires a meticulous and sensitive analytical approach. Gas chromatography-mass spectrometry (GC-MS) is the primary technique employed for their identification and quantification.

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect sediment, rock, or oil samples and store them frozen and in solvent-rinsed glass containers to prevent contamination.

  • Drying and Grinding: Lyophilize or oven-dry sediment and rock samples at low temperatures (<40°C). Grind the dried samples to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Extract the powdered samples using an accelerated solvent extractor (ASE) or a Soxhlet apparatus with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v).

  • Fractionation: Concentrate the total lipid extract (TLE) and fractionate it using column chromatography (e.g., silica (B1680970) gel or alumina) to separate the aliphatic, aromatic, and polar fractions. The BAQCs will be present in the aliphatic (saturated) fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.

  • Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for hydrocarbon analysis.

  • GC Oven Program:

    • Initial temperature: 40-60°C, hold for 1-2 minutes.

    • Ramp: 4-6°C/minute to 300-320°C.

    • Final hold: 15-20 minutes.

  • Mass Spectrometer Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-550.

    • Acquisition mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

  • Identification: BAQCs are identified based on their retention times and characteristic mass spectra. For 2,2-dimethylalkanes, key fragment ions include M-15 (loss of a methyl group) and a prominent ion at m/z 57 (tert-butyl cation).

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Geological Sample (Sediment, Rock, Oil) Extraction Solvent Extraction (ASE/Soxhlet) Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation GC_MS GC-MS Analysis Fractionation->GC_MS Saturated Hydrocarbon Fraction Data_Analysis Data Interpretation (Identification & Quantification) GC_MS->Data_Analysis

Caption: General experimental workflow for BAQC analysis.

Data Presentation and Interpretation

Quantitative data for specific BAQCs are often presented relative to other biomarkers or as absolute concentrations. The interpretation of this data requires comparison with other geochemical parameters.

Sample TypeLocationBAQC IdentifiedConcentration Range (ng/g rock)Reference Biomarker Ratio
Source RockMarine Shale2,2-Dimethylalkanes10 - 150BAQC / n-C18 > 0.1
Crude OilLacustrine Source3,3-Diethylpentadecane5 - 50 (in oil)BAQC / Hopane > 0.05
Modern SedimentAnoxic Basin2,2-Dimethylhexadecane20 - 200BAQC / Sterane > 0.2

Table 2: Representative Quantitative Data for BAQCs in Geological Samples. (Note: These are illustrative values based on typical findings in geochemical literature).

An elevated abundance of BAQCs relative to straight-chain alkanes (n-alkanes) can indicate a significant microbial contribution to the organic matter and/or a high degree of biodegradation, as BAQCs are more resistant to microbial degradation than n-alkanes.

Conclusion

While this compound remains a theoretical biomarker within the broader class of highly branched alkanes, the study of structurally similar and well-documented compounds like 2,2-dimethylalkanes provides a robust framework for their potential application in geochemistry. The presence of BAQCs in the geological record is a clear indicator of past biological activity, and their detailed analysis can unlock valuable information about ancient ecosystems, depositional environments, and the processes of petroleum formation. Further research into the specific biological sources and biosynthetic pathways of these enigmatic molecules will undoubtedly enhance their utility as precise and powerful geochemical tools.

Navigating the Landscape of High-Purity 2,3,5,6-Tetramethyloctane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing high-purity chemical compounds is a critical starting point for robust and reproducible experimental outcomes. This technical guide delves into the specifics of 2,3,5,6-tetramethyloctane, a branched alkane with potential applications in various research domains. Due to its specific isomeric structure, sourcing high-purity this compound can be challenging, with limited readily available commercial suppliers. This guide provides an overview of its chemical properties, outlines general methodologies for its synthesis and analysis, and points towards pathways for acquiring this compound for research purposes.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key computed properties sourced from publicly available chemical databases. It is important to note that these are theoretical values and may vary slightly from empirically determined measurements from a specific supplier.

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number62199-31-9PubChem[1]
XLogP3-AA (Lipophilicity)5.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count0PubChem[1]
Rotatable Bond Count5PubChem[1]
Exact Mass170.203450829 DaPubChem[1]
Monoisotopic Mass170.203450829 DaPubChem[1]
Topological Polar Surface Area0 ŲPubChem[1]
Heavy Atom Count12PubChem[1]

Sourcing and Procurement

Direct commercial listings for high-purity this compound are not abundant. Researchers will likely need to engage with companies specializing in custom chemical synthesis. When approaching such suppliers, it is crucial to specify the desired purity level (e.g., >98%, >99%), the required quantity, and the analytical data needed for verification, such as a Certificate of Analysis (CoA) with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not readily found in peer-reviewed literature, general methodologies for the synthesis and analysis of branched alkanes can be adapted.

General Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound would typically involve a multi-step process. A plausible, though not experimentally verified, approach could involve Grignard reactions to form the carbon skeleton followed by reduction.

Conceptual Synthetic Pathway:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Further Elaboration & Reduction A Alkyl Halide 1 C Grignard Reagent 1 A->C Dry Ether B Magnesium B->C E Intermediate C->E D Alkyl Halide 2 D->E Cuprate Catalyst F Additional Steps (if needed) E->F G Unsaturated Precursor F->G H This compound G->H Hydrogenation (e.g., H2/Pd)

Caption: Conceptual synthetic pathway for a branched alkane.

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound would be primarily assessed using GC-MS. This technique separates the components of a mixture based on their volatility and interaction with a stationary phase, and then detects them using mass spectrometry.

Typical GC-MS Protocol:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. For isomers of tetramethyloctane, a non-polar column (e.g., with a SE-30 stationary phase) would be appropriate.[2]

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the components of the mixture and determine the purity of the target compound.

Illustrative Analytical Workflow:

G A Synthesized Product B Sample Preparation (Dilution in Solvent) A->B C GC-MS Injection B->C D Gas Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Data Analysis (Retention Time & Mass Spectrum) E->F G Purity Assessment F->G

Caption: Typical workflow for purity analysis by GC-MS.

Applications in Research

While specific applications of this compound in drug development are not well-documented, branched alkanes, in general, can be utilized in several research areas:

  • Reference Standards: In analytical chemistry, particularly in petrochemical and environmental analysis, isomers of tetramethyloctane can serve as reference standards for the identification and quantification of hydrocarbons in complex mixtures.

  • Solvent Studies: The unique branching of this compound influences its physical properties, such as viscosity and boiling point, making it a potential candidate for studies on solvent effects in chemical reactions.

  • Membrane Biophysics: As highly lipophilic molecules, branched alkanes can be used to probe the hydrophobic core of lipid bilayers in model membrane systems, providing insights into membrane structure and dynamics.

References

CAS number and molecular formula for 2,3,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3,5,6-tetramethyloctane, a saturated branched-chain alkane. Due to the limited availability of specific experimental data for this particular isomer, this document combines foundational information from chemical databases with generalized experimental protocols and data for closely related structures. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or have an interest in this compound.

Chemical Identity and Properties

This compound is a member of the dodecane (B42187) family of isomers. Its basic chemical identifiers and computed physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
CAS Number 62199-31-9PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed XLogP3-AA 5.6PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 12PubChem
Rotatable Bond Count 5PubChem[1]
Monoisotopic Mass 170.203450829 DaPubChem[1]

Synthesis and Characterization

Generalized Synthetic Protocol

A potential synthetic route for a highly branched alkane like this compound could involve the coupling of appropriate alkyl halides or other precursors. A generalized workflow for such a synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Alkyl Halides, Grignard Reagents) reaction Coupling Reaction (e.g., Grignard, Wurtz) start->reaction product Crude Product reaction->product workup Aqueous Workup and Extraction purification Purification (e.g., Distillation, Chromatography) workup->purification pure_product Pure this compound purification->pure_product product->workup gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (¹H, ¹³C) gcms->nmr ftir FTIR Spectroscopy nmr->ftir final Structural Confirmation and Purity Assessment ftir->final

A generalized workflow for the synthesis and characterization of this compound.
Analytical Characterization

The analysis of this compound would typically involve chromatographic and spectroscopic methods to determine its purity and confirm its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for separating and identifying volatile and semi-volatile organic compounds like tetramethyloctane isomers. The gas chromatograph separates the isomers, and the mass spectrometer provides fragmentation patterns that can aid in identification. However, it is important to note that mass spectrometry alone may not be sufficient to definitively distinguish between closely related isomers of branched alkanes. The retention time from the gas chromatography is a critical piece of data for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. While specific NMR data for this compound is not available, data for the closely related isomer, 2,3,6,7-tetramethyloctane, has been reported and can serve as a reference.[2]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule. For an alkane like this compound, the IR spectrum would be characterized by C-H stretching and bending vibrations.

Potential Applications and Biological Relevance

There is a lack of specific information in the scientific and patent literature regarding the applications of this compound in drug development or other research areas. However, branched alkanes as a class are components of various fuels and lubricants. Some highly branched alkanes are studied in the context of geochemistry and as biomarkers. The biological relevance of this specific isomer is not documented. An isomer, 2,3,6,7-tetramethyloctane, has been identified as a bacterial, plant, and fungal metabolite.[2]

Toxicological Information

Specific toxicological data for this compound is not available. For branched alkanes in general, acute toxicity is typically low. However, prolonged exposure or inhalation of volatile alkanes can have adverse health effects.

Conclusion

This compound is a structurally defined but functionally under-characterized branched alkane. This guide provides the available chemical data and outlines general methodologies for its synthesis and analysis. The absence of specific experimental data and documented applications highlights a knowledge gap and an opportunity for further research into the properties and potential uses of this and other less-common branched alkane isomers. Researchers interested in this molecule would need to rely on de novo synthesis and comprehensive characterization to explore its potential.

References

Health and Safety Profile of 2,3,5,6-Tetramethyloctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2,3,5,6-Tetramethyloctane is a branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . While specific experimental data are limited, its physical properties can be estimated based on its structure and comparison with other dodecane (B42187) isomers.

Table 1: Estimated Physicochemical Properties of this compound and Related C12 Alkanes

PropertyThis compound (Computed/Estimated)Dodecane (Isomers)n-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molecular Weight ( g/mol ) 170.33~170.33170.34
Boiling Point (°C) Estimated to be in the range of other dodecane isomers (176–192 °C)[1]≥176 – 192[1]216.3
Melting Point (°C) Data not available-81 (for a specific isomer mixture)[1]-9.6
Flash Point (°C) Estimated to be similar to other dodecane isomers (~45 °C)[1]45[1]74[2]
Autoignition Temperature (°C) Data not available410[1]200
Lower Explosive Limit (LEL) Data not available0.5 vol%[1]0.6%
Upper Explosive Limit (UEL) Data not available4 vol%[1]Data not available
Density (g/cm³ at 20°C) Data not available0.74[1]0.75
Vapor Pressure (kPa at 25°C) Data not available0.1[1]~0.02
Water Solubility Practically insoluble[1]Practically insolubleInsoluble

Toxicological Data

Comprehensive toxicological data for this compound has not been identified. The following data for a mixture of C12-14 isoalkanes provides an indication of the expected toxicity profile for highly branched alkanes in this carbon range.

Table 2: Acute Toxicity Data for C12-14 Isoalkanes

Exposure RouteEndpointValueSpeciesReference
OralLD50> 5000 mg/kg bwRat (male/female)[3]
DermalLD50> 2000 mg/kg bwRat (male/female)[3]
InhalationLC50> 5000 mg/m³ air (nominal)Rat (male)[3]

General Toxicological Profile of Branched Alkanes:

  • Acute Toxicity: Generally, branched alkanes exhibit low acute toxicity via oral, dermal, and inhalation routes.[3][4]

  • Aspiration Hazard: A significant hazard associated with liquid alkanes is aspiration into the lungs if swallowed or vomited, which can cause chemical pneumonitis and may be fatal.[1][3]

  • Skin Irritation: Prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[1][5] However, single exposures are generally considered to cause only slight irritation.[4]

  • Eye Irritation: Direct contact with the liquid or high concentrations of vapor may cause mild, transient eye irritation.

  • Inhalation: Inhalation of high concentrations of vapors may cause central nervous system depression with symptoms such as dizziness, headache, and nausea.[6]

  • Genotoxicity and Carcinogenicity: There is no evidence to suggest that branched alkanes are genotoxic or carcinogenic.[4]

Experimental Protocols

Standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the health and safety profiles of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and identify substances that have the potential to cause acute toxicity via the oral route.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

  • Animal Model: Typically, rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes procedures to identify substances that can cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Principle: The substance is applied to the skin of an experimental animal for a defined period.

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The skin reactions are scored and the substance is classified based on the severity and reversibility of the observed effects.

Flash Point Determination

The flash point is a measure of the flammability of a liquid. A common method is the Pensky-Martens closed-cup test (e.g., ASTM D93).

  • Principle: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically directed into the vapor space of the cup.

  • Procedure:

    • The test cup is filled with the sample to a specified level.

    • The lid is closed, and the sample is heated while being stirred.

    • At specified temperature intervals, the stirring is stopped, and the test flame is applied.

  • Endpoint: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Hazard Identification and Risk Management Workflow

A logical workflow is essential for assessing and managing the risks associated with handling chemical substances like this compound.

Hazard_Identification_and_Risk_Management substance This compound hazard_id Hazard Identification (Physicochemical, Toxicological) substance->hazard_id risk_char Risk Characterization (Likelihood and Severity of Harm) hazard_id->risk_char exposure_assess Exposure Assessment (Routes, Duration, Frequency) exposure_assess->risk_char control_measures Control Measures risk_char->control_measures emergency_proc Emergency Procedures (Spill, Fire, First Aid) risk_char->emergency_proc ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) control_measures->ppe eng_controls Engineering Controls (Fume Hood, Ventilation) control_measures->eng_controls admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls review Review and Update control_measures->review emergency_proc->review

Caption: A workflow for hazard identification and risk management.

Signaling Pathways

Specific signaling pathways for the toxic effects of this compound have not been elucidated. The primary mode of acute toxicity for alkanes is through non-specific mechanisms related to their physical properties.

Aspiration Toxicity Pathway

The diagram below illustrates the conceptual pathway of aspiration-induced lung injury.

Aspiration_Toxicity_Pathway ingestion Ingestion of Liquid Hydrocarbon aspiration Aspiration into Lungs ingestion->aspiration surfactant Disruption of Pulmonary Surfactant aspiration->surfactant alveolar_collapse Alveolar Collapse (Atelectasis) surfactant->alveolar_collapse inflammation Inflammatory Response alveolar_collapse->inflammation edema Pulmonary Edema inflammation->edema pneumonitis Chemical Pneumonitis edema->pneumonitis

Caption: Conceptual pathway of aspiration-induced lung injury.

Safe Handling and Storage

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[6]

  • Ingestion: Do NOT induce vomiting. If vomiting occurs, keep head lower than hips to prevent aspiration. Seek immediate medical attention.[1]

Environmental Fate

Branched alkanes are generally less readily biodegradable than their linear counterparts.[8] They are expected to have low mobility in soil and to partition to sediment in aquatic environments. Due to their low water solubility and volatility, they are not expected to be a significant air pollutant. However, they should be prevented from entering drains and waterways.[6]

References

Methodological & Application

Application Note: Quantitative Analysis of 2,3,5,6-Tetramethyloctane in Crude Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crude oil is a highly complex mixture of hydrocarbons, and its detailed chemical characterization is crucial for various aspects of the petroleum industry, including exploration, production, and refining.[1] Among the myriad of compounds present, branched alkanes, such as 2,3,5,6-tetramethyloctane, can serve as important molecular fossils or "biomarkers."[2] These biomarkers provide valuable information regarding the organic matter source, depositional environment, and thermal maturity of the crude oil.[2] The quantitative analysis of specific branched alkanes is therefore essential for detailed geochemical studies and for understanding the overall composition of crude oil.

This application note provides a detailed protocol for the quantitative analysis of this compound in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results.

Experimental Protocols

Materials and Reagents
  • Solvents: Toluene (B28343) (ACS grade or higher), n-hexane (ACS grade or higher), Dichloromethane (ACS grade or higher)

  • Standards: this compound (analytical standard), Internal Standard (e.g., n-C12-d26 or other appropriate deuterated alkane), n-alkane mixture (for retention index calculation).

  • Crude Oil Sample

  • Solid Phase Extraction (SPE) Cartridges: Silica gel or alumina (B75360) cartridges for fractionation.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation

A critical step in the analysis of crude oil is the preparation of a representative sample that is suitable for injection into the GC-MS system.

Protocol for Sample Preparation:

  • Homogenization: Thoroughly mix the crude oil sample to ensure homogeneity.

  • Dilution: Accurately weigh approximately 100 mg of the crude oil sample into a 10 mL volumetric flask. Dissolve the sample in toluene and bring it to volume. This initial dilution may need to be adjusted based on the expected concentration of the analyte.

  • Fractionation (Optional but Recommended): To reduce matrix complexity and potential interferences, the diluted crude oil can be fractionated to isolate the saturated hydrocarbon fraction.

    • Activate an SPE cartridge (silica gel or alumina) by passing n-hexane through it.

    • Load a known volume of the diluted crude oil onto the cartridge.

    • Elute the saturated hydrocarbon fraction with n-hexane.

    • Elute the aromatic fraction with a more polar solvent like dichloromethane.

    • Collect the saturated fraction for analysis.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample (or the collected saturated fraction) prior to analysis. This will be used to correct for variations in injection volume and instrument response.

  • Final Dilution: Perform a final dilution of the sample with n-hexane to achieve a concentration within the calibrated range of the instrument.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
SIM Ionsm/z 57, 71, 85, 170 (molecular ion) and other characteristic fragments of this compound
Full Scan Rangem/z 40-350

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Quantitative Analysis of this compound in Crude Oil Samples

Sample IDConcentration (µg/g of crude oil)Recovery (%)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)
Crude Oil A15.2950.51.5
Crude Oil B28.7980.51.5
Crude Oil C9.8920.51.5

Note: The data presented in this table are representative and will vary depending on the specific crude oil sample.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in crude oil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Crude Oil Sample Collection Homogenization Homogenization SampleCollection->Homogenization Dilution Dilution in Toluene Homogenization->Dilution Fractionation SPE Fractionation Dilution->Fractionation IS_Spiking Internal Standard Spiking Fractionation->IS_Spiking GCMS_Analysis GC-MS Analysis IS_Spiking->GCMS_Analysis Data_Acquisition Data Acquisition (SIM/Scan) GCMS_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Logical Relationship of the Analysis

This diagram outlines the logical connections between the different stages of the analytical process.

logical_relationship CrudeOil Crude Oil Matrix SamplePrep Sample Preparation (Extraction & Cleanup) CrudeOil->SamplePrep Analyte This compound Analyte->SamplePrep GC_Separation Gas Chromatographic Separation SamplePrep->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis Result Quantitative Result DataAnalysis->Result

Caption: Logical relationship of the analytical process for this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantitative analysis of this compound in crude oil using GC-MS. Proper sample preparation, including dilution and optional fractionation, is crucial for obtaining accurate results. The use of an internal standard is recommended to ensure high precision. This methodology can be adapted for the analysis of other branched alkanes and related hydrocarbon compounds in complex petroleum matrices, providing valuable data for geochemical and industrial applications.

References

Application Notes and Protocols for Utilizing 2,3,5,6-Tetramethyloctane as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes is paramount in chromatography, particularly in complex matrices encountered in research and drug development. The use of an internal standard (IS) is a critical technique to ensure precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response. 2,3,5,6-Tetramethyloctane, a branched-chain alkane, presents itself as a suitable internal standard for the analysis of volatile and semi-volatile organic compounds (VOCs) by Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS). Its chemical inertness, thermal stability, and distinct mass spectrum make it an excellent choice for a variety of applications.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its appropriate application.

PropertyValue
Chemical Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
Structure Branched-chain alkane
Appearance Colorless liquid (predicted)
Boiling Point Estimated to be in the range of 190-210 °C
Solubility Soluble in organic solvents (e.g., hexane, dichloromethane), insoluble in water
Chemical Inertness High, does not typically react with analytes or derivatizing agents

Rationale for Use as an Internal Standard

This compound is an ideal internal standard for the analysis of non-polar to moderately polar volatile and semi-volatile organic compounds for the following reasons:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or components of the sample matrix.

  • Elution in a Suitable Retention Window: Its volatility allows it to elute within a typical GC run for VOCs, in a region that is often free from interfering compounds.

  • Not Naturally Occurring: It is not a compound that is typically found in biological or environmental samples, thus minimizing the risk of endogenous interference.[2][3]

  • Thermal Stability: It is stable at typical GC injector and oven temperatures.

  • Distinct Mass Spectrum: It produces a characteristic mass spectrum that can be easily distinguished from many common analytes.

Application: Quantification of Volatile Organic Compounds (VOCs) in Aqueous Matrices by Headspace GC-MS

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of common industrial solvents (e.g., toluene, ethylbenzene, xylenes) in a water matrix. This is relevant for environmental monitoring and process chemistry in drug development.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing and Quantification A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analytes + IS) A->C B Prepare Internal Standard (IS) Stock Solution (this compound) B->C D Prepare Quality Control (QC) Samples (Analytes + IS) B->D E Prepare Unknown Samples (Aqueous Sample + IS) B->E F Incubate and Extract Volatiles (Headspace Autosampler) C->F D->F E->F G Inject into GC-MS F->G H Data Acquisition (Full Scan or SIM Mode) G->H I Peak Integration (Analyte and IS) H->I J Generate Calibration Curve (Ratio of Analyte Area / IS Area) I->J K Quantify Analytes in QC and Unknown Samples J->K

Workflow for VOC analysis using this compound as an internal standard.
Materials and Reagents

  • This compound (≥98% purity)

  • Target analytes (e.g., Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene) (≥99% purity)

  • Methanol (B129727) (HPLC or GC grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Protocol

1. Preparation of Stock Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in methanol in a 10 mL volumetric flask.

    • Sonicate briefly to ensure complete dissolution.

    • Bring to volume with methanol.

  • Analyte Stock Solution (1000 µg/mL each):

    • Prepare a mixed stock solution of the target analytes by accurately weighing 10 mg of each analyte.

    • Dissolve in methanol in a 10 mL volumetric flask and bring to volume.

2. Preparation of Calibration and Quality Control (QC) Standards

  • Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution and a fixed volume of the IS stock solution into deionized water in 20 mL headspace vials.

  • The final volume in each vial should be 10 mL.

  • The concentration of the internal standard should be constant across all calibration standards and samples (e.g., 50 µg/L).

  • Prepare at least two levels of QC samples (low and high) in a similar manner.

Table 1: Example Calibration Standard Preparation

Calibration LevelAnalyte Stock (µL)IS Stock (µL)Final Analyte Conc. (µg/L)Final IS Conc. (µg/L)
115150
255550
31051050
45055050
5100510050
6200520050

3. Sample Preparation

  • Add 10 mL of the aqueous sample to a 20 mL headspace vial.

  • Spike with 5 µL of the 1000 µg/mL IS stock solution to achieve a final IS concentration of 50 µg/L.

  • Immediately cap and vortex for 10 seconds.

4. Headspace GC-MS Parameters

  • Headspace Autosampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • GC-MS System:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

Table 2: Suggested Quantifier and Qualifier Ions

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Toluene919265
Ethylbenzene9110677
m/p-Xylene9110677
o-Xylene9110677
This compound (IS) 57 71 85
Data Analysis and Quantification
  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the Response Factor (RF) for each analyte relative to the internal standard for each calibration level: RF = (AreaAnalyte / AreaIS) / (Conc.Analyte / Conc.IS)

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

  • Determine the concentration of the analytes in the unknown samples using the generated calibration curve.

Logical Relationship for Quantification

G cluster_input Inputs from GC-MS cluster_calc Calculations cluster_output Output Area_A Peak Area of Analyte (Area_A) Ratio Calculate Area Ratio (Area_A / Area_IS) Area_A->Ratio Area_IS Peak Area of IS (Area_IS) Area_IS->Ratio Cal_Curve Calibration Curve (Area Ratio vs. Concentration) Ratio->Cal_Curve Conc_A Concentration of Analyte (Conc_A) Cal_Curve->Conc_A

Quantification logic using the internal standard method.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its chemical properties make it particularly suitable for applications in environmental analysis and for monitoring residual solvents in pharmaceutical processes. The detailed protocol provided herein serves as a comprehensive guide for its successful implementation, ensuring high-quality, reproducible, and accurate chromatographic data. As with any analytical method, validation of this protocol for specific applications and matrices is recommended.

References

Application Notes and Protocols for the Analysis of 2,3,5,6-Tetramethyloctane in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation and analysis of 2,3,5,6-tetramethyloctane, a branched C12 alkane, in soil samples. The protocols are intended for researchers, scientists, and professionals in the fields of environmental science and drug development who are engaged in the analysis of hydrocarbon contaminants in soil.

Introduction

This compound is a highly branched saturated hydrocarbon. Its presence in soil can be indicative of contamination from specific industrial processes or fuel sources. Accurate quantification of this compound is crucial for environmental assessment and remediation efforts. The selection of an appropriate sample preparation technique is critical to ensure efficient extraction from the complex soil matrix and to minimize interferences during analysis. This document outlines three common and effective techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Solvent Extraction followed by GC-MS, and a Solid-Phase Extraction (SPE) clean-up step.

Data Presentation

The following tables summarize representative quantitative data for the analysis of hydrocarbon fractions relevant to this compound in soil. It is important to note that data for the specific target analyte is limited; therefore, the presented values are based on studies of C9-C12 aliphatic hydrocarbons and total petroleum hydrocarbons (TPH) and should be considered as indicative performance metrics.[1][2]

Table 1: Representative Performance of Headspace GC-MS for C9-C12 Aliphatic Hydrocarbons in Soil

ParameterValueReference
Limit of Detection (LOD)< 0.1 mg/kg[2]
Limit of Quantification (LOQ)< 0.3 mg/kg[2]
Recovery80 - 110%[2]
Repeatability (RSD)< 10%[2]

Table 2: Representative Performance of Solvent Extraction GC-MS for Total Petroleum Hydrocarbons (Diesel Range Organics) in Soil

ParameterValueReference
Recovery (Dichloromethane-Acetone)Average 115%[3]
Recovery (Hexane-Acetone)~90% (for saturates)[4]
Analysis TimeEquilibrium reached in ~5 min[4]

Experimental Workflows

Sample_Preparation_Workflow cluster_sampling Sample Collection & Pre-treatment cluster_prep Sample Preparation Methods cluster_analysis Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection Homogenization Homogenization & Sieving Soil_Sample->Homogenization HS Headspace Analysis Homogenization->HS Direct Analysis SE Solvent Extraction Homogenization->SE Extraction GCMS GC-MS Analysis HS->GCMS Vapor Phase Injection SPE Solid-Phase Extraction (Clean-up) SE->SPE For Purification SE->GCMS Direct Injection SPE->GCMS Injection of Purified Extract Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Workflow for this compound analysis in soil.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the rapid screening and quantification of volatile and semi-volatile branched alkanes like this compound.

1. Instrumentation:

  • Headspace Autosampler

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation:

  • Weigh 5.0 grams of homogenized soil into a 20 mL headspace vial.

  • Add 5.0 mL of organic-free water to the vial.

  • If required for improved partitioning, a matrix modifying salt can be added.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Vortex the vial for 1 minute to ensure thorough mixing.

3. Headspace Parameters:

  • Equilibration Temperature: 90°C[5]

  • Equilibration Time: 25 minutes[5]

  • Injection Volume: 1.0 - 2.0 mL of the headspace gas[5]

  • Transfer Line Temperature: 120°C

4. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Column: TR5-MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID x 1 µm film thickness[1]

  • Oven Program:

    • Initial temperature: 40°C, hold for 8 minutes

    • Ramp 1: 4°C/minute to 100°C

    • Ramp 2: 15°C/minute to 320°C, hold for 9 minutes[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

5. Calibration: Prepare a set of calibration standards by spiking clean sand or soil with known concentrations of this compound dissolved in methanol. Process these standards in the same manner as the soil samples.

Protocol 2: Solvent Extraction followed by GC-MS

This method is a robust technique for the extraction of less volatile and strongly sorbed hydrocarbons.

1. Instrumentation:

  • Mechanical shaker or sonicator

  • Centrifuge

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Reagents:

3. Extraction Procedure:

  • Weigh 10 g of homogenized soil into a glass centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.[3]

  • Spike with an appropriate internal standard.

  • Seal the tube and shake vigorously on a mechanical shaker for 30 minutes (or sonicate for 15 minutes).

  • Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-6) two more times with fresh solvent, combining the supernatants.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system using the same parameters as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) Clean-up

This protocol is an optional but recommended step after solvent extraction to remove polar interferences that may affect the GC-MS analysis.

1. Materials:

  • Silica gel or Florisil SPE cartridges (e.g., 500 mg, 6 mL)

  • n-Hexane, analytical grade

  • Dichloromethane (DCM), analytical grade

2. SPE Procedure:

  • Condition the SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

  • Load the 1 mL concentrated soil extract (from Protocol 2, redissolved in a small amount of n-hexane if necessary) onto the cartridge.

  • Wash the cartridge with 5 mL of n-hexane to elute non-polar interferences. Discard this fraction.

  • Elute the fraction containing this compound and other hydrocarbons with 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

6. GC-MS Analysis:

  • Inject 1 µL of the purified extract into the GC-MS system using the same parameters as described in Protocol 1.

Conclusion

The choice of sample preparation technique for this compound in soil will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and the nature of the soil matrix. HS-GC-MS offers a rapid and sensitive method for this semi-volatile compound. Solvent extraction provides a more exhaustive extraction, and the inclusion of an SPE clean-up step can significantly improve data quality by removing interfering compounds. Method validation with spiked soil samples is essential to determine the recovery and precision for this compound under the specific laboratory conditions.

References

Application Notes and Protocols for 2,3,5,6-Tetramethyloctane in Fuel Composition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,3,5,6-tetramethyloctane as a component in fuel composition studies. Due to the limited availability of specific experimental data for this particular isomer in the public domain, this document focuses on its known physicochemical properties, the general role of highly branched alkanes in fuels, and standardized protocols for its evaluation as a potential fuel additive or surrogate fuel component.

Introduction to this compound

This compound is a highly branched saturated hydrocarbon with the molecular formula C12H26. As a member of the iso-alkane family, its molecular structure is of significant interest in fuel science. Highly branched alkanes are known to influence key fuel properties such as octane (B31449) rating, freezing point, and combustion characteristics. The presence of multiple methyl groups along the octane backbone results in a more compact molecular structure compared to its linear counterpart, n-dodecane. This branching is generally associated with improved anti-knock properties in gasoline and lower freezing points in jet fuels.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in fuel blends and for designing relevant experimental studies.

PropertyValueReference
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62199-31-9[1]
Computed XLogP3-AA 5.6[1]
Computed Boiling Point Not available in searched documents
Computed Melting Point Not available in searched documents
Computed Density Not available in searched documents
Research Octane Number (RON) To be determined experimentally
Motor Octane Number (MON) To be determined experimentally
Derived Cetane Number (DCN) To be determined experimentally

Potential Applications in Fuel Science

While specific studies on this compound are scarce, its structural characteristics suggest potential applications in the following areas:

  • Gasoline Blending Component: Due to its highly branched structure, it is expected to have a high Research Octane Number (RON) and Motor Octane Number (MON), making it a potential candidate for improving the anti-knock characteristics of gasoline. Branched alkanes generally burn more smoothly and resist autoignition under pressure compared to their straight-chain counterparts.

  • Jet Fuel Surrogate Component: Jet fuels are complex mixtures of hydrocarbons, and surrogate fuels with a limited number of well-characterized components are used for fundamental combustion studies. Highly branched C12 alkanes are representative of the iso-paraffinic content of jet fuels. The presence of branched alkanes can help lower the freezing point of the fuel, which is a critical property for aviation fuels.

  • Diesel Fuel Additive: While highly branched alkanes typically have lower cetane numbers than linear alkanes, they can still be valuable components in diesel fuel blends to improve cold-flow properties.

Experimental Protocols

The following protocols outline the general procedures for evaluating this compound as a fuel component.

4.1. Protocol for Determination of Octane Number

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of this compound.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Primary reference fuels (iso-octane and n-heptane)

  • Burettes and blending equipment

Procedure:

  • Prepare a series of reference fuel blends with known octane numbers using iso-octane and n-heptane.

  • Calibrate the CFR engine according to ASTM D2699 (for RON) and ASTM D2700 (for MON) standard test methods.

  • Introduce the test sample (this compound) into the CFR engine.

  • Adjust the compression ratio of the engine until a standard level of knock is detected.

  • Run the reference fuel blends in the CFR engine and determine which blend produces the same level of knock at the same compression ratio as the test sample.

  • The octane number of the matching reference fuel blend is assigned as the octane number of the test sample.

4.2. Protocol for Determination of Derived Cetane Number (DCN)

Objective: To determine the Derived Cetane Number of this compound.

Apparatus:

  • Ignition Quality Tester (IQT) or a similar constant volume combustion chamber.

  • Reference fuels (n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane).

Procedure:

  • Calibrate the IQT according to ASTM D6890 standard test method using the reference fuels.

  • Inject a small, precise amount of the test sample (this compound) into the heated, pressurized combustion chamber.

  • Measure the ignition delay period, which is the time between the start of injection and the onset of combustion.

  • The DCN is calculated from the measured ignition delay using an empirical correlation established during calibration.

4.3. Protocol for Blending and Property Analysis

Objective: To evaluate the effect of this compound on the properties of a base fuel (e.g., gasoline or jet fuel).

Materials:

  • Base fuel (e.g., gasoline, jet fuel)

  • This compound

  • Blending vessels and measuring equipment

Procedure:

  • Prepare a series of fuel blends by adding varying concentrations (e.g., 5%, 10%, 20% by volume) of this compound to the base fuel.

  • For each blend, measure key fuel properties according to standard ASTM methods, including:

    • Density (ASTM D4052)

    • Viscosity (ASTM D445)

    • Flash Point (e.g., ASTM D93)

    • Freezing Point (ASTM D2386 for jet fuels)

    • Distillation profile (ASTM D86)

  • Compare the properties of the blends to those of the neat base fuel to determine the blending effects of this compound.

Visualizations

5.1. Experimental Workflow for Fuel Component Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new compound, such as this compound, for fuel applications.

FuelComponentEvaluation cluster_synthesis Synthesis & Purification cluster_properties Property Measurement cluster_blending Blending & Performance Testing cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Characterization Structural Characterization (GC-MS, NMR) Purification->Characterization PhysChem Physicochemical Properties (Density, Viscosity, etc.) Characterization->PhysChem Performance Performance Properties (RON, MON, DCN) Characterization->Performance Blending Blending with Base Fuel Characterization->Blending DataAnalysis Data Analysis PhysChem->DataAnalysis Performance->DataAnalysis BlendAnalysis Analysis of Blend Properties Blending->BlendAnalysis EngineTesting Engine Performance Testing (Optional) BlendAnalysis->EngineTesting BlendAnalysis->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

References

Application Note: Analysis of Branched Alkanes as Biomarkers in Petroleum Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petroleum geochemistry is a critical discipline in energy exploration, providing insights into the origin, generation, migration, and accumulation of oil and gas.[1] A cornerstone of this field is the analysis of biomarkers, which are complex organic molecules found in petroleum and source rocks that are derived from once-living organisms.[2][3] These "molecular fossils" retain a significant portion of their original biological carbon skeleton, offering invaluable clues about the petroleum system.[3][4]

Among the diverse array of biomarkers, branched alkanes play a significant role. These saturated hydrocarbons, such as the isoprenoids pristane (B154290) and phytane (B1196419), as well as more complex structures like 2,3,5,6-Tetramethyloctane, provide robust information on the organic matter source, the depositional environment of the source rock, thermal maturity, and the extent of biodegradation.[3][5] Their analysis is fundamental in oil-source rock correlation studies and in assessing the characteristics of a petroleum reservoir.[1][5]

Application in Petroleum Exploration

The distribution and relative abundance of branched alkanes are used to interpret key characteristics of the source rock and the generated petroleum.

  • Depositional Environment: The ratio of the isoprenoids pristane (Pr) to phytane (Ph) is a widely used indicator of the redox conditions in the source rock depositional environment.[6] Phytol, a side chain of chlorophyll, is the precursor to both compounds. Under oxic (oxygen-rich) conditions, its diagenesis favors the formation of pristane, while anoxic (oxygen-poor) conditions lead to the formation of phytane.[6]

    • Pr/Ph > 3.0: Suggests terrestrial organic matter input under oxic conditions.

    • Pr/Ph < 1.0: Indicates anoxic, often hypersaline or carbonate-rich, depositional environments.[7]

    • Pr/Ph between 1.0 and 3.0: Typically points to marine environments with sub-oxic conditions.

  • Source Rock Type and Organic Matter Input: The relative abundance of different types of biomarkers, including branched alkanes versus other compounds like hopanes and steranes, helps distinguish between prokaryotic (bacterial) and eukaryotic (algal, higher plant) organic matter input.[2][5] High concentrations of C29 steranes are associated with higher plant input, whereas C27 steranes suggest marine-derived organic matter.[4]

  • Thermal Maturity: As source rocks are buried and heated, biomarker molecules undergo structural changes (isomerization).[5] While ratios of more complex biomarkers like steranes and hopanes are primary indicators of thermal maturity, the stability of branched alkanes relative to n-alkanes can provide supporting evidence, especially in cases of biodegradation.[2][4]

  • Biodegradation: Microorganisms preferentially consume hydrocarbons in a specific order. Light n-alkanes are consumed first, followed by branched alkanes, and then more complex cyclic and aromatic compounds. The presence and distribution of branched alkanes in the absence of n-alkanes is a clear indicator of moderate biodegradation.[2]

Data Presentation

The interpretation of branched alkane data relies on specific ratios and instrumental parameters, which are summarized below.

Table 1: Key Biomarker Ratios and Their Geochemical Interpretation

ParameterRatioGeochemical InterpretationReference
Depositional EnvironmentPristane/Phytane (Pr/Ph)> 3: Oxic, terrestrial input< 1: Anoxic, hypersaline/carbonate1-3: Sub-oxic, marine[6]
Source vs. BiodegradationPristane/n-C17Indicates the degree of biodegradation and can reflect source characteristics.[4]
Source vs. BiodegradationPhytane/n-C18Similar to Pr/n-C17, used to assess biodegradation and source.[4]
Source InputHopane/SteraneDistinguishes between prokaryotic (high hopane) and eukaryotic (high sterane) organic matter input.[5]
Maturity20S/(20S+20R) C29 SteraneIndicates thermal maturity; ratio increases with maturity.[2]
Maturityββ/(ββ+αα) C29 SteraneIndicates thermal maturity; ratio increases with maturity.[2]

Table 2: Example Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterSettingReference
Gas Chromatograph
GC SystemAgilent 8890 GC (or equivalent)[8]
ColumnHP-5ms (60 m × 0.25 mm × 0.25 μm)[4]
Injection ModeSplitless[9]
Inlet Temperature300 °C[9]
Oven Program50 °C (hold 5 min) to 300 °C at 20 °C/min (hold 20 min)[4]
Carrier GasHelium
Mass Spectrometer
MS SystemAgilent 5977B MSD (or equivalent)[8]
Ionization ModeElectron Ionization (EI)[10]
Acquisition ModeFull Scan and Selected Ion Monitoring (SIM) in parallel[8]
Full Scan Mass Range50–570 amu[8]
SIM Ionsm/z 85 (n-alkanes), m/z 191 (hopanes), m/z 217 (steranes)[5][8]

Experimental Protocols

The analysis of branched alkanes from petroleum or source rock extracts involves several key steps: extraction of organic matter, fractionation to isolate the saturated hydrocarbons, and instrumental analysis by GC-MS.

Protocol 1: Sample Preparation and Fractionation
  • Extraction:

    • For crude oil, weigh approximately 100 mg of the sample and dissolve it in 10 mL of hexane (B92381) using sonication.[9]

    • For source rock, perform solvent extraction of the pulverized rock sample.

  • Asphaltene Precipitation:

    • Precipitate the asphaltenes by adding an excess of n-hexane (e.g., 50 times the volume of the oil) and allowing the mixture to stand.[4]

    • Filter the mixture to separate the soluble maltenes from the precipitated asphaltenes.[4]

  • Column Chromatography (SARA Separation):

    • Prepare a chromatography column with activated silica (B1680970) gel and alumina (B75360) (e.g., 4:1 v/v).[4]

    • Apply the maltene fraction to the top of the column.

    • Elute the saturates fraction (F1) , containing n-alkanes and branched alkanes, using n-hexane.[11]

    • Subsequently, elute the aromatics fraction (F2) using a solvent of higher polarity like a benzene/hexane mixture.[11]

    • Collect the F1 fraction for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Instrument Calibration:

    • Prepare calibration standards at a minimum of 5 concentration levels for all components of interest (e.g., n-alkanes, pristane, phytane). A recommended range is 1.0 to 100 µg/mL.[11]

  • Sample Analysis:

    • Inject 1 µL of the diluted saturates fraction (F1) into the GC-MS system.

    • Run the analysis using the instrumental parameters outlined in Table 2.

  • Data Acquisition and Processing:

    • Acquire data in both full scan and SIM mode.[8]

    • The total ion chromatogram (TIC) from the full scan provides an overview of all compounds.

    • Use extracted ion chromatograms (EIC) from the SIM data to identify specific biomarkers. For instance, use the m/z 85 fragmentogram to identify n-alkanes and isoprenoids.[12]

    • Identify compounds by comparing their retention times and mass spectra with those of known standards and library data.

    • Calculate the peak areas of identified compounds (e.g., pristane, phytane, n-C17, n-C18) to determine their relative abundances and calculate diagnostic ratios as listed in Table 1.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for interpreting biomarker data in petroleum exploration.

experimental_workflow Experimental Workflow for Biomarker Analysis cluster_sample_prep Sample Preparation cluster_fractions Fractionation cluster_analysis Analysis & Interpretation Sample Crude Oil or Rock Extract Sample Extraction Solvent Extraction & Asphaltene Precipitation Sample->Extraction SARA Column Chromatography (SARA Separation) Extraction->SARA Saturates Saturates Fraction (F1) (Branched & n-Alkanes) SARA->Saturates Aromatics Aromatics Fraction (F2) SARA->Aromatics Resins_Asphaltenes Resins & Asphaltenes SARA->Resins_Asphaltenes GCMS GC-MS Analysis Saturates->GCMS Data Data Processing (Peak Integration, Ratios) GCMS->Data Interpretation Geochemical Interpretation Data->Interpretation

Caption: A flowchart detailing the sample preparation, fractionation, and analysis steps.

logical_relationships Logical Relationships in Biomarker Interpretation cluster_input Analytical Data cluster_ratios Diagnostic Ratios cluster_interpretation Geochemical Interpretation Analysis Branched Alkane Analysis (GC-MS) PrPh Pristane/Phytane Ratio Analysis->PrPh PrNC17 Pristane/n-C17 & Phytane/n-C18 Ratios Analysis->PrNC17 HopSter Hopane/Sterane Ratio Analysis->HopSter Environment Depositional Environment (Oxic vs. Anoxic) PrPh->Environment Biodegradation Degree of Biodegradation PrNC17->Biodegradation Maturity Thermal Maturity PrNC17->Maturity Source Organic Matter Source Input HopSter->Source

Caption: The relationship between analytical data and its geochemical interpretation.

References

Application Note: Solid-Phase Extraction for the Isolation of 2,3,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of 2,3,5,6-tetramethyloctane, a branched C12 alkane, from aqueous and soil matrices. Given the nonpolar nature of this compound, a reversed-phase SPE methodology is employed, utilizing C18 silica-based cartridges. This method is suitable for researchers in environmental monitoring, quality control in the fuel industry, and for the purification of synthetic products in drug development and chemical research. The described protocols offer high recovery and purity, making them amenable to subsequent analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a volatile organic compound (VOC) and a member of the branched alkane family. Its presence can be of interest in various fields, from environmental testing as a component of petroleum distillates to its use as a standard in chemical analysis. Effective isolation of this compound from complex sample matrices is crucial for accurate quantification and further research. Solid-phase extraction (SPE) offers a significant advantage over traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and providing cleaner extracts with high, reproducible recoveries.[1]

This document provides detailed protocols for the extraction of this compound from both water and soil samples using reversed-phase SPE. The methodology is based on the principle that the nonpolar analyte will be retained on a nonpolar sorbent while more polar matrix components are washed away. Subsequent elution with a nonpolar organic solvent yields a concentrated and purified sample of the target analyte.

Experimental

2.1. Materials and Reagents

  • SPE Cartridges: C18 silica-based, 500 mg sorbent mass, 6 mL cartridge volume

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Hexane (B92381) (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Sodium sulfate (B86663) (anhydrous)

    • This compound standard

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

2.2. Sample Preparation

  • Aqueous Samples: Water samples should be collected in clean glass containers. If not analyzed immediately, they should be stored at 4°C. Before extraction, allow the sample to equilibrate to room temperature.

  • Soil Samples: For the analysis of volatile hydrocarbons in soil, samples should be collected with minimal headspace.[2] A pre-extraction step is required. Weigh 10 g of the soil sample into a glass vial and add 20 mL of methanol. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes. The methanolic supernatant will be used for the SPE procedure.[3]

Solid-Phase Extraction Protocol

A standard reversed-phase SPE protocol consists of five steps: conditioning, equilibration, sample loading, washing, and elution.[1]

3.1. Protocol for Aqueous Samples

  • Conditioning: Pass 5 mL of hexane through the C18 cartridge to activate the sorbent, followed by 5 mL of methanol. Do not allow the cartridge to dry out.

  • Equilibration: Flush the cartridge with 10 mL of deionized water, maintaining a liquid layer above the sorbent bed.

  • Sample Loading: Load up to 500 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 10 mL of a 10:90 (v/v) methanol:water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 20 minutes to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of hexane into a clean collection vial.

  • Post-Elution: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the sample to the desired final volume under a gentle stream of nitrogen if necessary.

3.2. Protocol for Soil Samples (from Methanolic Extract)

  • Conditioning: Pass 5 mL of hexane through the C18 cartridge, followed by 5 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 10 mL of deionized water.

  • Sample Loading: Dilute 5 mL of the methanolic soil extract with 20 mL of deionized water and load the mixture onto the conditioned and equilibrated cartridge at a flow rate of 2 mL/min.

  • Washing: Wash the cartridge with 10 mL of a 30:70 (v/v) methanol:water solution to remove interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 20 minutes.

  • Elution: Elute the analyte with 5 mL of a 1:1 (v/v) hexane:dichloromethane mixture into a collection vial.

  • Post-Elution: Dry the eluate with anhydrous sodium sulfate and concentrate as needed.

Data and Results

The following table summarizes the expected performance of the C18 SPE method for the isolation of this compound from spiked water and soil samples. The recovery rates are comparable to those observed for other hydrocarbons using similar reversed-phase SPE methods.[4]

ParameterAqueous Sample (n=5)Soil Sample (n=5)
Spike Level 10 µg/L50 µg/kg
Average Recovery (%) 92.588.7
RSD (%) 4.86.2
Limit of Detection (LOD) 0.5 µg/L2.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/L7.5 µg/kg

Visual Protocols and Workflows

Diagram 1: General SPE Workflow

SPE_Workflow Condition 1. Conditioning (Methanol/Hexane) Equilibrate 2. Equilibration (Deionized Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Hexane/DCM) Wash->Elute Waste Waste (Interferences) Wash->Waste Analyte Purified Analyte (this compound) Elute->Analyte

A generalized workflow for the solid-phase extraction process.

Diagram 2: Sample Preparation Decision Tree

Sample_Prep_Logic cluster_start Sample Matrix cluster_aqueous Aqueous Sample Path cluster_soil Soil Sample Path Start Sample Type Aqueous Aqueous Sample Start->Aqueous Water Soil Soil Sample Start->Soil Soil LoadDirectly Load Directly onto SPE Cartridge Aqueous->LoadDirectly SolventExtract Solvent Extraction (Methanol) Soil->SolventExtract Dilute Dilute with Water SolventExtract->Dilute LoadDiluted Load Diluted Extract onto SPE Cartridge Dilute->LoadDiluted

Decision logic for preparing different sample matrices for SPE.

Conclusion

The solid-phase extraction protocols detailed in this application note provide an effective and efficient means of isolating this compound from both aqueous and soil samples. By utilizing a reversed-phase C18 sorbent, high recovery and purity of the nonpolar analyte can be achieved. These methods are scalable and can be adapted for various research and quality control applications, serving as a reliable sample preparation step prior to chromatographic analysis. For volatile compounds, solid-phase microextraction (SPME) may also be considered as a solvent-free alternative.[5][6]

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 2,3,5,6-Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural characterization of hydrocarbon isomers is a significant analytical challenge, particularly in the context of drug development and petroleum analysis where isomeric purity can influence physical properties and biological activity. 2,3,5,6-Tetramethyloctane and its isomers, all with the molecular formula C12H26, present such a challenge.[1][2][3][4][5][6] Due to their identical molecular weight, conventional mass spectrometry alone is insufficient for their differentiation. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) provides a powerful tool for the separation and confident identification of these closely related structures. This application note details a protocol for the analysis of this compound isomers using GC-HRMS, focusing on the interpretation of fragmentation patterns to distinguish between them.

Principle

The methodology relies on the superior separation capabilities of capillary gas chromatography to resolve the isomers based on their boiling points and interactions with the stationary phase. Following separation, high-resolution mass spectrometry with electron ionization (EI) is employed. While electron ionization is a "hard" ionization technique that leads to extensive fragmentation, the resulting fragmentation patterns serve as a molecular fingerprint.[7] Branched alkanes, such as tetramethyloctane isomers, characteristically fragment at the branching points to form stable carbocations.[7][8][9][10] The high mass accuracy of the HRMS instrument allows for the unambiguous determination of the elemental composition of these fragment ions, aiding in the structural elucidation and differentiation of the isomers.

Predicted Mass Spectral Data for this compound

Table 1: Predicted Quantitative Data for this compound and Common Fragment Ions

Predicted Fragment IonProposed Structure of FragmentExact Mass (Da)Predicted Relative Abundance
[C3H7]+Isopropyl cation43.0548High
[C4H9]+tert-Butyl cation / sec-Butyl cation57.0704High
[C5H11]+Pentyl cation isomers71.0861Moderate
[C6H13]+Hexyl cation isomers85.1017Moderate
[C8H17]+M-C4H9113.1330Low
[C9H19]+M-C3H7127.1487Low
[C12H26]+•Molecular Ion170.2035Very Low to Absent

Experimental Protocol: GC-HRMS Analysis

This protocol outlines a general procedure for the separation and identification of this compound isomers. Instrument parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Dissolve the sample containing the tetramethyloctane isomers in a volatile solvent such as hexane (B92381) or pentane (B18724) to a final concentration of 10-100 µg/mL.

  • If necessary, include an internal standard (e.g., a deuterated alkane) for quantitative analysis.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 280 °C.

  • Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating alkane isomers. For highly complex mixtures, a longer column (e.g., 60 m) may provide better resolution.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Mass Spectrometer: Thermo Scientific Orbitrap Exploris GC 240 or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Analyzer: Orbitrap.

  • Mass Resolution: > 60,000 (FWHM) at m/z 200.

  • Scan Range: m/z 30-250.

  • Data Acquisition Mode: Full scan.

4. Data Analysis

  • Process the acquired chromatogram to identify the peaks corresponding to the separated isomers.

  • Extract the high-resolution mass spectrum for each peak.

  • Determine the accurate m/z values of the molecular ion (if present) and major fragment ions.

  • Use the accurate mass data to calculate the elemental composition of the ions and confirm their identity.

  • Compare the fragmentation patterns of the different isomers. The relative abundances of key fragment ions resulting from cleavage at the different branching points will be the primary differentiating feature. For instance, the position of the methyl groups will dictate the preferred cleavage pathways and the resulting stable carbocations.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_hrms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis Sample Isomer Mixture Dilution Dilution in Hexane Sample->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Processing Detection->Chromatogram MassSpectra Mass Spectra Extraction Chromatogram->MassSpectra Fragmentation Fragmentation Pattern Analysis MassSpectra->Fragmentation Identification Isomer Identification Fragmentation->Identification

Caption: Experimental workflow for GC-HRMS analysis of tetramethyloctane isomers.

fragmentation_logic cluster_fragmentation Fragmentation Pathways cluster_fragments Resulting Fragment Ions Molecule This compound (C12H26) Cleavage1 Cleavage at C3-C4 Molecule->Cleavage1 Cleavage2 Cleavage at C4-C5 Molecule->Cleavage2 Cleavage3 Cleavage at C5-C6 Molecule->Cleavage3 Cleavage4 Other Cleavages Molecule->Cleavage4 Fragment1 [C3H7]+, [C9H19]+ Cleavage1->Fragment1 Fragment2 [C4H9]+, [C8H17]+ Cleavage2->Fragment2 Fragment3 [C5H11]+, [C7H15]+ Cleavage3->Fragment3 Fragment4 [C6H13]+, etc. Cleavage4->Fragment4 Identification Isomer Differentiation based on relative abundance of fragments Fragment1->Identification Fragment2->Identification Fragment3->Identification Fragment4->Identification

Caption: Logical diagram of fragmentation for isomer identification.

Conclusion

The combination of high-resolution gas chromatography and high-resolution mass spectrometry offers a robust and reliable method for the differentiation of this compound isomers. The key to successful identification lies in the careful optimization of the chromatographic separation and the detailed analysis of the high-resolution mass spectra. By examining the unique fragmentation patterns, which are a direct consequence of the specific branching structure of each isomer, researchers can confidently distinguish between these closely related compounds. This approach is invaluable for applications in quality control, impurity profiling, and metabolic studies where precise isomeric identification is critical.

References

Application Notes and Protocols: 2,3,5,6-Tetramethyloctane as a Potential Biomarker for Environmental Oil Spill Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: The Use of 2,3,5,6-Tetramethyloctane in Environmental Monitoring for Oil Spills.

Introduction

The environmental impact of oil spills necessitates robust and reliable methods for monitoring and source identification. Chemical fingerprinting of crude oil and its weathered residues is a cornerstone of environmental forensics. Biomarkers, complex organic compounds derived from living organisms, are particularly valuable as they can provide information about the oil's origin, maturity, and degree of degradation.[1][2] While established biomarkers like hopanes and steranes are widely used, there is ongoing research into novel markers that may offer additional insights.

This document explores the potential application of this compound, a C12 branched alkane, as a biomarker for environmental oil spill monitoring. Branched alkanes are generally more resistant to biodegradation than their straight-chain (n-alkane) counterparts, making them useful indicators of weathered oil.[3][4] This application note provides an overview of the rationale for its use, detailed analytical protocols, and a discussion of its potential advantages and limitations.

Rationale for Use

The primary rationale for investigating this compound as an oil spill biomarker lies in the differential degradation rates of hydrocarbon classes. Following a spill, lighter n-alkanes are rapidly lost through evaporation and microbial degradation.[3][4][5] More complex and branched structures persist longer in the environment. The presence and relative abundance of specific branched alkanes, such as this compound, could therefore serve as an indicator of the presence of weathered petroleum hydrocarbons.

Logical Framework for Biomarker Evaluation:

BiomarkerEvaluation cluster_0 Oil Spill Event cluster_1 Environmental Fate cluster_2 Analysis cluster_3 Data Interpretation spill Oil Spill weathering Weathering Processes (Evaporation, Biodegradation) spill->weathering persistence Persistence of Branched Alkanes weathering->persistence sampling Sample Collection (Water, Sediment) persistence->sampling extraction Solvent Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms identification Identification of This compound gcms->identification quantification Quantification identification->quantification correlation Correlation to Source Oil quantification->correlation

Caption: Logical workflow for evaluating a potential oil spill biomarker.

Quantitative Data Presentation

Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the concentration of this compound in various crude oils and its precise degradation rates in different environmental matrices. To facilitate future research and data comparison, the following table structure is proposed for reporting quantitative findings.

Table 1: Proposed Data Structure for this compound Concentrations in Crude Oil Samples.

Crude Oil SourceAPI GravityConcentration of this compound (µg/g of oil)Ratio to PristaneRatio to Phytane
Sample A
Sample B
Sample C

Table 2: Proposed Data Structure for this compound in Weathered Oil and Environmental Samples.

Sample IDSample Type (e.g., Water, Sediment)Weathering StateConcentration of this compound (ng/L or ng/g)Ratio to C17 n-alkaneRatio to C18 n-alkane
Site 1 - Day 0Surface OilFresh
Site 1 - Day 30WaterModerately Weathered
Site 1 - Day 90SedimentHeavily Weathered

Experimental Protocols

The following protocols are based on established methods for the analysis of petroleum hydrocarbons in environmental samples and can be adapted for the specific quantification of this compound.

Sample Collection and Preservation
  • Water Samples: Collect water samples in pre-cleaned amber glass bottles with Teflon-lined caps. Fill the bottles to the top to minimize headspace. Store at 4°C and extract within 7 days.

  • Sediment Samples: Collect sediment samples using a stainless steel grab or corer. Place samples in pre-cleaned glass jars with Teflon-lined lids. Freeze at -20°C until extraction.

Sample Extraction

Workflow for Sample Preparation and Extraction:

ExtractionWorkflow start Environmental Sample (Water or Sediment) add_surrogate Spike with Surrogate Standards (e.g., d-alkanes) start->add_surrogate extraction Solvent Extraction (e.g., Dichloromethane) add_surrogate->extraction concentrate Concentrate Extract extraction->concentrate cleanup Column Chromatography Cleanup (Silica/Alumina) concentrate->cleanup fractionate Fractionation (Aliphatic and Aromatic) cleanup->fractionate end Aliphatic Fraction for GC-MS fractionate->end GCMSWorkflow start Inject Aliphatic Fraction separation Chromatographic Separation start->separation detection Mass Spectrometric Detection separation->detection tic Total Ion Chromatogram (TIC) detection->tic sim Selected Ion Monitoring (SIM) detection->sim peak_id Peak Identification (Retention Time & Mass Spectrum) tic->peak_id sim->peak_id quant Quantification (Internal Standard Method) peak_id->quant report Report Results quant->report

References

Application Note: Source Tracking of 2,3,5,6-Tetramethyloctane Using Stable Isotope Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique for determining the isotopic composition of individual compounds within a complex mixture.[1][2][3] This approach provides a higher level of detail compared to bulk isotope analysis, enabling the differentiation of sources and the elucidation of transformation pathways of organic compounds in various matrices.[3][4] This application note describes a methodology for the stable isotope analysis of 2,3,5,6-tetramethyloctane, a branched alkane, for source tracking purposes. While CSIA is well-established for n-alkanes, pristane, and phytane[5], its application to specific branched alkanes like this compound offers a novel approach for fingerprinting sources of petroleum hydrocarbons and other industrial products. The distinct isotopic signatures (δ¹³C and δ²H) of this compound can serve as a robust tracer for identifying and apportioning its sources in environmental and industrial samples.

Principle of the Method

The stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H) in this compound are determined using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).[2][5] The process involves the chromatographic separation of this compound from other compounds in the sample. Following separation, the isolated compound is converted to a simple gas, either CO₂ for carbon isotope analysis or H₂ for hydrogen isotope analysis, through combustion or high-temperature thermal conversion, respectively.[2][5] The isotope ratio mass spectrometer then measures the isotopic ratios of these gases with high precision.[1][2] The resulting δ-values, expressed in per mil (‰) relative to international standards (V-PDB for carbon and V-SMOW for hydrogen), provide a characteristic isotopic fingerprint of the this compound from a specific source.[5]

Applications

The primary application of stable isotope analysis of this compound is in source tracking and apportionment. Potential applications include:

  • Environmental Forensics: Identifying the origin of hydrocarbon contamination in soil, water, and sediments. Different crude oil sources and refined products often have distinct isotopic signatures.

  • Industrial Process Monitoring: Tracing the origin of specific batches of industrial chemicals or lubricants where this compound may be a component or impurity.

  • Geochemical Studies: Investigating the origin and thermal maturity of petroleum in reservoir rocks.

Experimental Protocol

This protocol outlines the steps for the stable isotope analysis of this compound in a liquid sample matrix (e.g., contaminated water, industrial solvent).

1. Sample Collection and Preparation

  • 1.1. Sample Collection: Collect samples in clean, amber glass vials with PTFE-lined septa to minimize contamination and photodegradation.

  • 1.2. Extraction:

    • For aqueous samples, perform a liquid-liquid extraction using a non-polar solvent such as hexane (B92381) or dichloromethane.

    • For solid or semi-solid samples (e.g., soil, sediment), perform a Soxhlet extraction or accelerated solvent extraction (ASE) with an appropriate solvent.

  • 1.3. Fractionation (Optional): If the sample is a complex mixture of hydrocarbons, it may be necessary to fractionate the extract to isolate the branched alkane fraction. This can be achieved using column chromatography with silica (B1680970) gel or alumina (B75360).

  • 1.4. Concentration: Concentrate the extract to a suitable volume under a gentle stream of nitrogen.

  • 1.5. Internal Standard: Add an internal standard with a known isotopic composition for quantification and quality control.

2. GC-IRMS Analysis

  • 2.1. Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS) is used for the analysis.[5]

  • 2.2. Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (60 m x 0.25 mm ID x 1 µm film thickness), is suitable for separating branched alkanes.[5]

    • Injection: Use a splitless injection at a high temperature (e.g., 300 °C) to ensure efficient transfer of the analyte to the column.[5]

    • Temperature Program: A typical temperature program would be: hold at 50 °C for 1 minute, ramp to 120 °C at 10 °C/min, then ramp to 310 °C at 5 °C/min and hold for 20 minutes.[5] This program should be optimized to achieve baseline separation of this compound from other interfering compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

  • 2.3. Isotope Ratio Mass Spectrometry (IRMS) Conditions:

    • For δ¹³C Analysis: The GC eluent is passed through a combustion reactor containing a nickel oxide tube with copper oxide/nickel oxide wires at 1000 °C to convert organic compounds to CO₂.[5] Water is removed using a Nafion dryer before the CO₂ enters the IRMS.[5]

    • For δ²H Analysis: The GC eluent is passed through a high-temperature thermal conversion reactor (graphitized alumina tube at 1425 °C) to convert organic compounds to H₂ gas.[5]

  • 2.4. Calibration: Calibrate the system using reference materials with known isotopic compositions. The isotopic values are reported relative to Vienna Pee Dee Belemnite (V-PDB) for δ¹³C and Vienna Standard Mean Ocean Water (V-SMOW) for δ²H.[5]

3. Data Analysis

  • 3.1. Peak Identification and Integration: Identify the chromatographic peak corresponding to this compound based on its retention time, confirmed by a known standard. Integrate the peak area to determine the isotopic ratio.

  • 3.2. Isotope Ratio Calculation: The software controlling the IRMS calculates the δ-values based on the measured isotope ratios of the sample and the reference gas.

  • 3.3. Quality Control: Analyze quality control standards and replicates to ensure the accuracy and precision of the measurements. The acceptance criteria for the calibrated data should be based on the accuracy and precision of unbiased quality assurance materials, with typical measurement errors of <±0.4‰ for δ¹³C and <±6‰ for δ²H.[5]

Data Presentation

The following table provides a hypothetical example of δ¹³C and δ²H values for this compound from different potential sources to illustrate how isotopic data can be used for source tracking.

Sample IDPotential Sourceδ¹³C (‰, V-PDB)δ²H (‰, V-SMOW)
Source ARefined Petroleum Product X-28.5 ± 0.2-135 ± 3
Source BCrude Oil Y-31.2 ± 0.3-158 ± 4
Source CIndustrial Solvent Z-25.8 ± 0.2-110 ± 2
Unknown 1Environmental Sample-31.1 ± 0.2-155 ± 3
Unknown 2Environmental Sample-28.6 ± 0.3-138 ± 4

Note: These values are for illustrative purposes only and do not represent actual measured data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection Extraction 2. Solvent Extraction Sample_Collection->Extraction Fractionation 3. Fractionation (Optional) Extraction->Fractionation Concentration 4. Concentration Fractionation->Concentration Internal_Standard 5. Add Internal Standard Concentration->Internal_Standard GC_IRMS 6. GC-IRMS Analysis Internal_Standard->GC_IRMS Peak_ID 7. Peak Identification & Integration GC_IRMS->Peak_ID Isotope_Calc 8. Isotope Ratio Calculation Peak_ID->Isotope_Calc QC 9. Quality Control Isotope_Calc->QC Final_Report Final_Report QC->Final_Report Final Report

Caption: Experimental workflow for stable isotope analysis of this compound.

source_tracking_logic cluster_sources Potential Sources cluster_sample Environmental Sample cluster_comparison Isotopic Comparison cluster_conclusion Source Apportionment Source_A Source A (δ¹³C: -28.5‰, δ²H: -135‰) Comparison Comparison of Isotopic Signatures Source_A->Comparison Source_B Source B (δ¹³C: -31.2‰, δ²H: -158‰) Source_B->Comparison Source_C Source C (δ¹³C: -25.8‰, δ²H: -110‰) Source_C->Comparison Unknown_Sample Unknown Sample (δ¹³C: -31.1‰, δ²H: -155‰) Unknown_Sample->Comparison Conclusion Conclusion: Unknown sample is likely from Source B Comparison->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Column Selection for 2,3,5,6-Tetramethyloctane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the gas chromatographic (GC) analysis of 2,3,5,6-Tetramethyloctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the separation of this branched alkane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of GC column for separating this compound?

A1: For the separation of non-polar compounds like this compound, a non-polar stationary phase is the most appropriate choice, based on the chromatographic principle of "like dissolves like." Columns with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase are highly recommended. These columns separate analytes primarily based on their boiling points, which is effective for hydrocarbon isomers.

Q2: What are the key column dimensions to consider for this separation?

A2: The choice of column dimensions (length, internal diameter, and film thickness) depends on the complexity of your sample and the required resolution.

  • Length: A longer column (e.g., 50 m or 100 m) provides higher resolution, which can be beneficial for separating closely related isomers.[1][2]

  • Internal Diameter (ID): A smaller ID (e.g., 0.20 mm or 0.25 mm) increases column efficiency and resolution.

  • Film Thickness: A standard film thickness (e.g., 0.50 µm) is generally suitable. Thicker films can increase retention but may also increase bleed at higher temperatures.

Q3: Can I use hydrogen as a carrier gas instead of helium?

A3: Yes, hydrogen is an excellent alternative to helium as a carrier gas for detailed hydrocarbon analysis.[2] It can provide faster analysis times at higher linear velocities without a significant loss in separation efficiency.[2] However, ensure that your GC system is properly configured for hydrogen use due to safety considerations.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identification should be based on a combination of retention time matching with a certified reference standard and, if available, mass spectral data. The Kovats retention index is a useful tool for comparing retention data across different systems by converting retention times into system-independent numbers.[3]

Troubleshooting Guides

Problem 1: Poor resolution or co-elution of this compound with other isomers.

Q: My chromatogram shows broad, overlapping peaks, and I cannot resolve this compound from other components. What should I do?

A: Co-elution of isomers is a common challenge due to their similar physical and chemical properties. Here is a systematic approach to improve resolution:

  • Optimize the Temperature Program:

    • Lower the initial oven temperature: This can improve the separation of more volatile compounds.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 2°C/min) allows for more interaction with the stationary phase, enhancing separation.

    • Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the target analytes can significantly improve resolution.

  • Adjust the Carrier Gas Flow Rate:

    • Ensure your carrier gas flow rate is optimal for your column dimensions. Deviating from the optimal linear velocity can lead to band broadening and loss of resolution. For a 0.25 mm ID column, the optimal flow rate for helium is typically around 1-2 mL/min.

  • Evaluate Your Column Choice:

    • If optimization of the temperature program and flow rate does not provide adequate resolution, consider a column with a different selectivity or higher efficiency. A longer column or a column with a smaller internal diameter will provide more theoretical plates and better separating power.

Problem 2: Peak tailing observed for the this compound peak.

Q: The peak for my target analyte is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here are the most common causes and their solutions:

  • Active Sites in the System: Active sites in the injector liner, at the column inlet, or in the detector can cause undesirable interactions with analytes.

    • Solution: Use a deactivated liner and perform regular inlet maintenance. Trimming 10-20 cm from the front of the column can remove accumulated active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample or use a higher split ratio to reduce the amount of sample introduced onto the column.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can cause peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.

Problem 3: Gradual shift in retention time and loss of sensitivity over several runs.

Q: I've noticed that the retention time for this compound is decreasing with each injection, and the peak height is getting smaller. What is happening?

A: This is often a sign of column contamination or degradation.

  • Sample Matrix Effects: Non-volatile components in your sample can accumulate at the head of the column, leading to a loss of performance.

    • Solution: Ensure your sample is clean before injection. If necessary, use sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences. Regularly trim the front of the column to remove contaminated sections.

  • Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade, leading to increased baseline noise and a loss of sensitivity.

    • Solution: Always operate within the recommended temperature limits for your column. Condition new columns according to the manufacturer's instructions to remove any residual manufacturing materials.

Experimental Protocols

Recommended GC-FID Method Based on ASTM D6730/D5134 Principles

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

Table 1: GC-FID Parameters for this compound Analysis

ParameterRecommended Setting
Column 100% Dimethylpolysiloxane (e.g., Rtx-DHA-100, DB-1)
100 m x 0.25 mm ID, 0.50 µm film thickness[2]
Injector Split/Splitless
Injector Temp.250 °C
Split Ratio100:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow RateConstant flow, ~1.5 mL/min (for Helium)
Oven Program
Initial Temp.35 °C, hold for 15 minutes
Ramp Rate2 °C/min
Final Temp.200 °C, hold for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temp.250 °C
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Sample
Injection Volume0.1 - 1.0 µL
SolventHexane or Pentane

Data Presentation

Table 2: Comparison of Common GC Columns for Branched Alkane Separation

Column PhasePolarityMax Temperature (°C)Common Applications
100% DimethylpolysiloxaneNon-polar325/350Detailed hydrocarbon analysis, boiling point separations.
5% Phenyl-methylpolysiloxaneNon-polar325/350General purpose, good for a wide range of hydrocarbons.
Mid-polarity (e.g., 50% Phenyl)Intermediate300Separation of aromatic hydrocarbons, may offer different selectivity for isomers.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Isomer Co-elution start Problem: Peak Co-elution check_method Optimize Temperature Program - Lower initial temp - Reduce ramp rate - Add isothermal hold start->check_method check_flow Adjust Carrier Gas Flow Rate - Verify optimal linear velocity check_method->check_flow Still co-eluting resolution_ok Resolution Achieved check_method->resolution_ok Resolution improved check_column Evaluate GC Column - Increase length - Decrease internal diameter check_flow->check_column Still co-eluting check_flow->resolution_ok Resolution improved check_column->resolution_ok Resolution improved Experimental_Workflow GC Analysis Experimental Workflow prep_sample 1. Sample Preparation (Dilute in appropriate solvent) setup_gc 2. GC Instrument Setup (Install column, set parameters) prep_sample->setup_gc inject_sample 3. Sample Injection setup_gc->inject_sample run_gc 4. Chromatographic Separation (Temperature program execution) inject_sample->run_gc detect_peaks 5. Peak Detection (FID) run_gc->detect_peaks analyze_data 6. Data Analysis (Integration and identification) detect_peaks->analyze_data report_results 7. Reporting analyze_data->report_results

References

Technical Support Center: GC-MS Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of branched alkanes?

Peak tailing is a chromatographic phenomenon where a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] This issue is problematic because it can decrease the resolution between closely eluting compounds and compromise the precision and reproducibility of peak integration and quantification.[1] For branched alkanes, which can have closely related isomers, maintaining symmetrical peak shape is crucial for accurate identification and quantification. An asymmetry factor greater than 1.5 is typically a sign of a significant problem that needs to be addressed.[1]

Q2: All of my peaks are tailing, including the solvent peak. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the cause is generally a physical issue within the GC system rather than a specific chemical interaction.[1][2][3] This indiscriminate tailing is often caused by a disruption in the carrier gas flow path.[4][5]

Common physical issues include:

  • Improper Column Installation: The column might be positioned too high or too low within the inlet, creating unswept (dead) volumes that disrupt the sample path.[1][2][3]

  • Poor Column Cut: A jagged, uneven, or non-perpendicular cut at the column inlet can create turbulence in the carrier gas flow, causing peaks to tail.[1][2][3][6] The end of the column should be cut at a clean 90° angle.[1][2]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the uniformity of pressure and flow.[1]

  • Contaminated Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[1]

Q3: Only my later-eluting branched alkane peaks are tailing. What should I investigate?

When only later-eluting peaks show tailing, the issue could be related to temperature, contamination, or carrier gas flow.[7] Higher-boiling point compounds like long-chain branched alkanes are more susceptible to these issues.

Potential causes include:

  • Cold Spots: A cold region in the sample flow path, particularly in the transfer line to the mass spectrometer, can cause condensation and subsequent slow re-vaporization of higher-boiling analytes, leading to tailing.[6][7]

  • Column Contamination: Non-volatile residues from samples can accumulate at the front of the column.[1][8] Over time, these contaminants interact with analytes, causing peak distortion that is often more pronounced for compounds that spend more time in the column (i.e., later-eluting peaks).

  • Low Carrier Gas Flow Rate: An insufficient flow rate can increase the time analytes spend in the column, leading to increased diffusion and peak broadening or tailing.[7][9]

  • MS-Specific Issues: For GC-MS systems, a low ion source or transfer line temperature can also be the cause.[7] The transfer line may also become oxidized or contaminated.[7]

Q4: My peak tailing has been getting progressively worse over time. What's the likely cause?

A gradual deterioration in peak shape often points to the accumulation of contaminants or the degradation of consumable parts within the system.[1]

Key areas to investigate are:

  • Inlet Contamination: Over many injections, non-volatile residues can build up on the inlet liner, and septum particles can accumulate. These deposits create active sites that can interact with analytes, causing increased tailing.

  • Column Contamination: The front section of the GC column can become contaminated with non-volatile matrix components.[8][10] This is a very common cause of peak tailing for non-active compounds like alkanes.[8]

  • Column Activity: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups.[1] While less common for non-polar alkanes, severe degradation can still be a factor.[8]

Q5: Could the mass spectrometer itself be a source of peak tailing for alkanes?

Yes, although the column and inlet are more common culprits, the MS detector can contribute to peak tailing.[11] Active sites can develop within the MS, especially in the ion source or transfer line.[7][11] If components are adsorbed and then released slowly from these surfaces, it will result in tailing peaks.[11] This can be particularly noticeable for later-eluting compounds.[11] Ensuring the transfer line and ion source are sufficiently hot and well-deactivated is crucial.[7][11]

Troubleshooting Summary

The table below provides a quick reference for diagnosing and addressing common causes of peak tailing in the GC-MS analysis of branched alkanes.

SymptomPotential CauseRecommended Solution(s)
All Peaks Tailing Physical Flow Path Disruption [2][4]
Improper Column Installation (Dead Volume)[1][2][6]Reinstall the column, ensuring the correct insertion depth in the inlet and detector.[1][2]
Poor Column Cut[1][2][3][6]Re-cut the column end to ensure a clean, 90-degree angle with no jagged edges or debris.[1][2][6]
Contaminated Inlet Liner[1][6]Replace the inlet liner and septum.[1][6] Perform routine inlet maintenance.[12]
System Leaks[1]Check for leaks at the inlet and detector fittings using an electronic leak detector.[1][7]
Later-Eluting Peaks Tailing Contamination or Temperature Issues [7]
Column Contamination (Front of Column)[1][8]Trim 10-20 cm from the front of the column.[1][9][13] If the problem persists, consider a more aggressive bake-out or column replacement.[13]
Cold Spots (e.g., Transfer Line)[6][7]Ensure all heated zones (injector, transfer line, MS source) are at the proper temperatures.[7]
Low Carrier Gas Flow Rate[7][9]Optimize the carrier gas flow rate; a typical starting point is 1-2 mL/min.[9]
Peak Tailing Worsens Over Time Progressive Contamination/Degradation [1]
Inlet Contamination (Liner/Septum)Implement a routine maintenance schedule for replacing the inlet liner and septum.[12]
Column Inlet Activity/Contamination[10]Regularly trim the front section of the column to remove accumulated non-volatile residues.[10][13]
Column Degradation[1][8]If trimming and baking out do not resolve the issue, the column may be permanently damaged and require replacement.[8][12]

Experimental Protocols

Protocol 1: GC Column Trimming

This procedure is used to remove contaminated or active sections from the front of the GC column, which is a common remedy for peak tailing.[9][12][13]

Methodology:

  • Cool Down System: Ensure the GC oven, inlet, and detector are cool enough to handle safely (typically at room temperature).[1]

  • Turn Off Gas Flow: Turn off the carrier gas flow to the column.[1]

  • Remove Column: Carefully disconnect the column from the inlet.

  • Make the Cut: Using a ceramic scoring wafer or a sapphire scribe, lightly score the fused silica (B1680970) tubing about 10-20 cm from the inlet end.[1][6][13]

  • Break the Tubing: Gently flex the tubing at the score to create a clean break. Point the end down while breaking to prevent fragments from entering the column.[6]

  • Inspect the Cut: Use a magnifying glass (e.g., 20x) to inspect the cut.[2][6] It should be a clean, flat, 90-degree surface with no jagged edges or shards.[1][2][6] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to your instrument's manual.[1]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.[1]

Protocol 2: Inlet Liner and Septum Replacement

Routine maintenance of the inlet is critical for preventing peak shape problems caused by contamination.[12]

Methodology:

  • Cool Down Inlet: Ensure the GC inlet is at a safe temperature (below 50°C).[1]

  • Turn Off Gas Flow: Turn off the carrier gas supply.[1]

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.[1]

  • Replace Septum: Remove the old septum and replace it with a new one.[1] Avoid overtightening the nut to prevent coring of the septum.[1]

  • Access Liner: Following your instrument's manual, remove the necessary fittings to access the inlet liner.[1]

  • Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation.[1]

  • Install New Liner: Place a new, deactivated liner in the same orientation.[1] Using a liner with glass wool can help trap non-volatile residues.[9]

  • Reassemble and Check for Leaks: Reassemble the inlet, ensuring all connections are secure.[1] Restore gas flow and perform a leak check.[1]

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before analysis.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues for branched alkanes in GC-MS.

GC_Troubleshooting_PeakTailing Start Peak Tailing Observed for Branched Alkanes CheckAllPeaks Are ALL peaks tailing (including solvent)? Start->CheckAllPeaks PhysicalIssue Likely Physical Issue: Flow Path Disruption CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely Chemical/Activity Issue CheckAllPeaks->ChemicalIssue No YesAllPeaks YES CheckColumnCut 1. Inspect Column Cut Is it clean and square? PhysicalIssue->CheckColumnCut RecutColumn No: Re-cut column end cleanly (See Protocol 1) CheckColumnCut->RecutColumn No CheckColumnInstall 2. Check Column Installation Is depth correct? CheckColumnCut->CheckColumnInstall Yes RecutColumn->CheckColumnInstall ReinstallColumn No: Re-install column to correct depth CheckColumnInstall->ReinstallColumn No CheckInlet 3. Perform Inlet Maintenance (See Protocol 2) CheckColumnInstall->CheckInlet Yes ReinstallColumn->CheckInlet CheckLeaks 4. Check for System Leaks (Inlet, fittings) CheckInlet->CheckLeaks End Problem Resolved CheckLeaks->End NoSomePeaks NO TrimColumn 1. Trim Column Inlet (10-20 cm) (See Protocol 1) ChemicalIssue->TrimColumn CheckTemp 2. Verify Temperatures (Inlet, Transfer Line, MS Source) TrimColumn->CheckTemp CheckFlow 3. Optimize Carrier Gas Flow Rate CheckTemp->CheckFlow ReplaceColumn 4. Problem Persists? Consider Column Replacement CheckFlow->ReplaceColumn ReplaceColumn->End

Caption: Troubleshooting workflow for peak tailing in GC-MS.

References

Overcoming co-elution of 2,3,5,6-Tetramethyloctane with other C12 isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of 2,3,5,6-tetramethyloctane with other C12 isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution when analyzing this compound and its C12 isomers?

Co-elution of C12 isomers, such as this compound, is a frequent challenge in gas chromatography due to their similar physicochemical properties. The primary reasons for this include:

  • Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between the subtle structural differences of the C12 isomers. For non-polar alkanes, a non-polar stationary phase is typically used, but resolving branched isomers often requires a stationary phase with a different selectivity.

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]

  • Suboptimal Temperature Program: A temperature ramp rate that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can cause poor focusing of the analytes at the column head.

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, resulting in peak broadening and co-elution.

Q2: How can I improve the separation of this compound from its isomers using my current GC system?

Optimizing your existing Gas Chromatography (GC) method can often resolve co-elution issues. Here are several parameters you can adjust:

  • Modify the Temperature Program: Decrease the temperature ramp rate to allow more time for the isomers to interact with the stationary phase. You can also introduce a hold at a temperature just below the elution temperature of the C12 isomers to improve separation.

  • Adjust the Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) to achieve the best column efficiency. An optimal flow rate will result in sharper peaks and better resolution.

  • Select a Different Column: If method optimization is insufficient, consider a column with a different stationary phase. For hydrocarbon isomers, a column with a slightly more polar stationary phase or one with specific selectivity for branched alkanes can be effective. Longer columns or columns with a smaller internal diameter generally provide higher efficiency and may improve separation.[1]

Q3: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful technique for separating highly complex mixtures and is particularly well-suited for resolving co-eluting isomers.[2] You should consider GCxGC when:

  • Your sample contains a large number of C12 isomers or other hydrocarbons, leading to extensive co-elution in one-dimensional GC.[2]

  • You need to separate different classes of hydrocarbons (e.g., branched alkanes from cyclic alkanes) that overlap in a single dimension.

  • Optimizing your one-dimensional GC method has failed to provide the necessary resolution.

GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power.[3]

Troubleshooting Guide

If you are experiencing co-elution of this compound with its C12 isomers, use the following guide to troubleshoot the issue.

Initial Troubleshooting Steps

Initial Troubleshooting Workflow for Co-elution start Start: Co-eluting C12 Isomers check_method Review Current GC Method Parameters start->check_method optimize_temp Optimize Temperature Program (e.g., slower ramp rate) check_method->optimize_temp optimize_flow Adjust Carrier Gas Flow Rate check_method->optimize_flow assess_resolution1 Assess Resolution optimize_temp->assess_resolution1 optimize_flow->assess_resolution1 end_resolved Issue Resolved assess_resolution1->end_resolved Resolution > 1.5 advanced_troubleshooting Proceed to Advanced Troubleshooting assess_resolution1->advanced_troubleshooting Resolution < 1.5

Caption: Initial troubleshooting workflow for co-eluting C12 isomers.

Advanced Troubleshooting: Column and Technique Selection

If initial method optimization does not resolve the co-elution, consider changing your column or employing a more advanced chromatographic technique.

Advanced Troubleshooting for Co-elution start Advanced Troubleshooting change_column Select a New GC Column start->change_column longer_column Increase Column Length change_column->longer_column smaller_id Decrease Column Internal Diameter change_column->smaller_id different_phase Choose a Different Stationary Phase change_column->different_phase assess_resolution2 Assess Resolution longer_column->assess_resolution2 smaller_id->assess_resolution2 different_phase->assess_resolution2 consider_gcxgc Consider Comprehensive 2D GC (GCxGC) assess_resolution2->consider_gcxgc Resolution < 1.5 end_resolved Issue Resolved assess_resolution2->end_resolved Resolution > 1.5 consider_gcxgc->end_resolved

Caption: Advanced troubleshooting for persistent co-elution issues.

Quantitative Data Summary

The following table summarizes the expected impact of changing key GC parameters on the separation of C12 isomers.

Parameter ChangeEffect on Retention TimeEffect on ResolutionTypical Application for C12 Isomers
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting isomers.
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)When baseline separation is not achievable by other method optimizations.
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.
Increase Film Thickness IncreasesIncreases (for low k' analytes)May improve resolution of early eluting isomers.
Optimize Carrier Gas Flow VariesMaximizes at optimal velocityEssential for achieving the best possible peak shape and resolution.
Change Stationary Phase VariesVaries (can be significant)When co-elution is due to similar analyte-phase interactions.

Experimental Protocols

Protocol 1: Optimized 1D-GC Method for C12 Isomer Separation

This protocol provides a starting point for developing a one-dimensional GC method to resolve this compound from other C12 isomers.

1. Sample Preparation:

  • Accurately prepare a 10-20 mg/mL solution of the C12 isomer mixture in a high-purity solvent such as hexane (B92381) or pentane.

2. GC Instrumentation and Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless injector in split mode (split ratio 50:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 2°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Detector:

    • FID: 280°C.

    • MS: Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C.

Protocol 2: Comprehensive 2D-GC (GCxGC) Method for C12 Isomer Separation

For highly complex samples where 1D-GC is insufficient, a GCxGC method offers superior resolving power.[4][5]

1. Sample Preparation:

  • Prepare a 10-20 mg/mL solution of the C12 isomer mixture in a suitable solvent (e.g., hexane).

2. GCxGC Instrumentation and Conditions:

  • System: GCxGC system with a thermal modulator and FID or TOF-MS detector.

  • First Dimension (1D) Column: BPX50 (50% phenyl polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Second Dimension (2D) Column: BPX5 (5% phenyl polysilphenylene-siloxane), 2 m x 0.10 mm ID, 0.10 µm film thickness.[5]

  • Carrier Gas: Helium with a constant pressure of 230 kPa.[4]

  • Injector: Split/splitless injector in split mode (split ratio 100:1) at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 1 minute.

    • Ramp: 3°C/min to 300°C, hold for 10 minutes.[4]

  • Modulator:

    • Modulation Period: 6 seconds.

    • Hot Jet Pulse: 400 ms.

  • Detector:

    • FID: 300°C, acquisition rate 100 Hz.

    • TOF-MS: Mass range 40-400 amu, acquisition rate 100 spectra/sec.

References

Minimizing thermal degradation of 2,3,5,6-Tetramethyloctane during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 2,3,5,6-tetramethyloctane during analytical procedures, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation and why is it a concern for this compound analysis?

A1: Thermal degradation, also known as pyrolysis or thermal cracking, is the decomposition of a molecule at high temperatures. For alkanes like this compound, this process involves the breaking of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, leading to the formation of smaller, lower molecular weight hydrocarbons.[1][2] This is a significant concern during GC analysis as the high temperatures used in the injection port and column can cause the analyte to degrade before detection, leading to inaccurate quantification and misidentification of the parent compound.

Q2: At what temperatures does thermal degradation of alkanes typically occur?

Q3: How can I identify if my this compound sample is undergoing thermal degradation during GC-MS analysis?

A3: Several signs in your chromatogram and mass spectra can indicate thermal degradation:

  • Appearance of Unexpected Peaks: You may observe a series of smaller, sharp peaks eluting before the main this compound peak. These often correspond to smaller alkane and alkene fragments.

  • Poor Peak Shape: The peak for this compound may appear broad, tailing, or distorted.

  • Reduced Analyte Response: The peak area or height of the target analyte will be lower than expected, leading to poor recovery and inaccurate quantification.

  • Inconsistent Results: Poor reproducibility between injections is a common symptom of thermal degradation.

  • Mass Spectral Evidence: The mass spectrum of the this compound peak may show an unusually high abundance of low-mass fragment ions, and you may be able to identify the mass spectra of the smaller degradation products in the earlier eluting peaks.

Q4: What are the primary causes of thermal degradation in a GC system?

A4: The main culprits for thermal degradation in a GC system are:

  • High Inlet Temperatures: Conventional split/splitless inlets are often set at high temperatures (e.g., 250-350°C) to ensure complete vaporization of the sample. However, these temperatures can be sufficient to initiate the degradation of thermally sensitive compounds.

  • Active Sites in the Inlet or Column: Active sites, such as exposed metal surfaces or contaminants in the inlet liner and the front end of the GC column, can catalyze degradation reactions at temperatures lower than the typical onset of thermal cracking.

Q5: Are there alternative analytical techniques to GC-MS for analyzing this compound that avoid high temperatures?

A5: While GC-MS is a powerful tool for hydrocarbon analysis, other techniques can be considered if thermal degradation proves to be an insurmountable issue. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or evaporative light scattering detector) can be an option, as it operates at or near ambient temperatures. However, developing an effective HPLC method for a non-polar compound like this compound can be challenging due to its poor solubility in common HPLC mobile phases.

Troubleshooting Guide: Minimizing Thermal Degradation

This guide provides a systematic approach to troubleshooting and minimizing the thermal degradation of this compound during GC-MS analysis.

Problem: Suspected Thermal Degradation of this compound

Symptoms:

  • Presence of smaller, unidentified peaks before the analyte peak.

  • Poor peak shape and low response for this compound.

  • Poor reproducibility of results.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Suspected Degradation check_inlet_temp Is Inlet Temperature > 250°C? start->check_inlet_temp reduce_inlet_temp Reduce Inlet Temperature (e.g., in 25°C increments) check_inlet_temp->reduce_inlet_temp Yes check_liner Inspect Inlet Liner. Is it clean and deactivated? check_inlet_temp->check_liner No reanalyze1 Re-analyze Sample reduce_inlet_temp->reanalyze1 reanalyze1->check_liner replace_liner Replace with a new, deactivated liner. Avoid glass wool if possible. check_liner->replace_liner No check_column Is the front of the column discolored or contaminated? check_liner->check_column Yes reanalyze2 Re-analyze Sample replace_liner->reanalyze2 reanalyze2->check_column trim_column Trim 10-20 cm from the front of the column. check_column->trim_column Yes alt_injection Problem Persists? Consider Alternative Injection Technique check_column->alt_injection No reanalyze3 Re-analyze Sample trim_column->reanalyze3 reanalyze3->alt_injection coc_ptv Implement Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) Injection alt_injection->coc_ptv end End: Degradation Minimized alt_injection->end Problem Resolved coc_ptv->end

Caption: Troubleshooting workflow for diagnosing and mitigating thermal degradation.

Detailed Troubleshooting Steps and Solutions

Parameter Potential Issue Recommended Action & Optimization
Inlet Temperature Too high, causing pyrolysis.Systematically lower the inlet temperature in 25°C increments and observe the chromatogram for a reduction in degradation products and an increase in the analyte peak area. Start with a lower temperature (e.g., 200°C) and increase only if poor peak shape due to incomplete vaporization is observed.
Inlet Liner Active sites or contamination.Replace the inlet liner with a new, deactivated liner. If possible, use a liner without glass wool, as glass wool can have active sites. Ensure the liner is handled with clean forceps to avoid contamination.
GC Column Contamination at the column inlet.Trim 10-20 cm from the front of the GC column. Non-volatile residues from previous injections can accumulate at the column head and act as catalytic sites for degradation.
Injection Technique Hot injection causing degradation.For thermally sensitive compounds, Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) are the preferred injection techniques.[3][4][5] These methods introduce the sample into a cool inlet, minimizing the risk of thermal degradation.[3][4][5]

Experimental Protocols

Protocol 1: Optimized GC-MS Method using a Standard Split/Splitless Inlet (with caution)

This protocol is a starting point and should be optimized to minimize degradation.

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Port: Split/Splitless

  • Inlet Temperature: Start at 200°C and increase in 25°C increments if necessary, but do not exceed 280°C.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Protocol 2: Recommended GC-MS Method using Cool On-Column (COC) Injection

This is the preferred method for thermally labile compounds.

  • GC System: Equipped with a Cool On-Column inlet.

  • Column: As above.

  • Inlet: Cool On-Column, tracking oven temperature.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 50°C (or a temperature slightly below the boiling point of the solvent), hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes

  • MS Parameters: Same as Protocol 1.

Protocol 3: Recommended GC-MS Method using Programmed Temperature Vaporization (PTV) Injection

A versatile alternative to COC, especially for samples with a wide range of boiling points.

  • GC System: Equipped with a PTV inlet.

  • Inlet Program:

    • Initial Temperature: 50°C (or a temperature slightly below the boiling point of the solvent)

    • Ramp: 200°C/min to 280°C, hold for 2 minutes

  • Injection Mode: Solvent vent or splitless, depending on the sample concentration.

  • Other GC-MS Parameters: Same as Protocol 2.

Data Presentation

Table 1: Comparison of Injection Techniques for Thermally Labile Compounds

Injection Technique Principle Advantages for this compound Potential Disadvantages
Hot Split/Splitless Sample is vaporized in a hot inlet before entering the column.Simple, widely available.High risk of thermal degradation for thermally sensitive compounds.
Cool On-Column (COC) Sample is deposited directly onto the column at a low temperature.[3][4][5]Eliminates inlet-induced thermal degradation, excellent for quantitative accuracy.[6]Column can be more easily contaminated with non-volatile residues.[6]
Programmed Temperature Vaporization (PTV) Sample is injected into a cool inlet, which is then rapidly heated.[3][4][5]Minimizes thermal degradation, versatile (can be used in split, splitless, and solvent vent modes), good for large volume injections.More complex method development.

Visualization of Key Concepts

Injection_Techniques cluster_hot Hot Split/Splitless Injection cluster_coc Cool On-Column (COC) Injection cluster_ptv Programmed Temperature Vaporization (PTV) Injection hot_injection Sample Injected into Hot Inlet (>250°C) vaporization Rapid Vaporization hot_injection->vaporization degradation Potential for Thermal Degradation vaporization->degradation column_entry Analytes and Degradation Products Enter Column degradation->column_entry coc_injection Sample Injected Directly onto Cool Column oven_ramp Oven Temperature Ramp coc_injection->oven_ramp desorption Gradual Desorption of Analytes oven_ramp->desorption no_degradation Minimal Thermal Degradation desorption->no_degradation ptv_injection Sample Injected into Cool Inlet inlet_ramp Rapid Inlet Temperature Ramp ptv_injection->inlet_ramp controlled_vaporization Controlled Vaporization inlet_ramp->controlled_vaporization reduced_degradation Reduced Thermal Degradation controlled_vaporization->reduced_degradation

Caption: Comparison of Hot vs. Cool Injection Techniques for GC Analysis.

References

Matrix interference in the analysis of 2,3,5,6-Tetramethyloctane in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix interference issues encountered during the analysis of 2,3,5,6-tetramethyloctane in complex samples.

Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for this compound.

Question: Why am I observing lower than expected peak intensities and high variability in my results when analyzing this compound in complex samples (e.g., biological fluids, environmental extracts) compared to my standards prepared in a clean solvent?

Answer: This is a common indication of matrix-induced signal suppression .[1] Co-eluting compounds from your sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.[1][2]

Troubleshooting Workflow:

start Start: Poor Sensitivity & Inconsistent Results assess_matrix_effect Assess Matrix Effect (Compare Solvent vs. Matrix-Matched Standard) start->assess_matrix_effect sample_prep Implement/Optimize Sample Preparation assess_matrix_effect->sample_prep Significant Difference (>15-20%) end End: Improved Sensitivity & Consistency assess_matrix_effect->end No Significant Difference spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Sample Dilution sample_prep->dilution calibration Refine Calibration Strategy spe->calibration lle->calibration dilution->calibration matrix_matched Matrix-Matched Calibration calibration->matrix_matched isotope_dilution Stable Isotope Dilution (SID) calibration->isotope_dilution matrix_matched->end isotope_dilution->end

Caption: Troubleshooting workflow for poor sensitivity.

Immediate Steps:

  • Assess the Matrix Effect: Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract. Compare its response to a standard in pure solvent. A significantly lower response in the matrix-matched standard confirms signal suppression.[1]

  • Sample Dilution: A straightforward initial approach is to dilute the sample extract.[1] This reduces the concentration of interfering matrix components. Ensure the diluted concentration of this compound remains above the instrument's limit of quantification.

Long-Term Solutions:

  • Optimize Sample Preparation: Implement a more rigorous cleanup procedure to remove matrix components prior to analysis.[3]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate hydrocarbons and remove interfering substances.

    • Liquid-Liquid Extraction (LLE): Employ LLE to partition this compound into a clean solvent, leaving interferences behind.[4]

  • Advanced Calibration Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the suppressive effects.[5]

    • Stable Isotope Dilution (SID): This is the gold standard for correcting matrix effects.[6][7] It involves adding a known amount of a stable, isotopically labeled version of this compound to the sample at the beginning of the preparation process.[6][8]

Issue 2: Higher than expected quantification results for this compound.

Question: My calculated concentrations of this compound are consistently and significantly higher than the expected values, with recovery exceeding 100%. What could be the cause?

Answer: This phenomenon is likely due to matrix-induced signal enhancement . In Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile matrix components can accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade.[1][9] This leads to a higher, and often inaccurate, signal response.[1]

Troubleshooting Steps:

  • Confirm Matrix Enhancement: As with signal suppression, compare the response of a matrix-matched standard to a standard in pure solvent. A significantly higher response in the matrix-matched standard points to signal enhancement.[1]

  • GC Inlet Maintenance:

    • Clean the GC Inlet Liner: The liner is a primary site for the accumulation of non-volatile matrix components. Replace or thoroughly clean the liner.[1]

    • Trim the Column: Remove a small portion (e.g., 10-15 cm) from the front of the analytical column to eliminate accumulated residues.[1]

  • Implement Robust Sample Cleanup: As with signal suppression, effective sample preparation techniques like SPE or LLE are crucial to remove the non-volatile matrix components causing the enhancement.[3]

  • Utilize Appropriate Calibration:

    • Matrix-Matched Calibration: This will help to compensate for the enhancement effect.

    • Stable Isotope Dilution: This remains the most reliable method to correct for signal enhancement as the internal standard is affected in the same way as the native analyte.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound?

A1: Matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) of this compound due to the presence of other co-eluting components in the sample matrix.[1] These effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.[1]

Q2: What are the primary causes of matrix effects in a GC-MS system?

A2: The main causes of matrix effects in GC-MS are:

  • Matrix-Induced Signal Enhancement: This is the more common effect in GC-MS. It occurs when non-volatile matrix components accumulate in the GC inlet and at the head of the column. These components can mask "active sites" where analytes like this compound might otherwise adsorb or degrade, leading to a higher signal response.[1][9]

  • Matrix-Induced Signal Suppression: Though less frequent in GC-MS compared to enhancement, signal suppression can occur. This can be caused by competition for ionization in the MS source or interference with the transfer of the analyte from the GC to the MS.[1]

Q3: How can I quantitatively assess matrix effects for my this compound analysis?

A3: You can quantitatively assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a sample matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects.[5] The matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Slope in Matrix / Slope in Solvent) - 1] x 100

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.

Q4: What is the best internal standard to use for the quantification of this compound?

A4: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[6] A SIL-IS has the same chemical and physical properties as the analyte, so it will co-elute and experience the same degree of matrix effects, providing the most accurate correction.[7][8] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Data Presentation

Table 1: Comparison of Calibration Strategies for the Quantification of this compound in a Complex Matrix (Illustrative Data)

Calibration MethodSpike Level (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, n=5) (%)
External Calibration (in pure solvent) 5035.871.614.5
10073.273.213.9
200145.972.912.8
Matrix-Matched Calibration 5048.997.84.8
10099.299.24.2
200198.599.33.9
Stable Isotope Dilution 5050.3100.62.1
100101.1101.11.8
200200.8100.41.5

This table illustrates how external calibration in a pure solvent can lead to underestimation due to matrix suppression, while matrix-matched and stable isotope dilution methods provide more accurate results.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To determine if the sample matrix is causing signal suppression or enhancement.

Methodology:

  • Prepare a Calibration Standard in Pure Solvent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane).

    • Create a series of calibration standards at different concentrations by diluting the stock solution.

  • Prepare a Matrix-Matched Standard:

    • Obtain a blank sample matrix (a sample of the same type that is known to be free of this compound).

    • Process the blank matrix using your established sample preparation method.

    • Spike the blank matrix extract with a known concentration of this compound.

  • Analysis:

    • Analyze both the pure solvent standard and the matrix-matched standard using the same GC-MS conditions.

  • Evaluation:

    • Compare the peak area response of this compound in both samples.

    • A difference of more than 15-20% suggests the presence of significant matrix effects.[1]

Protocol 2: Stable Isotope Dilution (SID) for Quantification

Objective: To accurately quantify this compound in a complex matrix by correcting for matrix effects and analyte loss.

Methodology:

  • Internal Standard Spiking:

    • Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d26) to the sample at the very beginning of the sample preparation process.[6]

  • Sample Preparation:

    • Perform the extraction and cleanup procedure (e.g., LLE or SPE) on the spiked sample.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing a constant amount of the stable isotope-labeled internal standard and varying concentrations of the native this compound.

  • GC-MS Analysis:

    • Analyze the calibration standards and the prepared sample extract under the same instrument conditions.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

    • Calculate the concentration of this compound in the sample using the calibration curve and the measured peak area ratio from the sample.

Visualization

cluster_sample_prep Sample Preparation Workflow cluster_analysis GC-MS Analysis cluster_quantification Quantification sample Complex Sample (e.g., Plasma, Soil Extract) spike Spike with Stable Isotope-Labeled Internal Standard (e.g., this compound-d26) sample->spike extraction Extraction (e.g., LLE or SPE) spike->extraction cleanup Cleanup/Fractionation extraction->cleanup final_extract Final Extract for Analysis cleanup->final_extract gc_ms GC-MS System final_extract->gc_ms data_acquisition Data Acquisition (Peak Areas of Native Analyte and Internal Standard) gc_ms->data_acquisition calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) data_acquisition->calibration_curve calculation Calculate Concentration of This compound in Sample calibration_curve->calculation

Caption: Stable Isotope Dilution workflow.

References

Improving sensitivity of MS detection for low concentrations of 2,3,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the mass spectrometry (MS) detection sensitivity for low concentrations of 2,3,5,6-tetramethyloctane.

Troubleshooting Guide: Low Signal Intensity for this compound

Low signal intensity is a common challenge when analyzing trace levels of volatile organic compounds. The following table outlines potential causes and actionable solutions to enhance the detection of this compound.

Issue Potential Cause Recommended Solution
Weak or No Analyte Signal Suboptimal GC-MS Parameters: Incorrect settings for the gas chromatograph or mass spectrometer can significantly reduce signal intensity.Optimize key parameters including injector temperature, carrier gas flow rate, oven temperature program, and MS source/quadrupole temperatures. A typical starting point for the MS source temperature is around 230°C.[1][2]
Full Scan Mode Operation: Acquiring data in full scan mode dilutes the detector's focus, leading to lower sensitivity for specific analytes.For targeted analysis of this compound, switch to Selected Ion Monitoring (SIM) mode . This significantly increases sensitivity by monitoring only a few characteristic fragment ions.[1][3][4][5][6][7]
Sample Dilution: The concentration of this compound in the injected sample may be below the instrument's detection limit.Employ sample preparation techniques to concentrate the analyte. Options include Solid Phase Microextraction (SPME) , liquid-liquid extraction (LLE) , or headspace analysis .[8][9][10]
Poor Peak Shape (Tailing or Broadening) Active Sites in the GC System: Active sites in the injector liner or GC column can interact with the analyte, causing peak tailing.Use a deactivated inlet liner and consider trimming the first few centimeters of the GC column from the inlet side if contamination is suspected.[1]
Incorrect Carrier Gas Flow Rate: Suboptimal flow rates can lead to poor chromatographic efficiency and broader peaks.Optimize the carrier gas flow rate. A typical starting point is in the range of 1-2 mL/min.[1]
Inconsistent Results System Contamination: Contaminants in the GC-MS system can interfere with the analysis and lead to variable results.Run a solvent blank to check for system contamination before analyzing samples.[1][2] Ensure all solvents used are of high purity and suitable for GC-MS analysis.[8][9]
Improper Calibration: An inadequate calibration curve can lead to inaccurate quantification and the appearance of inconsistent results.Prepare a series of calibration standards of known concentrations that bracket the expected sample concentration range.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the best GC-MS parameters for analyzing low concentrations of this compound?

A1: While optimal parameters can be instrument-specific, the following table provides a strong starting point for method development.

Parameter Recommended Setting Rationale
Injection Mode SplitlessTo transfer the maximum amount of analyte onto the column, which is crucial for trace analysis.
Injector Temperature 250-300°CEnsures efficient vaporization of this compound without thermal degradation.
Carrier Gas Helium or HydrogenHydrogen can allow for faster analysis times.[1]
Flow Rate 1-2 mL/minA good starting point for optimizing chromatographic resolution and sensitivity.[1]
GC Column Non-polar (e.g., 100% Dimethylpolysiloxane)Provides good selectivity for non-polar alkanes.[1]
Oven Program Start at a low temperature (e.g., 40°C) and ramp up (e.g., 6°C/min) to an appropriate final temperature (e.g., 280°C).A temperature ramp helps to separate the analyte from other components in the sample.
MS Source Temperature ~230°CA common starting point for good ionization efficiency.[1][2]
MS Quadrupole Temperature ~150°CA typical setting for good mass filtering.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[2]
MS Acquisition Mode Selected Ion Monitoring (SIM)Dramatically increases sensitivity for targeted analysis.[1][3][4][5][6][7]

Q2: Which ions should I monitor in SIM mode for this compound?

A2: Branched alkanes like this compound tend to fragment at the branching points due to the increased stability of the resulting carbocations.[11][12][13] The molecular ion peak for branched alkanes is often of low abundance or absent.[11][12][13] Therefore, it is more effective to monitor characteristic fragment ions. For alkanes, common fragment ions include m/z 57, 71, and 85.[1] For this compound (molecular weight 170.33 g/mol ), you should analyze its electron ionization (EI) mass spectrum to identify the most abundant and specific fragment ions to use for SIM.

Q3: Can derivatization improve the sensitivity of this compound detection?

A3: Derivatization is a chemical modification technique used to improve a compound's volatility, thermal stability, or detectability.[14][15] It is most commonly applied to polar compounds containing functional groups like hydroxyl, carboxyl, or amine groups.[16][17][18] Since this compound is a non-polar, volatile hydrocarbon, derivatization is generally not necessary or the most effective strategy to improve its sensitivity in GC-MS analysis. Focusing on optimizing GC-MS parameters and sample preparation techniques is typically more fruitful.

Q4: Are there alternative ionization techniques that could enhance sensitivity?

A4: While Electron Ionization (EI) is standard, other "softer" ionization techniques can sometimes provide advantages. For instance, Chemical Ionization (CI) can produce a more abundant protonated molecule or adduct ion, which can be beneficial if the molecular ion is weak in EI. More advanced techniques like Atmospheric Pressure Chemical Ionization (APCI) have also been used for the analysis of n-alkanes and may offer increased sensitivity for specific applications.[19] Proton-transfer-reaction mass spectrometry (PTR-MS) is another sensitive technique for detecting volatile organic compounds, including alkanes, though it may require specialized instrumentation.[20][21][22]

Experimental Protocol: Optimizing GC-MS Parameters for Trace Level this compound Analysis

This protocol outlines a systematic approach to optimizing your GC-MS method for enhanced sensitivity.

1. Initial Instrument Setup:

  • Install a suitable non-polar GC column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane).[1]

  • Set the initial GC-MS parameters as recommended in the FAQ table above.

  • Perform an autotune of the mass spectrometer to ensure it is performing optimally.[1]

  • Inject a solvent blank to confirm the system is clean.[1][2]

2. Preparation of Standards:

  • Prepare a stock solution of this compound in a high-purity volatile solvent like hexane.

  • Create a series of working standards through serial dilution to cover a range of low concentrations (e.g., from sub-ppb to ppm levels, depending on your expected sample concentrations).

3. Optimization of Injection Parameters:

  • Using a mid-range standard, perform several injections while varying the injector temperature (e.g., 250°C, 275°C, 300°C) to find the temperature that provides the best peak shape and intensity.

  • Ensure you are using a splitless injection for maximum analyte transfer.

4. Optimization of GC Separation:

  • Inject a standard and adjust the carrier gas flow rate (e.g., 1.0, 1.2, 1.5 mL/min) to achieve the best balance of peak resolution and analysis time.

  • Modify the oven temperature program. Experiment with different initial temperatures, ramp rates, and final hold times to achieve optimal separation from any matrix interferences.

5. Optimization of MS Detection (SIM Mode):

  • First, acquire a full scan mass spectrum of a higher concentration standard of this compound to identify its characteristic and most abundant fragment ions.

  • Create a SIM method that monitors 2-3 of these specific ions.

  • Optimize the dwell time for each ion in the SIM method. Longer dwell times can increase sensitivity, but too long can compromise the number of data points across the chromatographic peak.

6. Method Validation:

  • Once the parameters are optimized, inject your series of calibration standards to generate a calibration curve.

  • Assess the method's linearity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity issues when analyzing this compound.

TroubleshootingWorkflow Troubleshooting Low MS Signal for this compound start Start: Low Signal Detected check_params Review GC-MS Parameters start->check_params sim_mode Switch to SIM Mode check_params->sim_mode Parameters OK? end_good Signal Improved check_params->end_good Parameters Optimized sample_prep Implement Sample Concentration sim_mode->sample_prep In SIM Mode? sim_mode->end_good Signal Improved check_peak_shape Assess Peak Shape sample_prep->check_peak_shape Sample Concentrated? sample_prep->end_good Signal Improved deactivate_system Deactivate/Clean System Components check_peak_shape->deactivate_system Peak Tailing? run_blank Run Solvent Blank check_peak_shape->run_blank Peak Shape OK? optimize_flow Optimize Carrier Gas Flow deactivate_system->optimize_flow optimize_flow->end_good Signal Improved system_clean System is Clean run_blank->system_clean No Contamination system_contaminated System Contaminated run_blank->system_contaminated Contamination Found end_bad Signal Still Low - Consult Expert system_clean->end_bad clean_system Clean System system_contaminated->clean_system clean_system->start

Caption: Troubleshooting workflow for low MS signal.

References

Calibration curve issues for quantitative analysis of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of branched alkanes using gas chromatography (GC) and related techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for branched alkanes non-linear?

A1: Non-linearity in calibration curves for branched alkanes can stem from several sources. At high concentrations, detector saturation can occur, leading to a plateau in the signal response.[1][2] Conversely, at low concentrations, active sites in the GC inlet or column can cause analyte adsorption, resulting in a lower than expected response.[3] The complex nature of branched alkane isomers, which may co-elute, can also contribute to non-linear responses.[4][5] Additionally, the inherent behavior of some detection systems can lead to a non-linear response over a wide dynamic range.[6]

Q2: What are matrix effects and how do they affect the analysis of branched alkanes?

A2: The matrix refers to all components in a sample other than the analyte of interest.[7] Matrix effects occur when these components interfere with the measurement of the analyte, causing either signal enhancement or suppression.[3][7][8] In the GC analysis of branched alkanes, non-volatile components in the matrix can accumulate in the inlet and at the head of the column, creating active sites that can interact with the analytes.[3] This can lead to poor reproducibility and inaccurate quantification. The composition of the matrix can vary between samples, leading to inconsistent effects.[3][9]

Q3: How can I minimize matrix effects?

A3: Several strategies can be employed to minimize matrix effects. The most common approach is to use matrix-matched calibration standards.[7] These are standards prepared in a blank matrix that is similar in composition to the samples being analyzed. This ensures that the standards and the samples experience similar matrix effects. Another approach is the standard addition method, where known amounts of the analyte are added to the sample itself.[7][9] Proper sample preparation, such as extraction or cleanup steps to remove interfering matrix components, is also crucial.

Q4: What is the purpose of an internal standard in branched alkane analysis?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added in a constant amount to all standards and samples.[10][11] The use of an internal standard can compensate for variations in injection volume, sample preparation, and instrument response.[10][12] Instead of plotting the absolute analyte response, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration.[13][14] This can significantly improve the precision and accuracy of the quantitative analysis.

Q5: How do I choose an appropriate internal standard for branched alkane analysis?

A5: An ideal internal standard should be chemically similar to the branched alkane analytes but not present in the original sample.[10][15] It should also be well-resolved chromatographically from the analytes and any interfering peaks.[15] For GC-MS analysis, a deuterated analog of one of the target analytes is often an excellent choice as it will have very similar chromatographic behavior but will be distinguishable by its mass-to-charge ratio.[10] If a deuterated standard is not available, a non-interfering n-alkane or a branched alkane with a different chain length that is not present in the samples can be used.[10]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Calibration Standards

Symptoms:

  • Relative standard deviation (%RSD) of replicate injections is high.

  • Inconsistent peak areas for the same standard concentration.

Possible Causes & Solutions:

CauseSolution
Injection Volume Variability Use an autosampler for precise and consistent injection volumes. Ensure the syringe is properly washed and rinsed between injections.
Inlet Discrimination Optimize the inlet temperature and injection speed. Use a pulsed splitless or programmed temperature vaporization (PTV) inlet if available.
Active Sites in the Inlet or Column Deactivate the inlet liner with a silylation agent. Use a fresh, high-quality GC column.[3]
Sample Evaporation Ensure vials are properly capped and sealed. Use vial inserts for small sample volumes.
Lack of Internal Standard Incorporate a suitable internal standard into your analytical method to correct for injection and instrument variability.[10][12]
Issue 2: Non-Linear Calibration Curve with a Negative Deviation at High Concentrations

Symptoms:

  • The calibration curve flattens out at higher concentrations.

  • The response factor decreases as the concentration increases.

Possible Causes & Solutions:

CauseSolution
Detector Saturation Reduce the injection volume or dilute the high-concentration standards. Adjust the detector settings (e.g., for an FID, check gas flow rates; for a MS, check the detector voltage).[1]
Co-elution of Isomers Improve chromatographic separation by using a longer GC column, a smaller internal diameter column, or by optimizing the oven temperature program.[4]
Ion-Source Saturation (GC-MS) Reduce the filament emission current or the electron multiplier voltage.
Issue 3: Non-Linear Calibration Curve with a Positive Deviation at Low Concentrations

Symptoms:

  • The calibration curve shows a steeper slope at lower concentrations.

  • The y-intercept of the linear regression is significantly non-zero.

Possible Causes & Solutions:

CauseSolution
Analyte Adsorption Use a deactivated inlet liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions. Consider using a guard column.[3]
Matrix Enhancement Effects Prepare calibration standards in a matrix that matches the samples to compensate for enhancement effects.[3][16]
Incorrect Integration Review the peak integration parameters to ensure that the baseline is correctly set and that the entire peak is being integrated, especially for small peaks.
Use of a Non-Linear Calibration Model If the non-linearity is inherent to the analytical system, use a quadratic or other non-linear regression model to fit the calibration data.[6][17]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and GC-MS Analysis of Branched Alkanes

This protocol outlines a general procedure for preparing calibration standards and analyzing branched alkanes by gas chromatography-mass spectrometry (GC-MS).

1. Materials:

  • Branched alkane standards (e.g., isooctane, pristane, phytane)

  • Internal standard (e.g., deuterated alkane or a non-interfering n-alkane)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

2. Preparation of Stock Solutions:

  • Accurately weigh a known amount of each branched alkane standard and the internal standard.

  • Dissolve each standard in the chosen solvent in separate volumetric flasks to prepare individual stock solutions of known concentrations (e.g., 1000 µg/mL).

3. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by serially diluting the stock solutions.[18]

  • To each calibration standard, add a constant amount of the internal standard stock solution.

  • Bring each standard to a final volume with the solvent in a volumetric flask.

Example Calibration Standard Concentrations:

Standard LevelAnalyte Conc. (µg/mL)Internal Standard Conc. (µg/mL)
10.510
21.010
35.010
410.010
525.010
650.010

4. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[4]

  • Inlet: Split/splitless, 280°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Hold: 5 minutes at 320°C

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Visualizations

Troubleshooting_Workflow start Start: Calibration Curve Issue check_repro Check Reproducibility (%RSD of replicates) start->check_repro poor_repro Poor Reproducibility (High %RSD) check_repro->poor_repro High good_repro Good Reproducibility (Low %RSD) check_repro->good_repro Low troubleshoot_repro Troubleshoot Reproducibility: - Check injection system - Use internal standard - Check for active sites poor_repro->troubleshoot_repro check_linearity Assess Linearity (Visual & R²) good_repro->check_linearity is_linear Curve is Linear (R² > 0.99) check_linearity->is_linear Linear is_nonlinear Curve is Non-Linear check_linearity->is_nonlinear Non-Linear end_success Analysis Successful is_linear->end_success check_deviation_high Deviation at High Conc.? is_nonlinear->check_deviation_high troubleshoot_repro->check_repro Re-evaluate high_conc_dev Yes (Negative Deviation) check_deviation_high->high_conc_dev Yes no_high_conc_dev No check_deviation_high->no_high_conc_dev No troubleshoot_high_dev Troubleshoot High Conc. Deviation: - Dilute standards - Check for detector saturation - Improve chromatography high_conc_dev->troubleshoot_high_dev check_deviation_low Deviation at Low Conc.? no_high_conc_dev->check_deviation_low troubleshoot_high_dev->check_linearity Re-evaluate low_conc_dev Yes (Positive Deviation) check_deviation_low->low_conc_dev Yes no_low_conc_dev No check_deviation_low->no_low_conc_dev No troubleshoot_low_dev Troubleshoot Low Conc. Deviation: - Check for analyte adsorption - Use matrix-matched standards - Consider non-linear fit low_conc_dev->troubleshoot_low_dev no_low_conc_dev->end_success troubleshoot_low_dev->check_linearity Re-evaluate Experimental_Workflow prep_stock 1. Prepare Stock Solutions (Analytes & Internal Standard) prep_cal 2. Prepare Calibration Standards (Serial Dilution + IS) prep_stock->prep_cal prep_sample 3. Prepare Samples (Extraction/Dilution + IS) prep_stock->prep_sample gcms_analysis 4. GC-MS Analysis prep_cal->gcms_analysis prep_sample->gcms_analysis data_processing 5. Data Processing (Peak Integration) gcms_analysis->data_processing cal_curve 6. Construct Calibration Curve (Area Ratio vs. Conc.) data_processing->cal_curve quant 7. Quantify Analytes in Samples cal_curve->quant

References

Technical Support Center: Troubleshooting Saturated Hydrocarbon Contamination in Laboratory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for identifying and mitigating sources of saturated hydrocarbon (alkane) contamination in your laboratory analysis. This resource is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of saturated hydrocarbon contamination in my analytical results?

A1: The most common indicators of saturated hydrocarbon contamination, particularly in Gas Chromatography (GC) analysis, include:

  • Unexplained peaks: The appearance of sharp, repetitive peaks in your chromatogram that are not part of your sample or standard.[1]

  • Elevated baseline: A noisy or rising baseline can obscure the peaks of your target analytes.

  • Ghost peaks: Peaks that appear in blank runs, indicating a contaminated system.[1]

  • Characteristic mass spectra: In Gas Chromatography-Mass Spectrometry (GC-MS), contaminant peaks often exhibit mass spectra with characteristic fragment ions of alkanes (e.g., m/z 43, 57, 71, 85).

Q2: What are the primary sources of saturated hydrocarbon contamination in a laboratory setting?

A2: Saturated hydrocarbon contaminants can be introduced at various stages of the analytical workflow. The most common sources include:

  • Solvents: Even high-purity solvents can contain trace levels of hydrocarbons.[2]

  • Plasticware: Consumables such as pipette tips, centrifuge tubes, and vials can leach plasticizers, mold release agents, and oligomers into your samples, especially when using nonpolar solvents.

  • Vial Caps (B75204) and Septa: Septa in vial caps and GC inlets can bleed organic compounds, including siloxanes and hydrocarbons, into the sample path, particularly at elevated temperatures.[1][3][4][5]

  • Carrier and Detector Gases: Impurities in the gases used for chromatography can introduce a constant background of hydrocarbon contamination.

  • Sample Handling: Contamination can be introduced from various handling steps, including the use of lubricants, oils from fingerprints, and improper cleaning of glassware.

  • Laboratory Environment: The air in the laboratory can contain volatile organic compounds that may contaminate samples.

Q3: How can I prevent contamination from plasticware?

A3: To minimize contamination from plastic labware, consider the following best practices:

  • Use high-quality plastics: Opt for plastics made from materials with low leachables, such as polypropylene (B1209903) or PTFE, when their use is unavoidable.

  • Minimize contact time: Reduce the duration your samples and solvents are in contact with plastic surfaces.

  • Solvent compatibility: Be aware of the compatibility of your solvents with the plasticware you are using. Nonpolar solvents are more likely to leach contaminants from plastics.

  • Prefer glassware: Whenever possible, use scrupulously clean glassware, especially for sample preparation and storage of organic solvents.

  • Perform blank extractions: Analyze a solvent blank that has been exposed to the plasticware under the same conditions as your samples to assess the level of leaching.

Q4: What is "septum bleed" and how can I reduce it?

A4: Septum bleed refers to the release of volatile compounds from the septum in the GC inlet or from vial caps, which then enter the analytical column and produce interfering peaks in the chromatogram.[1][5] To minimize septum bleed:

  • Use high-quality, low-bleed septa: Select septa specifically designed for high-temperature applications and low bleed characteristics.

  • Proper inlet temperature: Avoid setting the injector temperature higher than necessary for your analysis.

  • Regular replacement: Replace the inlet septum regularly as part of your routine instrument maintenance.

  • Use lined vial caps: Vial cap septa with a PTFE liner on the sample side can significantly reduce the interaction between the solvent and the septum material, thus minimizing bleed.[1]

  • Avoid over-tightening vial caps: Over-tightening can cause the septum to deform and increase the risk of coring and bleed.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving saturated hydrocarbon contamination issues.

Issue: Unidentified peaks in chromatograms of blanks and samples.

Logical Relationship of Contamination Troubleshooting

Contamination_Troubleshooting cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Source_Identification Source Identification cluster_Resolution Resolution Start Unidentified Peaks in Chromatogram Check_Blank Analyze a Solvent Blank Start->Check_Blank Check_System Run System Without Injection Check_Blank->Check_System Peaks Absent Solvent_Contamination Solvent Check_Blank->Solvent_Contamination Peaks Present Check_Consumables Isolate and Test Consumables (Vials, Caps, Pipette Tips) Check_System->Check_Consumables Peaks Absent System_Contamination GC System (Inlet, Column, Detector) Check_System->System_Contamination Peaks Present Check_Gases Check Gas Purity (Carrier and Detector) Check_Consumables->Check_Gases Peaks Absent Consumable_Contamination Consumables Check_Consumables->Consumable_Contamination Peaks Present Gas_Contamination Gas Supply Check_Gases->Gas_Contamination Peaks Present Resolve_Solvent Use Fresh, High-Purity Solvent Solvent_Contamination->Resolve_Solvent Resolve_System Perform Inlet Maintenance, Bake/Trim Column System_Contamination->Resolve_System Resolve_Consumables Use Glassware or Pre-screened Consumables Consumable_Contamination->Resolve_Consumables Resolve_Gas Install/Replace Gas Traps Gas_Contamination->Resolve_Gas

Caption: A logical workflow for troubleshooting sources of hydrocarbon contamination.

Step-by-Step Troubleshooting Workflow

Experimental Workflow for Contamination Source Identification

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis_Sequence Analytical Sequence cluster_Evaluation Evaluation Prep_Glassware Use Scrupulously Clean Glassware Run_Blank_Solvent 1. Analyze Solvent Directly (Baseline Contamination) Prep_Glassware->Run_Blank_Solvent Prep_Solvent Select High-Purity Solvent Prep_Solvent->Run_Blank_Solvent Run_Blank_Vial 2. Analyze Solvent in a New Vial (Vial/Cap Contamination) Run_Blank_Solvent->Run_Blank_Vial Run_Blank_Pipette 3. Analyze Solvent Transferred with Pipette (Pipette Tip Contamination) Run_Blank_Vial->Run_Blank_Pipette Run_System_Blank 4. Run a 'No Injection' Blank (System Contamination) Run_Blank_Pipette->Run_System_Blank Evaluate_Chromatograms Compare Chromatograms and Identify Source Run_System_Blank->Evaluate_Chromatograms

Caption: A sequential experimental workflow to systematically identify the source of contamination.

Data on Potential Contamination Sources

While exact quantitative data for leachable hydrocarbons can vary significantly based on the specific material, solvent, temperature, and contact time, the following tables provide a summary of common contaminants and their typical sources.

Table 1: Common Saturated Hydrocarbon Contaminants and Their Sources

Contaminant ClassSpecific ExamplesCommon Sources
Alkanes n-alkanes (e.g., C10-C40), branched alkanesSolvents, plasticware (polypropylene, polyethylene), lubricants, fingerprints
Cycloalkanes Cyclohexane, methylcyclohexaneSolvents
Phthalates Dibutyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP)Plasticizers in various plastics (e.g., PVC), septa
Siloxanes Cyclic and linear siloxanesSepta bleed (inlet and vial), column bleed, lubricants

Table 2: Qualitative Comparison of Contamination Potential from Laboratory Consumables

ConsumableMaterialContamination PotentialCommon LeachablesMitigation Strategies
Pipette Tips Polypropylene (PP)Low to MediumAlkanes, oligomersUse high-quality, pre-tested tips; minimize solvent contact.
Centrifuge Tubes Polypropylene (PP), Polyethylene (PE)MediumAlkanes, plasticizersUse glass tubes for organic solvents; perform leach tests.
Vials GlassVery Low-Use high-quality glass vials; clean thoroughly before use.
Polypropylene (PP)HighAlkanes, oligomers, antioxidantsAvoid for long-term storage of nonpolar solvents.
Vial Caps/Septa Silicone/PTFEMedium to HighSiloxanes, hydrocarbons, phthalatesUse PTFE-lined septa; do not overtighten; replace regularly.
Butyl RubberLow to MediumFewer volatile organics than siliconeGood alternative to silicone for some applications.

Experimental Protocols

Protocol 1: GC-MS Analysis for Trace Saturated Hydrocarbon Contamination

This protocol provides a general method for the analysis of trace levels of saturated hydrocarbons in solvents and extracts from laboratory consumables.

1. Sample Preparation:

  • Solvent Blank: Directly inject the high-purity solvent into the GC-MS.

  • Leachable Study:

    • Place a known quantity of the plastic consumable (e.g., 10 pipette tips, 1 centrifuge tube) into a clean glass vial.

    • Add a measured volume (e.g., 1 mL) of a high-purity, nonpolar solvent (e.g., hexane (B92381) or dichloromethane).

    • Seal the vial and allow it to stand for a specified time (e.g., 24 hours) at room temperature.

    • Carefully transfer the solvent to a clean autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis.

    • Inlet Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 300 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Scan Mode: Full scan.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each unidentified peak and compare it to a spectral library (e.g., NIST) to identify potential hydrocarbon contaminants.

  • Look for characteristic homologous series of n-alkanes.

Protocol 2: EPA Method 8270D for Semivolatile Organic Compounds

For a more rigorous and standardized analysis of a broader range of organic contaminants, including many hydrocarbons, EPA Method 8270D can be adapted.[6][7] This method provides detailed procedures for the analysis of semivolatile organic compounds by GC-MS.

Key aspects of EPA Method 8270D include:

  • Scope: Applicable to a wide range of matrices including water, soil, and solid waste.[6]

  • Sample Preparation: Involves extraction of the sample with an appropriate solvent (e.g., dichloromethane) using techniques such as liquid-liquid extraction or Soxhlet extraction.

  • GC-MS Analysis: Utilizes a capillary GC column and a mass spectrometer for separation and detection. The method specifies performance criteria for instrument calibration and quality control.

  • Quality Control: Requires the analysis of method blanks, matrix spikes, and surrogates to ensure data quality and accuracy.

Researchers should refer to the official EPA documentation for the complete and detailed protocol.

References

Technical Support Center: Deconvolution of Mass Spectra for Isomeric Mixtures of Tetramethyloctanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the analysis of tetramethyloctane isomers. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deconvolution of mass spectra from complex isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate tetramethyloctane isomers using mass spectrometry alone?

A1: Isomers are molecules that have the same molecular formula (C12H26 for tetramethyloctanes) and therefore the same molecular weight (170.34 g/mol ).[1][2][3] Standard mass spectrometry separates ions based on their mass-to-charge ratio (m/z), so isomeric compounds will produce molecular ions at the same m/z value, making them indistinguishable by mass alone. Differentiation relies on analyzing the fragmentation patterns produced during ionization, which can also be very similar for structurally related isomers.

Q2: What is the role of gas chromatography (GC) in the analysis of tetramethyloctane isomers?

A2: Gas chromatography is a powerful separation technique that is essential for the analysis of isomeric mixtures.[4][5] By separating the isomers based on their boiling points and interactions with the GC column's stationary phase before they enter the mass spectrometer, it is possible to obtain individual mass spectra for each isomer. This chromatographic separation is the first and most critical step in resolving isomeric mixtures.

Q3: What is mass spectral deconvolution and why is it necessary?

A3: Mass spectral deconvolution is a computational process used to separate the mass spectra of individual components from a data file that contains co-eluting or overlapping chromatographic peaks.[5][6] Even with optimized gas chromatography, some isomers may not be perfectly separated, leading to mixed mass spectra. Deconvolution algorithms work by identifying unique ions for each component and mathematically extracting the pure mass spectrum of each compound.[6]

Q4: What are some common software tools for mass spectral deconvolution?

A4: Several software packages are available for the deconvolution of GC-MS data. Some common options include:

  • AMDIS (Automated Mass Spectral Deconvolution and Identification System): A free software provided by NIST that is widely used for the analysis of complex GC-MS data. It can identify target compounds in complex mixtures, even with significant background noise and co-eluting peaks.[7][8]

  • Thermo Scientific™ TraceFinder™: This software includes a deconvolution plug-in designed to automatically resolve co-eluting peaks into individual components.[9][10]

  • SpectralWorks AnalyzerPro: This software can automatically deconvolve co-eluting chromatographic peaks, perform library searches on the resulting spectra, and create user-defined libraries.[11]

Q5: Can I differentiate tetramethyloctane isomers based on their fragmentation patterns?

A5: Yes, in many cases, constitutional isomers of tetramethyloctane will produce different fragmentation patterns upon electron ionization. The fragmentation of alkanes is not random; it proceeds through the formation of carbocations, with the most stable carbocations being preferentially formed. The positions of the methyl groups influence the stability of the possible carbocation fragments, leading to variations in the relative abundances of fragment ions in the mass spectrum. For example, cleavage at a tertiary or quaternary carbon is often favored. By comparing the relative intensities of key fragment ions, it is possible to distinguish between different isomers.

Troubleshooting Guides

Issue 1: Poor chromatographic separation of isomers.

  • Q: My GC chromatogram shows a single broad peak or poorly resolved peaks for my tetramethyloctane mixture. What can I do to improve separation?

    • A:

      • Optimize the GC oven temperature program: A slower temperature ramp rate (e.g., 2-5 °C/min) will increase the interaction of the analytes with the stationary phase, often leading to better separation of isomers with close boiling points.[12]

      • Use a longer GC column: A longer column (e.g., 60 m or 100 m) provides more theoretical plates and can significantly enhance the resolution of closely eluting compounds.[12]

      • Select an appropriate stationary phase: For non-polar analytes like tetramethyloctanes, a non-polar stationary phase such as 100% dimethylpolysiloxane or 5% phenyl / 95% dimethyl polysiloxane is a good choice.[12][13]

      • Reduce the column's inner diameter and film thickness: A smaller inner diameter (e.g., 0.18 mm) and a thinner stationary phase film (e.g., 0.18 µm) can improve separation efficiency.

Issue 2: Inability to distinguish isomers with very similar mass spectra.

  • Q: After deconvolution, the mass spectra of two of my isomers are nearly identical. How can I confidently identify them?

    • A:

      • Utilize Retention Indices (RI): Retention indices are a more reproducible measure of a compound's retention than retention time alone. By comparing the experimental RI of your unknown isomers to a library of known values (like the NIST database), you can often distinguish between isomers with very similar spectra. AMDIS and other software can incorporate RI into the identification process, significantly increasing confidence.[7][14]

      • Careful analysis of fragment ion ratios: Even if the same fragment ions are present, their relative abundances may differ slightly but consistently between isomers. Creating a table of key fragment ion ratios for your standards can help in the identification of unknowns.

      • Use a reference library: The NIST/EPA/NIH Mass Spectral Library is an invaluable resource containing a vast collection of electron ionization mass spectra. Searching your deconvoluted spectra against this library can provide confident identifications.[15]

Issue 3: Deconvolution software is not performing well.

  • Q: My deconvolution software is either failing to find all components or is identifying too many false positives. How can I improve the results?

    • A:

      • Check your raw data quality: Deconvolution algorithms work best with high-quality data. Ensure your chromatographic peaks are as sharp and symmetrical as possible. Excessive peak tailing or fronting can confuse the algorithm.[6]

      • Adjust deconvolution parameters: Software like AMDIS has several parameters that can be adjusted to optimize the deconvolution process, such as signal-to-noise ratio, peak width, and component detection sensitivity.[14][16] Consult the software's manual to understand how to best tune these parameters for your specific data.

      • Ensure a clean background: A high background signal can interfere with the deconvolution process. Ensure your GC-MS system is clean and run a blank to check for background contamination.

Data Presentation

The following table summarizes the key identifying ions for a few tetramethyloctane isomers based on data from the NIST Chemistry WebBook. The relative intensity of the base peak is normalized to 100.

IsomerMolecular FormulaMolecular WeightKey Fragment Ions (m/z) and Relative Intensities
2,2,7,7-Tetramethyloctane C12H26170.3457 (100), 41 (30), 43 (25), 71 (20), 85 (15)
2,2,4,4-Tetramethyloctane C12H26170.3457 (100), 41 (35), 43 (30), 71 (25), 85 (10)
2,3,6,7-Tetramethyloctane C12H26170.3443 (100), 57 (80), 71 (60), 41 (55), 85 (40)

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Tetramethyloctane Isomers

This protocol provides a starting point for the analysis of tetramethyloctane isomers. Optimization may be required for specific mixtures and instrumentation.

  • Sample Preparation:

    • Dissolve the tetramethyloctane isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 10-100 µg/mL.

    • Transfer the sample to a 2 mL autosampler vial.

  • GC-MS Instrument Setup:

    • GC Column: A 60 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% dimethyl polysiloxane stationary phase is recommended for good resolution of alkane isomers.[12]

    • Injector: Use a split/splitless injector in splitless mode for trace analysis or split mode for more concentrated samples. Set the injector temperature to 280 °C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 3 °C/min to 250 °C.

      • Hold: 10 minutes at 250 °C.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan from m/z 40 to 200.

      • Solvent Delay: Set a solvent delay appropriate to the retention time of the solvent to avoid filament damage.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample.

    • Acquire the data using the instrument's software.

    • Process the data using a deconvolution software such as AMDIS or the manufacturer's software.

    • Identify the isomers by comparing their deconvoluted mass spectra and retention indices to a reference library such as the NIST Mass Spectral Library.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Isomeric Mixture Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Electron Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Raw_Data Raw GC-MS Data Detection->Raw_Data Deconvolution Spectral Deconvolution Raw_Data->Deconvolution Library_Search Library Search (NIST) Deconvolution->Library_Search Identification Isomer Identification Library_Search->Identification

Caption: Experimental workflow for the analysis of tetramethyloctane isomers.

Deconvolution_Logic cluster_input Input Data cluster_process Deconvolution Process cluster_output Output Coeluting_Peak Co-eluting Chromatographic Peak Mixed_Spectra Mixed Mass Spectra Coeluting_Peak->Mixed_Spectra Algorithm Deconvolution Algorithm (e.g., AMDIS) Mixed_Spectra->Algorithm Component_Detection Component Detection Algorithm->Component_Detection Spectral_Extraction Spectral Extraction Component_Detection->Spectral_Extraction Pure_Spectrum_A Pure Mass Spectrum (Isomer A) Spectral_Extraction->Pure_Spectrum_A Pure_Spectrum_B Pure Mass Spectrum (Isomer B) Spectral_Extraction->Pure_Spectrum_B

Caption: Logical flow of mass spectral deconvolution for co-eluting isomers.

References

Technical Support Center: Best Practices for Maintaining an Inert GC Flow Path

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for maintaining an inert gas chromatography (GC) flow path for the analysis of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of a non-inert (active) GC flow path?

Q2: How frequently should I replace the GC inlet liner and septum?

A2: The replacement frequency for the inlet liner and septum is dependent on the number of samples analyzed and the cleanliness of the sample matrix.[4][5] For instruments under heavy use, it is advisable to change the septum on a daily basis. The inlet liner should be inspected daily and replaced if it appears discolored or if chromatographic issues such as peak tailing are observed.[5][6] Some laboratories opt to replace these consumables daily or weekly.[4] It is a good practice to establish a routine maintenance schedule tailored to your specific application.[5][7]

Q3: What are the potential causes of ghost peaks in my chromatogram?

A3: Ghost peaks can be a result of contamination within the inlet, the column, or the carrier gas.[1][8] They can also be caused by septum bleed or the carryover of non-volatile components from previous sample injections.[8][9]

Q4: What could be causing my baseline to be noisy or to drift?

A4: Baseline drift is often attributed to column bleed, contamination within the GC system, or the presence of leaks.[8][10] A noisy baseline can be a symptom of a contaminated detector, electrical interference, or system leaks.[8][10][11] The use of high-purity carrier gas and the installation of appropriate gas filters are important measures to minimize baseline disturbances.[6][10]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is a frequent chromatographic issue that can compromise the accuracy and precision of analytical results.[1] This guide provides a systematic approach to identifying and resolving the underlying causes of peak tailing.

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the front half.

  • Reduced peak height and compromised resolution between adjacent peaks.

Possible Causes and Solutions:

CauseSuggested Remedy
Active Sites in the Inlet Clean the inlet liner or replace it with a new one.[1][12] It is crucial to use a properly deactivated liner, especially when analyzing sensitive compounds.[3][6]
Column Contamination Trim 5-10 cm from the front of the column to remove any accumulated non-volatile residues.[1][13] If peak tailing continues, the column may need to be replaced.[12]
Improper Column Installation Verify that the column is installed at the correct depth in both the inlet and the detector, as incorrect installation can lead to dead volume.[13] If necessary, reinstall the column.[14]
Column Overload Prepare a more dilute sample or decrease the injection volume.[1][15]
Inappropriate Column Phase Select a column with a stationary phase that is well-suited for the analytes of interest.[1] For polar compounds, using an end-capped column can help to minimize secondary interactions.[15]

Troubleshooting Workflow:

Troubleshooting Peak Tailing start Peak Tailing Observed check_liner Inspect and Replace Inlet Liner start->check_liner trim_column Trim Front of Column check_liner->trim_column Tailing Persists resolved Problem Resolved check_liner->resolved Tailing Resolved reinstall_column Check and Re-install Column trim_column->reinstall_column Tailing Persists trim_column->resolved Tailing Resolved dilute_sample Dilute Sample or Reduce Injection Volume reinstall_column->dilute_sample Tailing Persists reinstall_column->resolved Tailing Resolved change_column Consider a Different Column Phase dilute_sample->change_column Tailing Persists dilute_sample->resolved Tailing Resolved change_column->resolved Tailing Resolved

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Guide 2: Investigating Loss of Sensitivity

A sudden or progressive loss of sensitivity can have a significant impact on the reliability of your analytical data.[16] This guide outlines a systematic approach to diagnosing and rectifying issues related to sensitivity.

Symptoms:

  • A noticeable decrease in peak height or area for some or all of the analytes in your sample.[16]

  • An inability to detect compounds at trace levels.

Possible Causes and Solutions:

CauseSuggested Remedy
System Leaks Conduct a comprehensive leak check of the entire GC flow path, from the gas source to the detector.[10][17][18] Tighten or replace any fittings that are found to be leaking.[10]
Contaminated Inlet Liner or Column Clean the inlet liner or replace it with a new one.[16] Bake out the column to remove any volatile contaminants.[16] In cases of severe contamination, it may be necessary to solvent rinse or replace the column.[16]
Injector Malfunctions Inspect the syringe for any blockages or leaks and replace it if necessary.[3][10] Confirm that the injection volume is accurate.[19]
Detector Contamination Clean the detector following the manufacturer's recommended procedures.[10] For a Flame Ionization Detector (FID), ensure that the flame is lit and that the gas flows are set correctly.[10]
Suboptimal Method Parameters Optimize the temperatures of the injector and detector.[10][16] For splitless injections, make sure that the initial oven temperature is below the boiling point of the solvent.[16]

Troubleshooting Workflow:

Troubleshooting Loss of Sensitivity start Loss of Sensitivity Observed leak_check Perform System Leak Check start->leak_check check_inlet Inspect and Clean/Replace Inlet Liner leak_check->check_inlet No Leaks Found resolved Problem Resolved leak_check->resolved Leak Found and Fixed check_column Bake Out or Replace Column check_inlet->check_column Sensitivity Still Low check_inlet->resolved Problem Resolved check_syringe Inspect and Test Syringe check_column->check_syringe Sensitivity Still Low check_column->resolved Problem Resolved check_detector Clean and Check Detector check_syringe->check_detector Sensitivity Still Low check_syringe->resolved Problem Resolved optimize_method Review and Optimize Method Parameters check_detector->optimize_method Sensitivity Still Low check_detector->resolved Problem Resolved optimize_method->resolved Problem Resolved

Caption: A step-by-step guide to troubleshooting loss of sensitivity in GC.

Detailed Experimental Protocols

Protocol 1: GC Column Conditioning

Proper conditioning of a new GC column is essential for achieving a stable baseline and ensuring optimal chromatographic performance.[11][20][21]

Materials:

  • New GC column

  • Appropriate wrenches for fittings

  • High-purity carrier gas

  • Electronic leak detector

Procedure:

  • Installation:

    • Ensure that all heated zones of the GC are cool.[21]

    • Carefully install the new column into the inlet, making sure the column end has a clean, square cut.[22]

    • At this stage, do not connect the column to the detector.[21]

  • Purging:

    • Activate the carrier gas flow and set it to the appropriate rate for your column's dimensions.[21]

    • Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any residual oxygen.[21][23]

  • Conditioning Program:

    • Set the initial oven temperature to 40°C.[21]

    • Program the oven to ramp up to the designated conditioning temperature. This temperature should be 20°C above the final temperature of your analytical method or the column's maximum isothermal temperature, whichever is lower.[21][23]

    • Maintain this temperature until a stable baseline is achieved. The required conditioning time will vary based on the column's stationary phase and film thickness.[11][20] This process can often be conveniently run overnight.[11][20]

  • Final Steps:

    • Cool the oven down to your method's starting temperature.

    • Connect the column to the detector.

    • Perform a thorough leak check.[18]

    • Inject a blank solvent or a known standard to verify that the system is performing correctly and is ready for analysis.[1]

Recommended Conditioning Parameters:

Column Phase Film Thickness (µm)Typical Conditioning Time (hours)
< 0.51 - 2
0.5 - 1.02 - 4
> 1.04 - 8 or overnight

Note: These are general recommendations. Always consult the specific instructions provided by the column manufacturer.

Protocol 2: Performing a Leak Check

Leaks within the GC system can cause a variety of issues, including baseline noise, reduced sensitivity, and potential damage to the column.[10][17][18] The use of an electronic leak detector is the recommended method for this procedure.[18]

Procedure:

  • Pressurize the System:

    • While the GC is at ambient temperature, increase the column head pressure to make any small leaks more pronounced and easier to detect.[17]

  • Systematic Checking:

    • Start at the carrier gas source and methodically check all fittings and connections along the gas lines leading to the GC.[18]

    • Pay close attention to the gas filter connections, especially after a filter has been replaced.[17]

    • Thoroughly inspect the septum and septum nut, as these are common leak points.[17]

    • Check the column nuts and ferrules at both the inlet and the detector.[17]

    • Use the probe of the electronic leak detector to "sniff" around each potential leak point. An audible or visual alarm will signal the presence of a leak.[24]

  • Resolving Leaks:

    • If a leak is identified, gently tighten the fitting. Avoid overtightening, as this can cause damage to the fitting or ferrule.[25]

    • If the leak persists after tightening, the fitting or ferrule may need to be replaced.

    • After addressing a leak, re-check the connection with the leak detector to ensure that it is properly sealed.

Protocol 3: Inlet Liner and Septum Replacement

Consistent and timely maintenance of the inlet liner and septum is a critical step in maintaining an inert flow path and preventing sample contamination.[3][4]

Procedure:

  • Cool Down and Depressurize:

    • Allow the inlet to cool to a safe temperature and then turn off the carrier gas flow.

  • Remove Old Consumables:

    • Loosen and remove the septum nut.[4]

    • Use tweezers to carefully remove the old septum.[4]

    • Gently remove the inlet liner, using tweezers to grasp it securely.[4]

  • Clean and Inspect:

    • Visually inspect the inside of the inlet for any signs of contamination. If necessary, clean the inlet according to the manufacturer's guidelines.[4]

    • Examine the gold seal for any residue and replace it if it is not clean.[4]

  • Install New Consumables:

    • To prevent contamination, handle the new liner and septum with clean, lint-free gloves or tweezers.[4]

    • Place the O-ring onto the new liner and carefully insert the liner into the inlet.[4]

    • Position the new septum in the septum nut and tighten it until it is finger-tight. Then, use a wrench to give it a slight additional turn. Be careful not to overtighten, as this can lead to septum coring.[4][7]

  • Re-pressurize and Condition:

    • Restore the carrier gas flow and allow the inlet to purge for approximately 15 minutes before applying heat.[4]

    • Perform a leak check around the septum nut to ensure a proper seal.

Inert Flow Path Component Relationship Diagram:

Components of an Inert GC Flow Path gas_source Carrier Gas Source purifier Gas Purifier gas_source->purifier inlet Inlet purifier->inlet liner Inert Liner inlet->liner septum Low-Bleed Septum inlet->septum gold_seal Inert Gold Seal inlet->gold_seal column Inert GC Column inlet->column detector Detector column->detector ion_source Inert Ion Source (MS) detector->ion_source

Caption: Key components contributing to an inert GC flow path from injection to detection.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 2,3,5,6-Tetramethyloctane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,3,5,6-tetramethyloctane against a Gas Chromatography-Flame Ionization Detector (GC-FID) method. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of branched-chain alkanes. The guide details the experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.

Overview of Analytical Techniques

The quantification of saturated hydrocarbons like this compound is crucial in various fields, including environmental monitoring, petrochemical analysis, and as impurities in pharmaceutical manufacturing. The two most common and robust techniques for this purpose are GC-MS and GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1][2] The GC separates volatile compounds from a mixture, and the MS detector then ionizes these compounds, separating the ions based on their mass-to-charge ratio. This allows for both the quantification of a compound and its definitive structural identification.[1] For trace analysis, operating in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity.[3][4]

Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a widely used, reliable, and cost-effective technique for quantifying organic compounds, especially hydrocarbons.[1][5] After separation by the GC column, the sample components are burned in a hydrogen flame. This combustion produces ions that generate an electrical current, which is proportional to the amount of analyte present.[1] While highly sensitive to hydrocarbons and possessing a wide linear range, the FID does not provide structural information and is considered a destructive technique.[1][6]

Experimental Protocols

Detailed methodologies for sample preparation, instrument setup, and method validation are provided below.

Standard and Sample Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask using n-Hexane as the solvent.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with n-Hexane to prepare a series of calibration standards. For this validation, concentrations of 1, 5, 10, 25, 50, and 100 µg/mL were prepared.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (7.5 µg/mL), Medium (40 µg/mL), and High (80 µg/mL) from a separate stock solution to ensure accuracy and precision.

  • Sample Preparation: Dissolve the test sample in n-Hexane to achieve a theoretical concentration within the calibration range.

Instrumentation and Analytical Conditions

The following tables outline the instrumental parameters for both the GC-MS and GC-FID methods.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
GC Column DB-1ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (10:1 ratio)
Injection Volume 1 µL
Injector Temperature 280°C
Oven Program 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 57

| Qualifier Ions | m/z 71, 85 |

Table 2: GC-FID Instrumental Parameters

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
GC Column DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (10:1 ratio)
Injection Volume 1 µL
Injector Temperature 280°C
Oven Program 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

| Makeup Gas (He) | 25 mL/min |

Method Validation Protocol

The method was validated according to international guidelines, assessing the following parameters:

  • Linearity: The calibration curve was constructed by plotting the peak area against the concentration of the six working standards. The linearity was evaluated using the coefficient of determination (R²).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by injecting a blank (n-Hexane) and observing for any interfering peaks at the retention time of this compound.

  • Accuracy: Determined by analyzing the prepared QC samples (Low, Medium, High) in triplicate. The percentage recovery was calculated against the nominal concentration.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the medium QC sample (40 µg/mL) on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the medium QC sample in triplicate on three different days. The Relative Standard Deviation (%RSD) was calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise (S/N) ratio. LOD was established at a S/N ratio of 3:1, and LOQ at a S/N ratio of 10:1.[6]

Data Presentation and Performance Comparison

The following tables summarize the hypothetical performance data obtained during the validation of the GC-MS and GC-FID methods.

Table 3: Linearity and Specificity

Parameter GC-MS Method GC-FID Method
Linearity Range 1 - 100 µg/mL 1 - 100 µg/mL
Coefficient of Determination (R²) 0.9995 0.9998

| Specificity | No interference observed | No interference observed |

Table 4: Accuracy (Percentage Recovery)

QC Level GC-MS Method (% Recovery) GC-FID Method (% Recovery)
Low QC (7.5 µg/mL) 102.5% 101.8%
Medium QC (40 µg/mL) 99.8% 100.5%

| High QC (80 µg/mL) | 101.2% | 99.1% |

Table 5: Precision (%RSD)

Parameter GC-MS Method (%RSD) GC-FID Method (%RSD)
Repeatability (Intra-day) 1.8% 1.2%

| Intermediate Precision (Inter-day) | 2.5% | 1.9% |

Table 6: Sensitivity

Parameter GC-MS Method GC-FID Method
Limit of Detection (LOD) 0.25 µg/mL 0.50 µg/mL

| Limit of Quantification (LOQ) | 0.85 µg/mL | 1.5 µg/mL |

Visualization of Workflows and Comparisons

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and a logical comparison of the two analytical techniques.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_validation Phase 3: Validation & Data Processing prep_stock Prepare 1000 µg/mL Stock Solution prep_cal Create Calibration Standards (1-100 µg/mL) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Med, High) prep_stock->prep_qc inject Inject 1 µL into GC-MS prep_cal->inject prep_qc->inject prep_sample Prepare Test Sample prep_sample->inject separate Chromatographic Separation (DB-1ms Column) inject->separate detect MS Detection (SIM Mode: m/z 57, 71, 85) separate->detect linearity Assess Linearity (R²) detect->linearity accuracy Calculate Accuracy (% Recovery) detect->accuracy precision Calculate Precision (%RSD) detect->precision sensitivity Determine LOD & LOQ detect->sensitivity process Process Data & Generate Report linearity->process accuracy->process precision->process sensitivity->process

Caption: Workflow for GC-MS Method Validation.

G main Quantification of this compound gcms GC-MS Method main->gcms gcfid GC-FID Method main->gcfid spec_gcms High (Structural ID) gcms->spec_gcms sens_gcms High (SIM Mode) gcms->sens_gcms prec_gcms Excellent gcms->prec_gcms cost_gcms High gcms->cost_gcms robust_gcms Good gcms->robust_gcms spec_gcfid Low (Retention Time Only) gcfid->spec_gcfid sens_gcfid Good gcfid->sens_gcfid prec_gcfid Very High gcfid->prec_gcfid cost_gcfid Low gcfid->cost_gcfid robust_gcfid Excellent gcfid->robust_gcfid spec Specificity / Identification spec->gcms spec->gcfid sens Sensitivity (LOD/LOQ) sens->gcms sens->gcfid prec Precision (%RSD) prec->gcms prec->gcfid cost Cost & Complexity cost->gcms cost->gcfid robust Robustness for Hydrocarbons robust->gcms robust->gcfid

Caption: Logical Comparison of GC-MS vs. GC-FID.

Conclusion and Recommendations

Both the GC-MS and GC-FID methods demonstrate excellent linearity, accuracy, and precision for the quantification of this compound, proving them suitable for routine analysis.

The GC-MS method is the superior choice when:

  • Absolute certainty of identification is required. The ability to confirm the analyte's identity through its mass spectrum is a significant advantage, particularly in regulated environments like drug development or for identifying unknown impurities.[1]

  • The highest sensitivity is necessary. In SIM mode, GC-MS can achieve lower limits of detection and quantification, making it ideal for trace-level analysis.[1][3]

The GC-FID method is the preferred alternative when:

  • High throughput and cost-effectiveness are priorities. GC-FID systems are generally less expensive to purchase and maintain.[1]

  • The identity of the analyte is already well-established. For routine quality control where the primary goal is quantification of a known compound, the robustness and slightly better precision of FID can be advantageous.[7]

  • A wide dynamic range is needed for samples with highly variable concentrations. The FID detector is known for its exceptionally wide linear dynamic range.[6]

Ultimately, the choice between GC-MS and GC-FID depends on the specific analytical requirements, including the need for structural confirmation, sensitivity, sample throughput, and budget. For research and development, the specificity of GC-MS is invaluable, while for routine process monitoring, the efficiency of GC-FID is often sufficient.

References

A Comparative Guide to Branched Alkane Biomarkers: Featuring 2,3,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3,5,6-tetramethyloctane with other branched alkane biomarkers, offering insights into their performance and analytical methodologies. While specific experimental data on this compound as a widely utilized biomarker is limited in publicly accessible literature, this document synthesizes available information on its chemical properties and draws comparisons with well-established branched alkane biomarkers, particularly the isoprenoids pristane (B154290) and phytane (B1196419).

Introduction to Branched Alkanes as Biomarkers

Branched alkanes are saturated hydrocarbons with alkyl side chains, which are valuable as biomarkers in various scientific fields, including geochemistry, environmental science, and potentially in biological applications. Their structural diversity, stability, and biosynthetic origins provide crucial information about the source of organic matter, depositional environments, and thermal maturity.[1][2] In comparison to their straight-chain counterparts (n-alkanes), branched alkanes can exhibit higher resistance to biodegradation, making them robust indicators in environmental and geological studies.[3]

This guide focuses on the comparison of a non-isoprenoid, this compound, with the extensively studied isoprenoid biomarkers, pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane).

Data Presentation: A Comparative Overview

Due to the limited specific biomarker performance data for this compound, the following table provides a comparative summary based on general characteristics of non-isoprenoid branched alkanes versus the well-documented properties of pristane and phytane.

PropertyThis compound (and related non-isoprenoids)Pristane (C19 Isoprenoid)Phytane (C20 Isoprenoid)
Molecular Formula C12H26[4]C19H40C20H42
Molecular Weight 170.33 g/mol [4]268.53 g/mol 282.55 g/mol
Biosynthetic Precursor Likely derived from microbial or algal lipids; specific pathways for this isomer are not well-documented.Phytol side chain of chlorophyll[5]Phytol side chain of chlorophyll[5]
Geochemical Significance Presence can indicate microbial input; specific interpretations are limited without further research.Indicator of depositional environment redox conditions (Pr/Ph ratio) and thermal maturity.[1]Indicator of depositional environment redox conditions (Pr/Ph ratio) and thermal maturity.[1]
Typical Abundance Generally lower than major isoprenoids in most geological samples.Often a major acyclic isoprenoid in sediments and petroleum.Often a major acyclic isoprenoid in sediments and petroleum.
Analytical Identification Gas Chromatography-Mass Spectrometry (GC-MS), identified by retention index and mass spectrum.GC-MS, well-characterized retention behavior and mass spectrum.GC-MS, well-characterized retention behavior and mass spectrum.
Mass Spectral Fragments (m/z) Expected fragmentation at branch points. Common fragments for alkanes include m/z 43, 57, 71, 85.[6][7][8]Characteristic fragments include m/z 113, 183.[9]Characteristic fragments include m/z 113, 183.[9]

Experimental Protocols

The analysis of branched alkane biomarkers from environmental or biological samples typically involves solvent extraction followed by chromatographic separation and mass spectrometric detection.

General Protocol for Branched Alkane Analysis via GC-MS
  • Sample Preparation and Extraction:

    • For solid samples (e.g., sediment, tissue), lyophilize and grind to a fine powder.

    • Perform Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable solvent system (e.g., dichloromethane:methanol 9:1 v/v) for 24-72 hours.

    • For liquid samples (e.g., crude oil, water), perform liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane.

    • The total lipid extract is then concentrated by rotary evaporation.

  • Fractionation:

    • The extract is fractionated using column chromatography (e.g., with silica (B1680970) gel or alumina).

    • Elute with solvents of increasing polarity to separate compound classes. The saturated hydrocarbon fraction, containing the branched alkanes, is typically eluted with hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is commonly used. Dimensions are typically 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

      • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

      • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 4-6°C/min to a final temperature of 300-320°C, which is then held for 15-30 minutes.

      • Injector: Splitless or on-column injection is often used for trace analysis.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 600.

      • Identification: Compounds are identified based on their mass spectra and their retention times relative to an n-alkane standard mixture (for Kovats retention index calculation).[10][11][12]

Visualization of Concepts

Classification of Branched Alkane Biomarkers

The following diagram illustrates the classification of branched alkanes, highlighting the distinction between isoprenoid and non-isoprenoid structures.

G cluster_0 Branched Alkane Biomarkers cluster_1 Isoprenoids cluster_2 Non-Isoprenoids Branched Alkanes Branched Alkanes Isoprenoids Isoprenoids Branched Alkanes->Isoprenoids Non-Isoprenoids Non-Isoprenoids Branched Alkanes->Non-Isoprenoids Pristane Pristane Isoprenoids->Pristane Phytane Phytane Isoprenoids->Phytane This compound This compound Non-Isoprenoids->this compound Other Methyl Alkanes Other Methyl Alkanes Non-Isoprenoids->Other Methyl Alkanes

Caption: Classification of branched alkane biomarkers.

Experimental Workflow for Branched Alkane Analysis

This diagram outlines the general experimental workflow for the analysis of branched alkane biomarkers from a sample.

G Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Solvent Fractionation Fractionation Extraction->Fractionation Column Chromatography GC-MS Analysis GC-MS Analysis Fractionation->GC-MS Analysis Saturated Hydrocarbons Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Mass Spectra & Retention Times

Caption: General workflow for biomarker analysis.

References

Guide to Inter-Laboratory Comparison of 2,3,5,6-Tetramethyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the quantification of 2,3,5,6-tetramethyloctane, a branched alkane, across multiple laboratories. Due to the absence of publicly available, specific inter-laboratory comparison data for this compound, this document presents a synthesized comparison based on typical performance data for the analysis of similar branched-chain hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). The data and protocols are representative of what would be expected from a proficiency testing scheme for volatile organic compounds or petroleum hydrocarbons.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data from a simulated inter-laboratory comparison study involving ten laboratories. The study assesses the accuracy and precision of each laboratory in quantifying a known concentration of this compound in a synthetic matrix.

Table 1: Inter-laboratory Comparison of this compound Quantification

Laboratory IDReported Concentration (µg/mL)True Concentration (µg/mL)Recovery (%)Z-Score*
Lab-0148.550.097.0-0.5
Lab-0251.250.0102.40.4
Lab-0346.850.093.6-1.1
Lab-0453.150.0106.21.0
Lab-0549.350.098.6-0.2
Lab-0647.950.095.8-0.7
Lab-0752.550.0105.00.8
Lab-0845.550.091.0-1.5
Lab-0950.850.0101.60.3
Lab-1049.950.099.80.0
Mean 49.55 99.1
Std. Dev. 2.21 4.42

*Z-scores are calculated based on the consensus value from the proficiency test provider and represent the number of standard deviations an observation is from the mean. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method for the analysis of volatile and semi-volatile organic compounds.[1][2][3]

1. Sample Preparation

  • Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.

  • Procedure:

    • A known volume or weight of the sample is taken.

    • An internal standard (e.g., a deuterated analog or a different branched alkane not present in the sample) is added to correct for extraction efficiency and instrumental variability.

    • Liquid-liquid extraction is performed using a non-polar solvent such as hexane (B92381) or dichloromethane.

    • The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to a final volume.

2. GC-MS Analysis

  • Objective: To separate this compound from other components in the extract and to detect and quantify it.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to identify the compound and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound.

3. Quantification

  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • A calibration curve is generated using a series of standard solutions of this compound of known concentrations.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

    • The concentration of this compound in the sample is calculated from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Internal_Standard Internal Standard Spiking Sample->Internal_Standard Add IS Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Extract Concentration Concentration Extraction->Concentration Concentrate GC_Injection GC Injection Concentration->GC_Injection Inject Separation Chromatographic Separation GC_Injection->Separation Separate Detection Mass Spectrometric Detection Separation->Detection Detect Peak_Integration Peak Integration Detection->Peak_Integration Integrate Quantification Quantification Peak_Integration->Quantification Calculate Reporting Reporting Results Quantification->Reporting Report

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_study Inter-laboratory Study Design cluster_evaluation Performance Evaluation Sample_Distribution Sample Distribution to Labs Data_Submission Data Submission by Labs Sample_Distribution->Data_Submission Analysis Statistical_Analysis Statistical Analysis of Data Data_Submission->Statistical_Analysis Collect Z_Score_Calculation Z-Score Calculation Statistical_Analysis->Z_Score_Calculation Evaluate Performance_Report Issuance of Performance Report Z_Score_Calculation->Performance_Report Summarize

Caption: Logical relationship in an inter-laboratory comparison study.

References

2,3,5,6-Tetramethyloctane vs. n-Alkanes: A Comparative Guide to Tracing Organic Matter Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of organic matter sources is a critical aspect of geochemical, environmental, and paleoclimatic research. Molecular biomarkers, or "chemical fossils," provide a powerful tool for tracing the origins of organic material in various matrices, including sediments, soils, and petroleum. Among the most widely utilized biomarkers are n-alkanes, long-chain hydrocarbons that are ubiquitous components of plant waxes and algal lipids. However, the specificity of n-alkanes can sometimes be limited. This guide provides a comparative analysis of n-alkanes and a less common, but potentially more specific, group of biomarkers: highly branched isoprenoids (HBIs), with a focus on the C12 compound 2,3,5,6-tetramethyloctane, as tracers for organic matter sources.

Introduction to Organic Matter Tracers

Organic matter in geological and environmental samples is typically a complex mixture derived from various biological sources. Tracing the origin of this organic matter is crucial for understanding carbon cycling, reconstructing past environments, and identifying the source rocks of fossil fuels. Biomarkers are organic compounds whose carbon skeletons can be traced back to a specific biological precursor, making them invaluable tools for source apportionment.

n-Alkanes are straight-chain saturated hydrocarbons that are well-established biomarkers for terrestrial and aquatic organic matter. Their chain length distribution, carbon preference index (CPI), and various other indices can provide insights into the relative contributions of different sources.

Highly Branched Isoprenoids (HBIs) are a class of hydrocarbons produced by specific groups of organisms, most notably diatoms. Their unique structures can offer a higher degree of source specificity compared to the more cosmopolitan n-alkanes. This compound is a C12 HBI.

Performance Comparison: this compound (as an HBI) vs. n-Alkanes

While direct comparative studies on this compound as an organic matter source tracer are limited in publicly available literature, we can infer its potential performance based on the characteristics of the broader class of highly branched isoprenoids.

Featuren-AlkanesHighly Branched Isoprenoids (HBIs) (inferred for this compound)
Source Specificity Moderate. Long-chain n-alkanes (C27, C29, C31) are indicative of terrestrial higher plants. Short-chain n-alkanes (C15, C17, C19) are primarily from algae and bacteria.[1] Overlap in chain lengths can occur, complicating source attribution.Potentially high. HBIs are primarily biosynthesized by a limited number of diatom species.[2][3][4] The presence of specific HBIs can be a strong indicator of diatomaceous input.
Commonality Ubiquitous in sediments and soils.Less common than n-alkanes, but can be abundant in specific depositional environments with high diatom productivity.[2][3]
Key Indices Carbon Preference Index (CPI), Average Chain Length (ACL), Terrestrial to Aquatic Ratio (TAR), Paq (aquatic macrophyte proxy).Presence/absence of specific isomers (e.g., IP25 for sea ice).[4][5] Ratios of different HBI isomers may provide environmental information.
Application Widely used for terrestrial vs. aquatic organic matter input, paleovegetation reconstruction, and oil-source rock correlation.[1]Primarily used as proxies for sea ice extent and diatom productivity in marine and lacustrine environments.[4][6][7] Potential for tracing specific algal blooms.
Diagenetic Stability Relatively stable under most sedimentary conditions, but can be altered by microbial degradation and thermal maturation.Generally considered stable, allowing for their preservation in the geological record.

Experimental Data Summary

ParameterTerrestrial Plant-Dominated Sample (n-Alkanes)Algal-Dominated Sample (n-Alkanes)Diatom-Rich Sediment (C25 HBIs)
n-Alkane Concentration HighModerate to LowVariable
Long-chain n-Alkanes (C27-C31) DominantMinor componentMinor component
Short-chain n-Alkanes (C15-C19) Minor componentDominantVariable
Carbon Preference Index (CPI) of long-chain n-alkanes > 3.0~1.0Not applicable
HBI Concentration (e.g., IP25) Not applicableNot applicableCan be significant (ng/g to µg/g sediment)[2][3]

Experimental Protocols

The analysis of both n-alkanes and HBIs from environmental samples follows a generally similar workflow.

Lipid Extraction

A common and effective method for extracting lipids, including hydrocarbons, from sediments or soils is through accelerated solvent extraction (ASE) or sonication with an organic solvent mixture.

Protocol: Accelerated Solvent Extraction (ASE) of Lipids from Sediments [8]

  • Sample Preparation: Freeze-dry the sediment sample and grind to a fine powder using a mortar and pestle.

  • Extraction Cell: Pack a stainless-steel extraction cell with the homogenized sediment sample (typically 5-20 g).

  • Extraction: Extract the sample using an ASE system with a dichloromethane:methanol (9:1 v/v) solvent mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

  • Collection: Collect the total lipid extract (TLE) in a collection vial.

  • Concentration: Evaporate the solvent from the TLE under a gentle stream of nitrogen gas.

Fractionation

The TLE is a complex mixture of compounds. To isolate the hydrocarbon fraction (containing n-alkanes and HBIs), column chromatography is employed.

Protocol: Silica (B1680970) Gel Column Chromatography for Hydrocarbon Isolation [7]

  • Column Preparation: Prepare a chromatography column by packing it with activated silica gel slurried in hexane (B92381).

  • Sample Loading: Dissolve the dried TLE in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution:

    • Elute the aliphatic hydrocarbon fraction (containing n-alkanes and HBIs) with hexane.

    • Subsequently, elute more polar lipid fractions with solvents of increasing polarity (e.g., dichloromethane, methanol).

  • Collection and Concentration: Collect the hydrocarbon fraction and concentrate it by evaporating the solvent under nitrogen.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The isolated hydrocarbon fraction is analyzed by GC-MS to identify and quantify the individual compounds.[2]

Protocol: GC-MS Analysis of Hydrocarbons

  • Injection: Inject a small aliquot (e.g., 1 µL) of the hydrocarbon fraction (dissolved in a suitable solvent like hexane) into the GC-MS system.

  • Gas Chromatography: The different hydrocarbons are separated based on their boiling points and interaction with the stationary phase of the GC column (a long, thin capillary column). A typical temperature program would be:

    • Initial temperature: 60°C (hold for 2 min)

    • Ramp: 6°C/min to 300°C

    • Final hold: 300°C for 20 min

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum for each compound, allowing for its identification.

  • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram and comparing it to the peak area of an internal standard added in a known concentration.

Visualizations

Logical Relationship of Biomarker Application

Biomarker_Application cluster_Source Organic Matter Sources cluster_Biomarkers Biomarkers cluster_Analysis Geochemical Analysis Terrestrial Terrestrial Plants nAlkanes n-Alkanes Terrestrial->nAlkanes Produces long-chain Aquatic Algae & Bacteria Aquatic->nAlkanes Produces short-chain Diatoms Specific Diatoms HBIs Highly Branched Isoprenoids (e.g., this compound) Diatoms->HBIs Produces specific isomers Interpretation Source Apportionment & Paleoenvironmental Reconstruction nAlkanes->Interpretation Chain length, CPI HBIs->Interpretation Presence/Absence, Ratios

Caption: Logical flow from organic matter sources to their corresponding biomarkers and subsequent geochemical interpretation.

Experimental Workflow for Biomarker Analysis

Experimental_Workflow Sample Sediment/Soil Sample Extraction Lipid Extraction (e.g., ASE) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography TLE->Fractionation Hydrocarbons Hydrocarbon Fraction (n-Alkanes & HBIs) Fractionation->Hydrocarbons GCMS GC-MS Analysis Hydrocarbons->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: A simplified experimental workflow for the extraction and analysis of hydrocarbon biomarkers from environmental samples.

Conclusion

n-Alkanes remain a robust and widely applicable tool for tracing bulk organic matter sources, particularly for distinguishing between terrestrial and aquatic inputs. Their analysis is well-established, and the interpretation of their distribution patterns is supported by a vast body of literature.

Highly branched isoprenoids, including compounds like this compound, represent a more specialized group of biomarkers. Their primary advantage lies in their high source specificity, particularly for diatoms. While the application of the specific C12 compound this compound as a source tracer is not yet well-documented, the broader class of HBIs has proven invaluable in specific paleoenvironmental contexts, such as reconstructing past sea ice conditions.

For researchers aiming to deconvolve complex organic matter mixtures, a multi-proxy approach is recommended. The analysis of both n-alkanes and HBIs within the same samples could provide a more comprehensive and nuanced understanding of organic matter sources and depositional environments. Future research into the distribution and specific sources of shorter-chain HBIs like this compound will be crucial in expanding their utility as precise molecular tracers.

References

Navigating the Analytical Maze: A Guide to Accuracy and Precision in 2,3,5,6-Tetramethyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of complex hydrocarbons, the accuracy and precision of quantitative methods are paramount. This guide provides a comparative overview of analytical approaches for 2,3,5,6-tetramethyloctane, a branched alkane often found in petroleum products and relevant in various chemical analyses. We delve into the critical role of Certified Reference Materials (CRMs) and compare the performance of common analytical techniques, offering insights into achieving reliable and reproducible results.

The robust analysis of specific hydrocarbon isomers like this compound is essential for quality control in the fuel industry, environmental monitoring, and in the development of pharmaceuticals where it might be present as a trace component. The inherent complexity of hydrocarbon mixtures necessitates highly selective and sensitive analytical methods, underpinned by the use of well-characterized reference materials.

The Cornerstone of Confidence: Certified Reference Materials

Certified Reference Materials are the bedrock of accurate analytical measurements, providing a known and stable benchmark against which in-house methods and standards can be validated. For a highly specific, non-commercial compound like this compound, obtaining a dedicated CRM with a certified concentration and associated uncertainty can be challenging.

Table 1: Comparison of Commercially Available this compound Standards

SupplierProduct NumberPurityFormatIntended Use
Sigma-AldrichExample: 12345≥98% (GC)Neat LiquidGeneral laboratory use, preparation of calibration standards
TCI ChemicalsExample: T0123>98.0% (GC)Neat LiquidSynthesis and research
Alfa AesarExample: A5678999%Neat LiquidResearch and development

Note: The product numbers provided are for illustrative purposes only and do not correspond to actual catalog numbers.

Analytical Techniques: A Head-to-Head Comparison

The analysis of branched alkanes like this compound in complex matrices is typically performed using gas chromatography (GC) coupled with a suitable detector. The choice of detector and chromatographic technique significantly impacts the accuracy and precision of the results.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for hydrocarbon analysis due to its high sensitivity to organic compounds and a wide linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) offers the added advantage of providing structural information, which is invaluable for the unambiguous identification of isomers in complex mixtures. The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for the target analyte.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides a significant leap in separation power, making it particularly suitable for the detailed characterization of complex hydrocarbon mixtures like jet fuel and diesel.

While specific performance data for the analysis of this compound is not extensively published, we can extrapolate typical performance characteristics for branched alkanes in similar matrices based on existing literature for fuel analysis.

Table 2: Hypothetical Performance Comparison of Analytical Methods for this compound Analysis in a Jet Fuel Matrix

ParameterGC-FIDGC-MS (SIM)GCxGC-FID
Accuracy (Bias) ± 5-10%± 2-5%± 1-3%
Precision (Repeatability, RSD) < 5%< 3%< 2%
Precision (Intermediate Precision, RSD) < 8%< 5%< 4%
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mL~0.05-0.5 ng/mL
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-3 ng/mL~0.2-1.5 ng/mL
Linearity (R²) >0.995>0.998>0.999

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the relative performance of the techniques. Actual performance will depend on the specific instrumentation, method parameters, and matrix.

Experimental Protocols: A Blueprint for Success

Detailed and well-documented experimental protocols are crucial for achieving reproducible results. Below are example methodologies for the analysis of this compound using GC-MS.

Experimental Protocol: GC-MS Analysis of this compound in a Hydrocarbon Matrix

1. Sample Preparation:

  • Accurately weigh a known amount of the hydrocarbon sample.

  • Dilute the sample with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to bring the expected concentration of this compound within the calibrated range of the instrument.

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

  • Inlet: Split/splitless injector at 280°C with a split ratio of 20:1.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, bracketing the expected sample concentration.

  • Add the internal standard at the same concentration to each calibration standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard in the sample chromatograms.

  • Calculate the peak area ratio.

  • Determine the concentration of this compound in the sample using the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the analytical process and the relationship between key validation parameters, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Hydrocarbon Sample Dilution Dilution & Internal Standard Addition Sample->Dilution CRM This compound (High-Purity Standard) Cal_Stds Calibration Standards CRM->Cal_Stds GCMS GC-MS Analysis (SIM Mode) Dilution->GCMS Cal_Stds->Dilution Cal_Stds->GCMS Integration Peak Integration GCMS->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

accuracy_precision cluster_high_acc_high_prec cluster_high_acc_low_prec cluster_low_acc_high_prec cluster_low_acc_low_prec A1 A1 A2 A2 A3 A3 A4 A4 A5 A5 B1 B1 B2 B2 B3 B3 B4 B4 B5 B5 C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 D1 D1 D2 D2 D3 D3 D4 D4 D5 D5 Center1 Center2 Center3 Center4

Caption: Relationship between accuracy and precision in analytical measurements.

A Comparative Guide to Ionization Techniques for Mass Spectrometry of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of saturated hydrocarbons by mass spectrometry presents a unique challenge due to their nonpolar nature and propensity for fragmentation. The choice of ionization technique is paramount in obtaining meaningful data, whether the goal is molecular weight determination, structural elucidation, or quantification. This guide provides an objective comparison of common and advanced ionization techniques, supported by available experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Principles and Performance Comparison

Saturated hydrocarbons, lacking heteroatoms or π-systems, are not amenable to ionization by methods that rely on protonation or deprotonation, such as electrospray ionization (ESI). Therefore, alternative techniques are required to generate gas-phase ions from these analytes. The most commonly employed methods include Electron Ionization (EI), Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), Field Ionization (FI), and Atmospheric Pressure Photoionization (APPI).

Electron Ionization (EI) is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize analyte molecules. This high energy leads to extensive fragmentation, creating a characteristic pattern that can be used for structural identification and is highly reproducible.[1][2] However, for long-chain alkanes, the molecular ion peak may be weak or absent, making molecular weight determination difficult.[3]

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte through ion-molecule reactions. This results in significantly less fragmentation compared to EI, typically producing a prominent protonated molecule [M+H]⁺ or an adduct ion, which is invaluable for confirming the molecular weight of the analyte.[4]

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for nonpolar and moderately polar compounds.[5][6] In the context of saturated hydrocarbons, APCI can generate stable [M-H]⁺ ions with minimal fragmentation, offering a significant advantage for molecular weight determination.[7][8] Studies have shown that APCI can offer better reproducibility than Field Ionization for the analysis of lubricant base oils.[8]

Field Ionization (FI) is an exceptionally "soft" ionization method that subjects the analyte to a very high electric field.[9][10] This causes ionization with minimal energy transfer, resulting in the formation of abundant molecular ions (M⁺˙) with very little to no fragmentation.[9][10] This makes FI an excellent choice for the precise determination of molecular weight and for analyzing complex hydrocarbon mixtures.[11]

Atmospheric Pressure Photoionization (APPI) utilizes vacuum ultraviolet (VUV) photons to ionize analyte molecules. It is particularly effective for nonpolar compounds that are challenging to ionize by other techniques.[12][13][14] For saturated hydrocarbons and polymers, negative-ion APPI with halogen anion attachment has been shown to produce clean mass spectra with minimal fragmentation, yielding intact polymer adduct ions.[15]

Quantitative Data Summary

The following table summarizes available quantitative performance data for the different ionization techniques. It is important to note that a direct comparison is challenging due to the variability in experimental conditions and the specific analytes studied in the literature.

Ionization TechniqueAnalyte(s)Predominant IonsLimit of Quantitation (LOQ) / Detection (LOD)Linearity RangeKey Findings & Citations
Electron Ionization (EI) n-Alkanes (C21-C36)M⁺˙, [CnH2n+1]⁺5 nmol (on-column)5 - 100 nmolExtensive fragmentation, with m/z 57 and 71 being prominent ions. Molecular ion intensity decreases with increasing chain length.[2][3][16]
Chemical Ionization (CI) General Organic Compounds[M+H]⁺Not specifiedNot specifiedSignificantly less fragmentation than EI, providing clear molecular ion information.[4]
Atmospheric Pressure Chemical Ionization (APCI) n-Heptane, n-Decane[M-H]⁺, [M-3H]⁺, [M-3H+H₂O]⁺Not specifiedLinear up to ~1000-1500 ppmThe [M-3H+H₂O]⁺ ion is analyte-specific and suitable for quantification.[7][17]
Field Ionization (FI) General Organic CompoundsM⁺˙Less sensitive than CINot specifiedProduces dominant molecular ions with minimal fragmentation, ideal for molecular weight determination.[9][10]
Atmospheric Pressure Photoionization (APPI) n-Alkanes (C50+)Halogen AdductsNot specifiedWide linear dynamic rangeNegative-ion APPI with halogen attachment is effective for large alkanes and polymers, showing minimal fragmentation.[13][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for each ionization technique as applied to saturated hydrocarbon analysis.

Electron Ionization (GC-EI-MS)
  • Instrumentation: Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.

  • Column: 30 m x 0.25 mm i.d. x 0.25 µm Zebron ZB-5 fused silica (B1680970) capillary column.[18]

  • Carrier Gas: Helium at a flow rate of 1.58 mL/min.[18]

  • Oven Temperature Program: 40°C (hold 3 min), ramp at 10°C/min to 280°C (hold 9 min).[18]

  • Injector: Split mode (1:100) at 360°C.[18]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 200°C.[18]

    • Electron Energy: 70 eV.[18]

    • Mass Range: m/z 25–360.[18]

Atmospheric Pressure Chemical Ionization (GC-APCI-MS)
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an APCI source.

  • Nebulizer Gas: Nitrogen.[5]

  • Sample Introduction: The analyte solution is introduced into the nebulizer probe at a flow rate of 0.2 to 2.0 mL/min.[5]

  • APCI Source Parameters:

    • Vaporizer Temperature: 400°C.[17][19]

    • Capillary Temperature: 275°C.[19]

    • Corona Discharge Current: 5 µA.[19]

    • Sheath Gas Flow: 35 (arbitrary units).[19]

    • Auxiliary Gas Flow: 10 (arbitrary units).[19]

Field Ionization (FI-MS)
  • Instrumentation: Double-focusing mass spectrometer with an FI source.

  • Emitter: 10-micron diameter tungsten wires with carbon dendrites.[9]

  • Ionization Process: A high electric field gradient (10⁸ V/cm) at the emitter tips induces ionization via quantum mechanical tunneling of electrons.[9]

  • Sample Introduction: Via direct insertion probe or GC inlet for volatile samples.[9]

  • Note: FI is generally less sensitive than CI and does not typically provide high-resolution data.[9]

Atmospheric Pressure Photoionization (APPI-MS)
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an APPI source.

  • Photon Source: Krypton lamp emitting photons at 10.0 eV and 10.6 eV.[12]

  • Sample Introduction: The sample solution is vaporized by a nebulizer, which can be heated to 350–500 °C.[13]

  • Dopant: A dopant may be added to the solvent flow to facilitate ionization.

  • APPI Source Parameters (for Crude Oil Analysis):

    • Sheath Gas, Auxiliary Gas, Sweep Gas: Optimized for signal intensity.[20]

    • Capillary Temperature and Voltage: Optimized for ion transmission.[20]

    • Flow Rate: Typically optimized in the range of 1-5 µl/min for best efficiency.[21]

Logical Workflow for Mass Spectrometry of Saturated Hydrocarbons

The following diagram illustrates the general workflow for the mass spectrometric analysis of saturated hydrocarbons, from sample preparation to data analysis.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_introduction Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Analysis Sample Saturated Hydrocarbon Sample Dilution Dilution in appropriate solvent (e.g., hexane, toluene) Sample->Dilution GC Gas Chromatography (GC) (for volatile samples) Dilution->GC DirectInfusion Direct Infusion (for less volatile samples) Dilution->DirectInfusion EI Electron Ionization (EI) GC->EI CI Chemical Ionization (CI) GC->CI APCI Atmospheric Pressure Chemical Ionization (APCI) DirectInfusion->APCI FI Field Ionization (FI) DirectInfusion->FI APPI Atmospheric Pressure Photoionization (APPI) DirectInfusion->APPI MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF, FT-ICR) EI->MassAnalyzer CI->MassAnalyzer APCI->MassAnalyzer FI->MassAnalyzer APPI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum (Fragmentation Pattern) DataSystem->Spectrum MolWeight Molecular Weight Determination DataSystem->MolWeight Quantification Quantification DataSystem->Quantification

General workflow for saturated hydrocarbon analysis by mass spectrometry.

Conclusion

The selection of an appropriate ionization technique is a critical decision in the mass spectrometric analysis of saturated hydrocarbons. For structural elucidation of smaller alkanes where a characteristic fragmentation pattern is beneficial, Electron Ionization remains a valuable tool. When molecular weight determination is the primary goal and for the analysis of larger, more labile molecules, "soft" ionization techniques are indispensable. Chemical Ionization provides a good balance of providing molecular ion information with some structural fragments. Atmospheric Pressure Chemical Ionization offers robust performance for nonpolar compounds and good reproducibility. For the most gentle ionization, yielding almost exclusively the molecular ion, Field Ionization is the gold standard, albeit with lower sensitivity. Finally, Atmospheric Pressure Photoionization , particularly with specialized methods like halogen anion attachment, shows great promise for the analysis of very large hydrocarbons and polymers with minimal fragmentation. The optimal choice will ultimately depend on the specific analytical question, the complexity of the sample matrix, and the instrumentation available.

References

A Comparative Guide to Stationary Phases for the Gas Chromatographic Separation of Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Separation of Highly Branched Alkane Isomers

The successful separation of tetramethyloctane isomers, and indeed all highly branched alkanes, is a significant analytical challenge. Due to their structural similarities and often close boiling points, achieving baseline resolution requires careful selection of the gas chromatography (GC) column, particularly the stationary phase. This guide provides a comparative overview of different stationary phases, supported by experimental data from the literature, to aid in the selection of the optimal column for your analytical needs.

Introduction to the Challenge

Tetramethyloctanes (C12H26) are a subset of dodecane (B42187) isomers characterized by a high degree of branching. This structural complexity leads to a large number of potential isomers with very similar physicochemical properties, making their separation by conventional GC methods difficult. The choice of stationary phase is the most critical factor in achieving separation, as it governs the interactions with the analytes and thus their differential retention.[1]

Comparison of Stationary Phase Performance

The separation of alkane isomers is primarily influenced by the polarity and shape-selectivity of the stationary phase. Non-polar stationary phases are the standard choice for hydrocarbon analysis, where elution is generally in order of boiling point. However, for isomers with very similar boiling points, more selective stationary phases may be required.

Stationary Phase TypeExample(s)Separation PrincipleKey AdvantagesLimitations
Standard Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1), 5% Phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5MS)Primarily boiling point separation. Weak van der Waals interactions.Robust, high-temperature stability, widely applicable for general hydrocarbon analysis.[1][2]Limited selectivity for isomers with similar boiling points.
Novel Non-Polar Alicyclic Polysiloxane (ACPDMS)Enhanced non-polar character compared to PDMS, leading to unique selectivity and carbon number grouping.[3]Superior separation of branched alkanes from n-alkanes.[3] Good for complex hydrocarbon mixtures.Newer phase, so less literature is available compared to traditional phases.
Intermediate & Polar Polyethylene Glycol (e.g., DB-WAX), Carbowax 20MPolarity-based interactions (dipole-dipole, hydrogen bonding).Not typically the first choice for alkanes, but can offer alternative selectivity.Can be less stable at high temperatures compared to non-polar phases.
Shape-Selective Liquid Crystalline Phases (e.g., MEAB)Separation based on the geometric shape and linearity of the molecule.[4]High selectivity for positional and geometric isomers that are inseparable on other phases.[4]Lower thermal stability and can be more difficult to work with.
Chiral Stationary Phases Modified CyclodextrinsEnantioselective separation through inclusion complexation.[5]Essential for separating enantiomers of chiral branched alkanes.[5]Highly specialized and not necessary for achiral isomer separations.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are representative protocols for the analysis of branched alkanes on different types of stationary phases.

Protocol 1: General Analysis of Branched Alkanes on a Non-Polar Stationary Phase (DB-1)

This protocol is adapted from methodologies used for the detailed analysis of complex hydrocarbon mixtures.[2]

  • Sample Preparation: Dilute the tetramethyloctane isomer mixture in a high-purity volatile solvent like hexane (B92381) to a concentration of approximately 50-100 mg/L.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 200 °C at 5 °C/min, hold for 10 min.

Protocol 2: High-Resolution Separation on a Novel Non-Polar Stationary Phase (ACPDMS)

This protocol is based on the evaluation of an alicyclic polysiloxane stationary phase for complex hydrocarbon mixtures.[3]

  • Sample Preparation: Prepare a solution of the isomer mixture in a suitable solvent.

  • Instrumentation:

    • Gas Chromatograph: With FID.

    • Column: ACPDMS, 30 m x 0.45 mm ID, 2.55 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 5.0 mL/min.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 40 °C (hold for 5 min), ramp to 250 °C at 15 °C/min, hold for 10 min.

Logical Workflow for Stationary Phase Selection

The selection of an appropriate stationary phase is a critical step in method development. The following diagram illustrates a logical workflow for this process.

Workflow for Stationary Phase Selection start Define Separation Goal (e.g., resolve all tetramethyloctane isomers) isomers_known Are Isomer Boiling Points Significantly Different? start->isomers_known non_polar Start with Standard Non-Polar Phase (e.g., DB-1, DB-5) isomers_known->non_polar Yes more_selective Consider More Selective Phases isomers_known->more_selective No / Unknown optimize_np Optimize Method (Temperature Program, Flow Rate) non_polar->optimize_np separation_achieved_np Separation Achieved? optimize_np->separation_achieved_np separation_achieved_np->more_selective No end Final Method separation_achieved_np->end Yes liquid_crystal Liquid Crystalline Phase (for positional/geometric isomers) more_selective->liquid_crystal novel_np Novel Non-Polar Phase (e.g., ACPDMS for unique selectivity) more_selective->novel_np optimize_selective Optimize Method on Selective Phase liquid_crystal->optimize_selective novel_np->optimize_selective separation_achieved_selective Separation Achieved? optimize_selective->separation_achieved_selective separation_achieved_selective->end Yes fail Re-evaluate Separation Strategy (e.g., multidimensional GC) separation_achieved_selective->fail No

References

Cross-Validation of Geochemical Proxies: A Comparative Guide for Paleoenvironmental Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in paleoenvironmental and geochemical research, the robust validation of proxy data is paramount. This guide provides a comparative framework for the cross-validation of alkane biomarkers, with a particular focus on the methodologies applicable to compounds like 2,3,5,6-Tetramethyloctane, alongside other established geochemical proxies. Due to a scarcity of specific research on this compound as a paleoenvironmental marker, this guide emphasizes the principles and workflows for cross-validation using more extensively studied n-alkanes as a primary example.

The interpretation of past environmental conditions relies on the accurate measurement and interpretation of geochemical proxies preserved in sedimentary archives.[1] Cross-validation, the process of comparing and correlating different, independent proxies, is a critical step in verifying the reliability of these interpretations and constructing a more complete picture of past ecosystems and climates.[2]

Comparative Analysis of Common Geochemical Proxies

To effectively cross-validate a potential biomarker like this compound, it is essential to compare its signal with that of well-established proxies. The following table summarizes a selection of commonly used geochemical proxies for paleoenvironmental reconstruction, providing a basis for comparative analysis.

Proxy CategorySpecific ProxyBiological/Geochemical SourcePaleoenvironmental Indication
Alkane Biomarkers Long-Chain n-Alkanes (e.g., C27, C29, C31, C33)Epicuticular waxes of terrestrial plantsVegetation type (e.g., trees vs. grasses), terrestrial input
Stable Carbon Isotopes (δ¹³C) of n-AlkanesIsotopic composition of source plants (C3 vs. C4 photosynthesis)Dominant photosynthetic pathway of vegetation, paleo-CO₂ levels
Stable Hydrogen Isotopes (δD) of n-AlkanesIsotopic composition of precipitation and source waterPaleohydrology, precipitation patterns, and evapotranspiration
Isotope Geochemistry Oxygen Isotopes (δ¹⁸O) in ForaminiferaCalcareous shells of marine foraminiferaSea surface temperature, global ice volume
Carbon Isotopes (δ¹³C) in CarbonatesDissolved inorganic carbon in waterCarbon cycle dynamics, ocean circulation, and productivity
Elemental Ratios Magnesium/Calcium (Mg/Ca) in ForaminiferaIncorporation into foraminiferal calciteSea surface and bottom water temperatures
Strontium/Calcium (Sr/Ca) in Corals and CarbonatesIncorporation into aragonite and calcite skeletonsSea surface temperature, diagenesis
Redox-Sensitive Metals (e.g., V, U, Mo)Accumulation in anoxic sedimentsBottom water oxygen conditions, ocean anoxia

Experimental Protocol: Compound-Specific Stable Isotope Analysis of n-Alkanes

A cornerstone of cross-validating alkane biomarkers is the analysis of their stable isotopic composition. This provides a layer of data independent of the compound's concentration. The following is a generalized protocol for the compound-specific analysis of carbon (δ¹³C) and hydrogen (δD) isotopes in n-alkanes, a method directly applicable to novel biomarkers.

1. Lipid Extraction:

  • Sediment or source material (e.g., plant, soil) is dried and homogenized.

  • Total lipids are extracted using an organic solvent mixture, commonly dichloromethane:methanol (2:1 v/v), via ultrasonication or a Soxhlet apparatus.

2. Saponification and Separation:

  • The total lipid extract is saponified using methanolic potassium hydroxide (B78521) to break down esters.

  • The neutral lipid fraction, containing the n-alkanes, is separated from the acidic fraction through liquid-liquid extraction with a non-polar solvent like hexane.

3. Purification and Fractionation:

  • The neutral fraction is further purified and separated into different compound classes using column chromatography with silica (B1680970) gel.

  • Elution with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) separates the aliphatic hydrocarbons (containing n-alkanes) from more polar compounds.

4. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS):

  • The purified alkane fraction is dissolved in an appropriate solvent (e.g., heptane (B126788) or pentane) and injected into a gas chromatograph (GC).[3]

  • The GC is equipped with a capillary column (e.g., Agilent DB-5ms) to separate individual n-alkanes based on their boiling points and retention times.[3]

  • The separated compounds are then passed through a combustion or high-temperature thermal conversion reactor.

    • For δ¹³C analysis, the compounds are combusted to CO₂ gas in a reactor containing copper and nickel oxides at approximately 1000°C.[3]

    • For δD analysis, the compounds are pyrolyzed to H₂ gas in a ceramic reactor at around 1425°C.[3]

  • The resulting gas is introduced into an isotope ratio mass spectrometer (IRMS), which measures the ratio of the heavy to light isotopes (¹³C/¹²C or D/H).

5. Calibration and Data Reporting:

  • Isotopic values are calibrated against international standards (e.g., Vienna Pee Dee Belemnite for carbon, Vienna Standard Mean Ocean Water for hydrogen) using reference materials of known isotopic composition.[3]

  • Results are reported in delta (δ) notation in parts per thousand (‰).

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the logical flow of cross-validating a novel biomarker and the signaling pathway from environmental conditions to the preserved geochemical proxy.

cross_validation_workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation A Sample Collection (Sediment Core, Soil, etc.) B Extraction of This compound A->B C Extraction of Other Proxies (e.g., n-Alkanes, Foraminifera) A->C D Quantification & Isotopic Analysis (GC-MS, GC-IRMS) B->D C->D E Proxy 1 Data (this compound Concentration & Isotopes) D->E F Proxy 2 Data (e.g., n-Alkane Ratios, δ¹⁸O, Mg/Ca) D->F G Statistical Correlation (Regression, PCA) E->G F->G H Paleoenvironmental Reconstruction G->H I Comparison of Independent Reconstructions H->I J Validated Paleoenvironmental Interpretation I->J

Caption: Workflow for the cross-validation of a novel biomarker with established proxies.

signaling_pathway A Environmental Conditions (Temperature, Precipitation, Vegetation) B Source Organism Response (e.g., Plant Wax Production) A->B C Biomarker Synthesis (e.g., n-Alkane Production with specific Isotopic Signature) B->C D Transport and Deposition (e.g., Erosion, Sedimentation) C->D E Preservation in Sedimentary Record D->E F Geochemical Proxy Signal (Measured in Lab) E->F

Caption: Pathway from environmental conditions to a preserved geochemical proxy signal.

References

Differentiating Tetramethyloctane Isomers: A Guide to Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. Tetramethyloctanes, with their numerous structural isomers, present a significant analytical hurdle. This guide provides a comparative overview of advanced mass spectrometry (MS) techniques for the effective differentiation of these isomers, supported by experimental data and detailed protocols.

The subtle structural differences between isomers like 2,3,6,7-tetramethyloctane (B1204899), 2,2,4,4-tetramethyloctane (B144296), and 3,3,6,6-tetramethyloctane (B14553581) necessitate sophisticated analytical approaches. While standard gas chromatography-mass spectrometry (GC-MS) is a cornerstone of molecular analysis, its ability to distinguish isomers with similar fragmentation patterns can be limited. Advanced MS techniques, including tandem mass spectrometry (MS/MS) and ion mobility spectrometry (IMS), offer enhanced selectivity for unambiguous isomer identification.

Electron Ionization Mass Spectrometry (EI-MS): A Comparative Analysis of Fragmentation Patterns

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation of molecules, providing a characteristic "fingerprint" for identification. In the case of branched alkanes like tetramethyloctanes, fragmentation predominantly occurs at the branching points, leading to the formation of stable secondary or tertiary carbocations.[1][2] This preferential fragmentation results in distinct mass spectra for different isomers.

A key characteristic of branched alkanes is the low abundance or complete absence of the molecular ion peak (the peak corresponding to the intact molecule), in contrast to their linear counterparts.[1] The most intense peaks in the spectrum often correspond to the most stable carbocations formed through the cleavage of C-C bonds at the branching points. The loss of the largest alkyl group at a branch is a particularly favored fragmentation pathway.[3]

Table 1: Comparison of Key Fragment Ions in the EI-MS Spectra of Tetramethyloctane Isomers

IsomerMolecular FormulaMolecular WeightKey Fragment Ions (m/z) and Relative Intensities
2,3,6,7-Tetramethyloctane C₁₂H₂₆170.3343 (100%), 57 (80%), 71 (40%), 85 (30%), 113 (5%)
2,2,4,4-Tetramethyloctane C₁₂H₂₆170.3357 (100%), 43 (30%), 71 (10%), 85 (5%), 113 (2%)
3,3,6,6-Tetramethyloctane C₁₂H₂₆170.3357 (100%), 85 (60%), 43 (20%), 71 (15%), 113 (1%)

Data sourced from the NIST Mass Spectrometry Data Center.

The differences in the relative intensities of these key fragment ions provide a basis for distinguishing between the isomers. For example, the base peak (most intense peak) for 2,3,6,7-tetramethyloctane is at m/z 43, while for 2,2,4,4-tetramethyloctane and 3,3,6,6-tetramethyloctane, it is at m/z 57.

Advanced MS Techniques for Enhanced Isomeric Resolution

While EI-MS provides valuable information, co-eluting isomers or those with very similar fragmentation patterns can still pose a challenge. In such cases, more advanced techniques are required.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, adds another dimension of separation by selecting a specific precursor ion from the initial mass spectrum and subjecting it to further fragmentation through collision-induced dissociation (CID).[4] The resulting product ions are then analyzed. This technique can reveal subtle structural differences that are not apparent in the initial mass spectrum. For branched alkanes, selecting a common fragment ion and comparing their subsequent fragmentation patterns can aid in differentiation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase.[5][6] When coupled with mass spectrometry (IMS-MS), it provides an additional layer of separation, allowing for the differentiation of isomers with identical masses and similar fragmentation patterns.[7] The different three-dimensional structures of tetramethyloctane isomers will result in different drift times through the IMS cell, enabling their separation and individual analysis by the mass spectrometer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Tetramethyloctane Isomer Analysis

A typical GC-MS protocol for the analysis of C12 branched alkanes would involve the following:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Column: A non-polar capillary column, such as an Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating hydrocarbon isomers based on their boiling points.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Tandem Mass Spectrometry (MS/MS) Protocol
  • Mass Spectrometer: A triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instrument.

  • Precursor Ion Selection: Select a common, abundant fragment ion from the EI-MS spectrum (e.g., m/z 57 or 85).

  • Collision Gas: Argon at a pressure of approximately 1.5 mTorr.

  • Collision Energy: Optimize the collision energy (typically in the range of 10-30 eV) to induce informative fragmentation of the selected precursor ion. The optimal energy will vary depending on the instrument and the specific isomer.

  • Product Ion Scan: Scan the third quadrupole or TOF analyzer to detect the product ions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Protocol
  • Instrument: An instrument equipped with an ion mobility cell, such as a Waters SYNAPT G2-Si or Agilent 6560 IM-Q-TOF.

  • Ionization: Electrospray ionization (ESI) or an alternative soft ionization technique may be necessary for introducing the ions into the mobility cell. Chemical ionization (CI) could also be employed in a GC-IMS-MS setup.

  • Drift Gas: Nitrogen or Helium.

  • Drift Voltage: The voltage across the drift tube will need to be optimized to achieve the best separation of the isomeric ions.

  • Mass Analysis: The mass spectrometer will be set to acquire data across the relevant m/z range, correlated with the ion mobility drift times.

Visualizing Experimental Workflows

GC_MS_Workflow GC-MS Experimental Workflow Sample Tetramethyloctane Isomer Mixture GC Gas Chromatograph (Separation by Boiling Point) Sample->GC Injection Ionization Electron Ionization (EI) (70 eV) GC->Ionization Elution MS Mass Spectrometer (m/z Analysis) Ionization->MS Ion Acceleration Data Mass Spectrum (Fragmentation Pattern) MS->Data Detection MS_MS_Workflow Tandem MS (MS/MS) Workflow Ions Ions from Source MS1 First Mass Analyzer (Q1) (Precursor Ion Selection) Ions->MS1 CID Collision Cell (q2) (Collision-Induced Dissociation) MS1->CID Selected Precursor Ion MS2 Second Mass Analyzer (Q3) (Product Ion Analysis) CID->MS2 Product Ions Detector Detector MS2->Detector IMS_MS_Workflow IMS-MS Workflow Ion_Source Ion Source IMS Ion Mobility Cell (Separation by Shape/Size) Ion_Source->IMS MS Mass Spectrometer (m/z Analysis) IMS->MS Mobility-Separated Ions Data Drift Time vs. m/z Plot MS->Data

References

A Comparative Guide to 2,3,5,6-Tetramethyloctane and Its Isomers as Potential Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis Based on Physicochemical Properties and Established Principles of Fuel Science

Introduction

Theoretical Performance Comparison: The Role of Molecular Structure

The performance of an alkane as a fuel or fuel additive is intrinsically linked to its molecular structure. Two key parameters for evaluation are the octane (B31449) rating and the heat of combustion.

  • Octane Rating: The octane rating of a fuel indicates its resistance to autoignition, or "knocking," in an engine. A higher octane rating allows for higher compression ratios, leading to greater engine efficiency and power output. For alkanes, the degree of branching is a primary determinant of the octane rating.[1][2] Highly branched isomers, such as iso-octane (2,2,4-trimethylpentane), are more resistant to knocking and are the basis for the 100-point of the octane scale.[2] This is because branched structures lead to the formation of more stable carbocation intermediates during combustion, slowing down the ignition process.[3] Therefore, it can be inferred that tetramethyloctane isomers with more extensive branching would exhibit higher octane ratings.

  • Heat of Combustion: The heat of combustion is the amount of energy released when a substance is burned. For isomeric alkanes, a lower heat of combustion generally corresponds to greater molecular stability.[4][5] Branched alkanes are typically more stable and have a lower heat of combustion than their straight-chain counterparts.[3][5] This increased stability is attributed to factors such as differences in bond energies and steric interactions. While a lower heat of combustion indicates greater stability, it also means slightly less energy is released per mole of fuel. However, the gains in engine efficiency from a higher octane rating often outweigh the small differences in the heat of combustion among isomers.

Physicochemical Properties of Tetramethyloctane Isomers

To facilitate a theoretical comparison, the following table summarizes the available physicochemical properties of 2,3,5,6-tetramethyloctane and several of its isomers. These properties, sourced from various chemical databases, can influence the behavior of these compounds as fuel additives.

PropertyThis compound2,3,5,7-Tetramethyloctane (B14539305)3,3,5,6-Tetramethyloctane2,5,6,6-Tetramethyloctane2,3,3,6-Tetramethyloctane3,4,5,6-Tetramethyloctane2,3,4,6-Tetramethyloctane
CAS Number 62199-31-9[6]62199-32-0[7]62199-45-5[8]62199-40-0[9]62199-24-0[10]62185-21-1[11]62199-28-4[12]
Molecular Formula C12H26[6]C12H26[7]C12H26[8]C12H26[9]C12H26[10]C12H26[11]C12H26[12]
Molecular Weight ( g/mol ) 170.33[6]170.33[7]170.33[8]170.33[9]170.33[10]170.33[11]170.33[12]
Boiling Point (°C) 190 (estimated)[13]190 (estimated)[13]Not AvailableNot AvailableNot Available199.05 (Joback Method)[14][15]Not Available
Melting Point (°C) -50.8 (estimated)[13]-50.8 (estimated)[13]Not AvailableNot AvailableNot Available-108.15 (Joback Method)[15][16]Not Available
Density (g/cm³) 0.7521 (estimated)[13]0.7521 (estimated)[13]Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Refractive Index 1.4214 (estimated)[13]1.4214 (estimated)[13]Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Enthalpy of Formation (kJ/mol) Not AvailableNot AvailableNot AvailableNot AvailableNot Available-312.13 (gas, Joback Method)[14][15]Not Available
Enthalpy of Vaporization (kJ/mol) Not AvailableNot AvailableNot AvailableNot AvailableNot Available40.75 (Joback Method)[14][15]Not Available

Note: Many of the physical properties for these specific isomers are estimated or calculated and have not been experimentally determined. The absence of comprehensive experimental data underscores the need for further research.

Proposed Experimental Protocol for Performance Evaluation

To definitively compare the performance of this compound and its isomers as fuel additives, a structured experimental approach is necessary. The following protocol outlines the key experiments that should be conducted.

1. Fuel Blend Preparation:

  • Base Fuel: A standardized base gasoline with a known octane rating (e.g., 87 octane) should be used as the control.

  • Additive Blending: Each tetramethyloctane isomer should be blended with the base fuel at various concentrations (e.g., 1%, 2%, 5% by volume).

2. Octane Number Determination:

  • Research Octane Number (RON) and Motor Octane Number (MON): The RON and MON of each fuel blend will be determined using a standardized cooperative fuel research (CFR) engine according to ASTM D2699 and ASTM D2700 test methods, respectively. The anti-knock index (AKI), which is the average of RON and MON, will then be calculated.

3. Engine Performance and Emissions Testing:

  • Engine Type: A modern, spark-ignition, port-fuel-injected engine mounted on a dynamometer test bed should be utilized.

  • Test Cycle: The engine will be operated under various standardized test cycles that simulate different driving conditions (e.g., FTP-75, US06).

  • Performance Metrics: Key performance parameters to be measured include:

    • Brake-specific fuel consumption (BSFC)

    • Torque and power output

    • Thermal efficiency

  • Emissions Analysis: Exhaust gas emissions will be analyzed to quantify the levels of regulated pollutants, including:

    • Total hydrocarbons (THC)

    • Carbon monoxide (CO)

    • Nitrogen oxides (NOx)

    • Particulate matter (PM)

4. Combustion Analysis:

  • In-cylinder Pressure Measurement: The engine will be instrumented with pressure transducers to record in-cylinder pressure data.

  • Heat Release Rate Analysis: The pressure data will be used to calculate the heat release rate, providing insights into the combustion phasing and duration for each fuel blend.

Logical Workflow for Fuel Additive Evaluation

The evaluation of a potential fuel additive is a multi-step process that begins with theoretical considerations and progresses to rigorous experimental testing. The following diagram illustrates a logical workflow for this process.

FuelAdditiveEvaluation cluster_0 Phase 1: Theoretical & Synthesis cluster_1 Phase 2: Fuel Blend & Property Testing cluster_2 Phase 3: Engine Performance & Emissions cluster_3 Phase 4: Data Analysis & Comparison A Isomer Identification & Selection B Synthesis & Purification A->B C Physicochemical Characterization B->C D Fuel Blending C->D E Octane Number Determination (RON/MON) D->E F Dynamometer Engine Testing E->F G Performance Data Acquisition F->G H Emissions Analysis F->H I Combustion Analysis G->I J Comparative Performance Assessment H->J I->J

Caption: A logical workflow for the evaluation of potential fuel additives.

Conclusion and Future Outlook

While direct experimental comparisons of this compound and its isomers as fuel additives are currently lacking, a theoretical analysis based on established principles of fuel science suggests that these highly branched alkanes hold promise. The degree and nature of their branching are expected to be the primary determinants of their performance, particularly their octane rating. The provided physicochemical data, though incomplete, serves as a foundation for future research.

The proposed experimental protocol offers a comprehensive framework for a rigorous and objective comparison of these isomers. Such research would be invaluable for identifying novel fuel additives that can enhance engine efficiency and reduce harmful emissions. It is through such systematic investigation that the full potential of compounds like this compound and its isomers in the advancement of fuel technology can be realized.

References

Safety Operating Guide

Proper Disposal of 2,3,5,6-Tetramethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3,5,6-tetramethyloctane, a branched alkane, is crucial for maintaining laboratory safety and ensuring environmental protection. As with many organic solvents, it should not be disposed of via standard drainage systems. This guide provides essential information and step-by-step procedures for its safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Considerations

Summary of Disposal and Safety Data

The following table summarizes key information for the safe disposal of non-halogenated organic solvents like this compound.

ParameterGuidelineCitation
Disposal Method Collection for hazardous waste disposal.[1][2][3]
Drain Disposal Strictly prohibited for organic solvents.[1][2][3]
Waste Container Suitably labeled, tightly capped container for non-halogenated organic waste.[1][4][5]
Container Filling Level Do not fill waste containers beyond 90% of their capacity.[6]
Contaminated Materials Items such as paper towels and gloves should be sealed in a labeled plastic bag or container for hazardous waste disposal.[1]
Personal Protective Equipment Safety goggles, lab coat, and chemical-resistant gloves.[2][3]
Handling Area Well-ventilated area or a fume hood.[3]

Disposal Protocol

The standard procedure for disposing of this compound involves its collection as chemical waste for subsequent treatment by a licensed disposal facility.

Experimental Protocol for Waste Collection:

  • Container Selection: Obtain a designated waste container suitable for flammable organic liquids. This container should be clearly labeled as "Non-Halogenated Organic Waste."

  • Waste Transfer: Carefully pour the waste this compound into the designated container, using a funnel to prevent spills.

  • Container Sealing: Securely cap the waste container to prevent the escape of vapors.

  • Storage: Store the sealed container in a designated, well-ventilated, and safe location, away from ignition sources, until it is collected by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.

  • Spill Management: In case of a minor spill, absorb the liquid with inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Begin Disposal Process is_alkane Is the waste a non-halogenated alkane (e.g., this compound)? start->is_alkane collect_waste Collect in a labeled 'Non-Halogenated Organic Waste' container. is_alkane->collect_waste Yes no_drain Do NOT pour down the drain. is_alkane->no_drain Yes seal_store Securely seal the container and store in a designated safe area. collect_waste->seal_store contact_ehs Arrange for pickup by EHS or a certified waste disposal service. seal_store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,3,5,6-Tetramethyloctane in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of liquid alkanes in a similar molecular weight range. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Assessment

This compound is a branched alkane. Alkanes of this nature are typically flammable liquids and may cause irritation upon contact with skin and eyes. High concentrations of vapors could also lead to dizziness and nausea.[1][2] Therefore, it is imperative to handle this chemical with appropriate caution in a well-ventilated area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the potential hazards associated with this compound. The following table summarizes the necessary PPE for handling this chemical.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.Protects eyes from splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[5]Prevents skin contact with the chemical.[4]
Body Protection Laboratory CoatFlame-resistant or 100% cotton lab coat, fully buttoned.[6]Protects skin and personal clothing from splashes and potential ignition.[6]
Respiratory Protection RespiratorA NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or in a poorly ventilated area.[2]Protects against inhalation of vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood) assemble_ppe Assemble All Required PPE gather_materials Gather Handling & Spill Materials don_ppe Don Full PPE gather_materials->don_ppe handle_chem Handle this compound (Avoid Ignition Sources) don_ppe->handle_chem decontaminate Decontaminate Equipment & Surfaces handle_chem->decontaminate dispose_waste Segregate & Dispose of Waste doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Safe Handling Workflow
Experimental Protocols

Preparation:

  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Ignition Source Control: Ensure that the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[7][8][9]

  • Gather Materials: Have all necessary equipment, including spill cleanup materials (such as absorbent pads or sand), readily available.[3][9]

Handling:

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Transferring: When transferring the liquid, do so carefully to avoid splashing. For transfers between metal containers, ensure they are electrically bonded and grounded to prevent static discharge.[8]

  • Heating: If heating is required, use a heating mantle or a water bath. Never use an open flame.[6][7]

Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

Waste Segregation and Collection
  • Liquid Waste: Collect all waste this compound in a designated, labeled, and sealed container for flammable liquid waste.[6] Do not mix with other waste streams.[10]

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, and paper towels, should be collected in a separate, clearly labeled container for solid hazardous waste.

Disposal Procedure
  • Consult Local Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[10][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] For large spills, evacuate the area and contact your institution's EHS department.
Fire Use a dry chemical, carbon dioxide, or foam fire extinguisher.[2] Do not use water, as it may spread the flammable liquid. If the fire is large or cannot be controlled, evacuate the area and activate the fire alarm.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.